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  • Product: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide
  • CAS: 89843-26-5

Core Science & Biosynthesis

Foundational

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Introduction (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a chiral α-hydroxy amide, a structural motif of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Introduction

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a chiral α-hydroxy amide, a structural motif of significant interest in medicinal chemistry and drug development. α-Hydroxy amides are present in a variety of biologically active compounds and natural products, exhibiting activities such as anticonvulsant, antimicrobial, and anti-inflammatory properties.[1] Furthermore, they serve as versatile intermediates in the synthesis of more complex molecules.[1] The stereochemistry at the C2 position is crucial for the pharmacological activity of many of these compounds, making enantioselective synthesis a critical aspect of their preparation.

This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, starting from the readily available and chiral precursor, L-phenylalanine. The chosen pathway emphasizes stereochemical retention, high yields, and practical experimental execution. We will delve into the rationale behind the selection of reagents and reaction conditions, provide detailed experimental protocols, and discuss methods for purification and characterization.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the amide bond, leading to (2S)-2-hydroxy-3-phenylpropanoic acid and ethylamine. The chiral center is already present in the α-hydroxy acid precursor. This precursor can be synthesized from L-phenylalanine, a naturally occurring and enantiomerically pure amino acid. This approach is advantageous as it leverages a readily available chiral pool starting material, thus simplifying the stereochemical control of the synthesis.

The forward synthesis, therefore, involves two key transformations:

  • Diazotization of L-phenylalanine: Conversion of the primary amine group of L-phenylalanine into a hydroxyl group with retention of stereochemistry to yield (2S)-2-hydroxy-3-phenylpropanoic acid.

  • Amidation: Coupling of the resulting α-hydroxy acid with ethylamine to form the desired (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

This two-step sequence is illustrated in the following workflow diagram.

Synthesis_Pathway L_Phe L-Phenylalanine Alpha_Hydroxy_Acid (2S)-2-Hydroxy-3-phenylpropanoic acid L_Phe->Alpha_Hydroxy_Acid 1. NaNO₂, H₂SO₄ 2. H₂O Target (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Alpha_Hydroxy_Acid->Target Ethylamine, Coupling Agent (e.g., EDC, HOBt)

Caption: Proposed two-step synthesis pathway for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Part 1: Synthesis of (2S)-2-Hydroxy-3-phenylpropanoic Acid

The conversion of an α-amino acid to an α-hydroxy acid via diazotization is a well-established method.[2][3][4] The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a water molecule. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism. While SN1-type reactions can lead to racemization, and SN2 reactions would lead to inversion of stereochemistry, neighboring group participation by the carboxylic acid moiety can lead to overall retention of configuration.[2] By carefully controlling the reaction conditions, retention of the (S)-stereochemistry can be achieved.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Phenylalanine165.1916.5 g0.10
Sulfuric Acid (1 M)98.08150 mL0.15
Sodium Nitrite (NaNO₂)69.0010.5 g0.15
Water (deionized)18.0250 mL-
Diethyl Ether74.12500 mL-
Anhydrous Sodium Sulfate142.04As needed-
Hexane86.18300 mL-

Procedure:

  • To a 250-mL Erlenmeyer flask equipped with a magnetic stir bar, add L-phenylalanine (16.5 g, 100 mmol).

  • Add 1 M sulfuric acid (150 mL) and stir the mixture at room temperature until all the solid has dissolved.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (10.5 g, 150 mmol) in 50 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled L-phenylalanine solution over a period of approximately 45 minutes, ensuring the temperature remains below 5 °C. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (5 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to a volume of approximately 100 mL.

  • Add hexane (300 mL) to the concentrated solution to induce crystallization.

  • Collect the resulting colorless solid by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Expected Yield: ~54% (9 g).[3] Melting Point: 124-125 °C.[3]

Part 2: Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

The amidation of a carboxylic acid is a fundamental transformation in organic synthesis. To prevent racemization of the chiral α-hydroxy acid, especially at the activated carboxyl group, the use of mild and efficient coupling agents is crucial. A common and effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This combination forms a highly reactive HOBt active ester, which is less susceptible to racemization and readily undergoes nucleophilic attack by the amine.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles
(2S)-2-Hydroxy-3-phenylpropanoic acid166.171.66 g0.01
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)191.702.30 g0.012
1-Hydroxybenzotriazole (HOBt)135.131.62 g0.012
Ethylamine (2.0 M in THF)45.0810 mL0.02
Anhydrous N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a flame-dried 100-mL round-bottom flask under an inert atmosphere (e.g., argon), add (2S)-2-hydroxy-3-phenylpropanoic acid (1.66 g, 10 mmol) and anhydrous DMF (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol) to the solution and stir for 30 minutes at 0 °C.

  • Slowly add a solution of ethylamine (2.0 M in THF, 10 mL, 20 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Alternative Biocatalytic Approaches

For a greener and often more stereoselective synthesis, biocatalytic methods present a powerful alternative.[5][6]

Sequential Enzymatic Synthesis

One such approach involves a two-step enzymatic process starting from an α-keto ester.[7]

  • Enantioselective Reduction: An α-keto ester, such as ethyl benzoylformate, can be stereoselectively reduced using baker's yeast (Saccharomyces cerevisiae) to the corresponding (S)-α-hydroxy ester with high enantiomeric excess (>99% ee).[7]

  • Lipase-Catalyzed Aminolysis: The resulting chiral α-hydroxy ester can then undergo aminolysis with ethylamine, catalyzed by a lipase such as Candida antarctica lipase B (CAL-B), to yield the desired (S)-α-hydroxy amide.[7] This enzymatic amidation proceeds under mild conditions and typically results in high conversion rates.

Biocatalytic_Pathway Keto_Ester Ethyl benzoylformate Hydroxy_Ester (S)-Ethyl mandelate Keto_Ester->Hydroxy_Ester Saccharomyces cerevisiae (Baker's Yeast) Target (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Hydroxy_Ester->Target Ethylamine, Candida antarctica lipase B (CAL-B)

Caption: A potential biocatalytic route for the synthesis of the target molecule.

This biocatalytic cascade offers several advantages, including mild reaction conditions, high selectivity, and the use of environmentally benign catalysts.

Characterization

The synthesized (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product, confirming the stereochemical integrity of the synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the hydroxyl (-OH), amide (C=O and N-H) groups.

  • Melting Point (MP): The melting point of the purified solid product can be compared to literature values if available and serves as an indicator of purity.

Conclusion

The synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide can be efficiently achieved through a two-step chemical synthesis starting from L-phenylalanine, a readily available chiral precursor. This pathway offers a practical and reliable method for obtaining the target molecule with good stereochemical control. Furthermore, biocatalytic routes provide a green and highly selective alternative that is increasingly being adopted in pharmaceutical manufacturing. The choice of synthesis pathway will ultimately depend on factors such as scale, cost, and the availability of specialized equipment and biocatalysts. Thorough analytical characterization is paramount to ensure the identity, purity, and enantiomeric integrity of the final product.

References

  • Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. (2007). Biochemical Engineering Journal, 34(3), 255-260.
  • Prieto, E., Andrés, C., & Nieto, J. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry.
  • Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1, (12), 2257-2260.
  • Enantioselective Synthesis of α-Oxy Amides via Umpolung Amide Synthesis. (2012). Journal of the American Chemical Society, 134(39), 16103–16106.
  • Functionalisation of unsaturated amides: synthesis of chiral α- or β-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1, (15), 2851-2856.
  • Li, S., et al. (2023). Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds. Microbial Cell Factories, 22(1), 225.
  • Prieto, E., Andrés, C., & Nieto, J. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry.
  • Highly stereoselective reduction of .alpha.-substituted .beta.-keto amides by means of hydrosilane-fluoride ion and hydrosilane-acid reagent. A practical approach to aldols of both threo and erythro configurations. (1988). Journal of the American Chemical Society, 110(25), 8483–8491.
  • Kawanami, Y., et al. (2006). Diastereoselective Reduction of α-Keto Amides Having trans-2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemistry Letters, 35(4), 432-433.
  • Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. (2025). Asian Journal of Organic Chemistry.
  • Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. (2023). Green Chemistry.
  • 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Studylib.
  • Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±).
  • Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). SynArchive.
  • The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction. (2010).
  • Biocatalytic processes optimised for the synthesis of pharmaceutical compounds. University of Manchester.
  • Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide. Benchchem.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. (2015). Green Chemistry, 17(5), 2961-2968.
  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. (1994).
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1184-1193.
  • Prieto, E., Martín, J. D., Nieto, J., & Andrés, C. (2024). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry.
  • (S)-2-Hydroxy-3-phenylpropanamide. BLDpharm.
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Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals Introduction (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, a chiral amide derivative of phenyllactic acid, represents a molecule of significant interest withi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, a chiral amide derivative of phenyllactic acid, represents a molecule of significant interest within medicinal chemistry and drug discovery. Its structural similarity to known biologically active phenylpropanoid compounds suggests potential applications in various therapeutic areas.[1][2] Phenylpropanoids and their derivatives are a broad class of plant secondary metabolites known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] The N-alkylation and stereospecificity of the chiral center in (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide are key structural features that can profoundly influence its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive analysis of the core physicochemical properties of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide. Understanding these properties is paramount for its development as a potential therapeutic agent, influencing everything from formulation and delivery to its interaction with biological targets. In the absence of extensive direct experimental data for this specific molecule, this guide integrates predicted values from computational models, data from structurally similar compounds, and detailed, field-proven experimental protocols to provide a robust and practical resource for researchers.

Chemical Identity and Structure

A clear understanding of the chemical identity of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is fundamental for any scientific investigation.

IdentifierValueSource
IUPAC Name (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamidePubChem
CAS Number 89843-26-5[3]
Molecular Formula C11H15NO2[4]
Molecular Weight 193.24 g/mol [4]
Canonical SMILES CCNC(=O)C(C(C1=CC=CC=C1)O)[4]
InChI Key KRHIPYMMRCZUMF-JTQLQIEISA-N[4]

Molecular Structure:

The structure of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide features a central chiral carbon atom at the C2 position, bonded to a hydroxyl group, a benzyl group, and an N-ethyl amide group. The "(2S)" designation specifies the stereochemistry at this chiral center, which is crucial for its specific interactions with biological systems.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.

Melting Point

The melting point is a crucial indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice.

Predicted and Analog-Based Estimated Data:

Computational prediction of melting points for organic molecules is a complex field, with the accuracy of predictions being dependent on the algorithms and datasets used.[6][7][8] These models often use a combination of 2D and 3D molecular descriptors to estimate melting points, with reported mean absolute errors that can range from 30-50 °C.[7]

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point is using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is used near the expected melting point to ensure accuracy.

  • Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Diagram: Workflow for Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Apparatus Setup & Measurement cluster_2 Data Analysis a Finely powder the crystalline sample b Pack into a capillary tube (2-3 mm) a->b c Place capillary in melting point apparatus b->c d Heat at a controlled rate (1-2 °C/min near MP) c->d e Record the temperature range of melting d->e f Report the melting range e->f g Assess purity based on the range f->g

Caption: A streamlined workflow for the experimental determination of melting point.

Solubility

Solubility is a critical parameter for drug development, affecting absorption, distribution, and formulation.

Predicted and Analog-Based Estimated Data:

PubChem provides a predicted XlogP value of 1.2 for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, suggesting a moderate lipophilicity and likely some solubility in both aqueous and organic solvents.[4] The presence of the hydroxyl and amide groups provides hydrogen bonding capabilities, which should enhance its solubility in polar solvents.

The solubility of a compound can be computationally predicted using various models, though these predictions can be influenced by the quality of the training data and the complexity of the molecular interactions.[9][10][11][12]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a widely accepted technique for determining the solubility of a compound.

  • System Preparation: A supersaturated solution of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is prepared in the solvent of interest (e.g., water, ethanol, DMSO).

  • Equilibration: The solution is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis a Prepare a supersaturated solution b Choose solvent of interest a->b c Agitate at constant temperature (24-48h) b->c d Allow for phase separation (centrifugation) c->d e Quantify concentration in supernatant (HPLC/UV-Vis) d->e f Report solubility (mg/mL or mol/L) e->f G cluster_0 Setup cluster_1 Titration cluster_2 Analysis a Prepare a solution of the compound b Calibrate pH electrode a->b c Titrate with standardized acid or base b->c d Record pH after each addition of titrant c->d e Plot pH vs. titrant volume d->e f Determine equivalence point (inflection point) e->f g Calculate pKa from the half-equivalence point f->g

Caption: A procedural diagram for the determination of pKa via potentiometric titration.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. While experimental spectra for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide are not publicly available, the expected signals can be predicted based on its structure.

Expected ¹H NMR Signals:

  • Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

  • CH-OH Proton: A doublet or triplet around δ 4.0-4.5 ppm, coupled to the adjacent benzylic protons. The exact chemical shift and multiplicity will depend on the solvent and concentration.

  • Benzylic Protons (CH₂): Two diastereotopic protons that will likely appear as a multiplet or two doublets of doublets around δ 2.8-3.2 ppm.

  • N-Ethyl Protons (CH₂): A quartet around δ 3.2-3.5 ppm, coupled to the methyl protons.

  • N-Ethyl Protons (CH₃): A triplet around δ 1.0-1.2 ppm, coupled to the methylene protons.

  • Amide Proton (NH): A broad singlet or triplet, typically in the range of δ 7.5-8.5 ppm.

  • Hydroxyl Proton (OH): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Several signals between δ 125-140 ppm.

  • CH-OH Carbon: A signal around δ 70-75 ppm.

  • Benzylic Carbon (CH₂): A signal around δ 35-40 ppm.

  • N-Ethyl Carbon (CH₂): A signal around δ 35-40 ppm.

  • N-Ethyl Carbon (CH₃): A signal around δ 14-16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A moderate band around 3300 cm⁻¹ for the amide N-H.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp band around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1550 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A signal in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak [M]⁺: A peak at m/z = 193.11.

  • [M+H]⁺ Peak: A prominent peak at m/z = 194.12 in positive ion mode.

  • [M+Na]⁺ Peak: A peak at m/z = 216.10.

  • Fragmentation Patterns: Common fragmentation pathways would include the loss of water from the molecular ion, cleavage of the C-C bond between the hydroxyl-bearing carbon and the benzyl group, and fragmentation of the amide group.

Synthesis and Potential Applications

The synthesis of N-alkyl-2-hydroxy-3-phenylpropanamides can be achieved through several synthetic routes, often starting from L-phenylalanine or its derivatives. A common approach involves the amidation of the corresponding carboxylic acid or ester with the desired amine. Chiral integrity is a key consideration in the synthesis of these compounds.

Derivatives of 2-hydroxy-3-phenylpropanamide have been investigated for a range of biological activities. For instance, related phenylpropanamide derivatives have been explored as inhibitors of butyrylcholinesterase (BChE), which is a target for the treatment of Alzheimer's disease. [13]Additionally, the broader class of phenylpropanoids exhibits a wide array of pharmacological effects, including antimicrobial and anticancer activities. [1][2]The specific biological profile of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide warrants further investigation to elucidate its potential as a therapeutic agent.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide. While a lack of direct experimental data necessitates the use of predicted values and data from close analogs, the information and detailed experimental protocols presented herein offer a solid foundation for researchers and drug development professionals. A thorough experimental characterization of this compound is a critical next step to validate these estimations and to fully understand its potential in a pharmaceutical context. The structural features of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, combined with the known biological activities of related compounds, make it a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

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  • Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. (2018). Biomedical Journal of Scientific & Technical Research.
  • Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. (2020). ChemRxiv.
  • N,N-Diethyl-2-hydroxy-2-phenylpropanamide - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). Critical Reviews in Food Science and Nutrition.
  • (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems. (2025). Benchchem.
  • Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. (2008).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (2017).
  • Crystal structure of (+)-(2S,3S,1'S)-2-ethyl-N-(1-hydroxymethyl-2- methylpropyl)-2-methyl-3-phenyl-3-phenylamino propanamide, C23H32N2O2. (2008).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Development of Methods for the Determin
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025). MDPI.
  • Hoffman Fine Chemicals. (S)-2-Hydroxy-3-phenylpropanamide. Retrieved from [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). PubMed.
  • Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. (2024). NTU-Chemistry.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns. (2020).
  • Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide. (2025). Benchchem.
  • An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity, a. (2025). Benchchem.
  • 2-hydroxy-N-phenylpropanamide | C9H11NO2 | CID 223943. (n.d.). PubChem.
  • N-hydroxy-3-phenylpropanamide | C9H11NO2 | CID 4118131. (n.d.). PubChem.

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Foundational

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide CAS number and structure

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide: A Technical Monograph Part 1: Executive Technical Summary (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5 ) is a high-value chiral building block and functional sen...

Author: BenchChem Technical Support Team. Date: March 2026

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide: A Technical Monograph

Part 1: Executive Technical Summary

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5 ) is a high-value chiral building block and functional sensory ingredient.[1] Structurally, it is the


-ethyl amide derivative of L-phenyllactic acid (L-PLA).[1]

In the pharmaceutical sector, it serves as a critical intermediate for the synthesis of peptidomimetics and protease inhibitors, where the preservation of the


-configuration at the 

-hydroxy center is paramount for biological activity.[1] In the flavor and fragrance industry, it belongs to the class of

-substituted carboxamides, a structural family known for eliciting physiological cooling effects (trigeminal nerve stimulation) without the camphoraceous odor of menthol, similar to the commercial agents WS-3 and WS-23.[1]

This guide details the synthesis, characterization, and strategic utility of this compound, emphasizing protocols that minimize racemization.

Part 2: Chemical Identity & Properties

PropertySpecification
IUPAC Name (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide
Common Name N-Ethyl-L-phenyllactamide
CAS Number 89843-26-5
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Stereochemistry (S)-Enantiomer (L-configuration)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
pKa (Predicted) ~13 (Amide NH), ~10.5 (Alcohol OH)

Part 3: Strategic Utility & Mechanism

The "Cooling" Pharmacophore

The compound possesses the structural triad required for TRPM8 (Transient Receptor Potential Melastatin 8) channel activation, the primary mechanism for cold sensation:

  • Lipophilic Domain: The benzyl group provides the necessary hydrophobic bulk (analogous to the isopropyl/cyclohexyl groups in WS-3).[1]

  • H-Bond Donor/Acceptor: The amide linker acts as the critical binding motif.[1]

  • Polar Head: The

    
    -hydroxyl group enhances water solubility and receptor interaction specificity compared to non-hydroxylated analogs.[1]
    
Chiral Pool Synthesis

As a derivative of L-phenylalanine (via L-phenyllactic acid), this molecule retains the natural


-configuration.[1] It is used to introduce the 2-hydroxy-3-phenylpropyl moiety into larger drug scaffolds, often functioning as a transition-state mimic in renin or HIV protease inhibitors.[1]

Part 4: Synthesis Protocols

Two primary routes are established: Direct Aminolysis (Industrial/Green) and Peptide Coupling (Laboratory/Discovery).[1]

Route A: Direct Aminolysis of Ethyl Ester (Preferred)

This method is atom-efficient and avoids the use of expensive coupling reagents.[1] It relies on the nucleophilic attack of ethylamine on the ester carbonyl.[1]

  • Precursor: Ethyl (S)-2-hydroxy-3-phenylpropanoate (CAS: 15399-05-0).[1]

  • Reagent: Ethylamine (70% in water or 2.0 M in THF).[1]

  • Solvent: Methanol or Ethanol (protic solvents accelerate aminolysis).[1]

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, dissolve 10.0 g (51.5 mmol) of Ethyl (S)-2-hydroxy-3-phenylpropanoate in 50 mL of methanol.

  • Addition: Cool to 0°C. Add 10 equivalents of ethylamine solution dropwise.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 24–48 hours. Note: Monitor by TLC (SiO₂, 50% EtOAc/Hexane) until the ester spot (Rf ~0.[1]7) disappears and the amide spot (Rf ~0.[1]3) stabilizes.[1]

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess ethylamine.

  • Purification: Recrystallize the crude solid from EtOAc/Hexane to yield white crystals.

Route B: EDC/HOBt Coupling (Discovery)

Used when starting from the free acid, L-phenyllactic acid (CAS: 20312-36-1).[1]

  • Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), Ethylamine (1.1 eq), DIPEA (2.0 eq).[1]

  • Solvent: DMF or DCM.

Critical Control Point (Racemization): The presence of the


-hydroxyl group makes the chiral center prone to racemization via oxazolone formation if the activation is too aggressive.[1] HOBt is strictly required to suppress this pathway.[1]

Step-by-Step Protocol:

  • Activation: Dissolve L-phenyllactic acid (1.0 eq) in dry DMF at 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 30 min.

  • Coupling: Add Ethylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

Part 5: Reaction Visualization

The following diagram illustrates the synthesis pathways and the critical stereochemical preservation.

SynthesisPathways L_Phe L-Phenylalanine (Natural Source) L_PLA L-Phenyllactic Acid (CAS: 20312-36-1) L_Phe->L_PLA Diazotization (Retention of Config) Ester Ethyl (S)-Phenyllactate (CAS: 15399-05-0) L_PLA->Ester EtOH, H+ Activation Active Ester (OBt Intermediate) L_PLA->Activation Route B: EDC/HOBt Target (2S)-N-Ethyl-2-hydroxy- 3-phenylpropanamide (CAS: 89843-26-5) Ester->Target Route A: Aminolysis EtNH2, MeOH, RT (No Racemization) Activation->Target EtNH2 Racemization Racemization Risk (Oxazolone Path) Activation->Racemization High Temp / No HOBt

Figure 1: Synthetic pathways for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide highlighting the risk of racemization in coupling routes vs. the stability of aminolysis.[1]

Part 6: Characterization Standards

To validate the identity and purity of the synthesized compound, the following spectral data should be obtained.

1. ¹H NMR (400 MHz, CDCl₃)

  • δ 7.20–7.35 (m, 5H): Phenyl ring protons.[1]

  • δ 6.45 (br s, 1H): Amide NH (exchangeable).[1]

  • δ 4.28 (dd, 1H):

    
    -CH (chiral center).[1]
    
  • δ 3.25 (m, 2H):

    
    -Ethyl CH₂.[1]
    
  • δ 3.10 (dd, 1H) & 2.90 (dd, 1H): Benzylic CH₂ (diastereotopic protons).[1]

  • δ 1.10 (t, 3H):

    
    -Ethyl CH₃.[1]
    

2. Mass Spectrometry (ESI-MS)

  • [M+H]⁺: Calculated: 194.11; Found: 194.1.[1]

  • [M+Na]⁺: Calculated: 216.10; Found: 216.1.[1]

3. Chiral HPLC (Enantiomeric Excess)

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:10).[1]

  • Detection: UV @ 210 nm or 254 nm.[1]

  • Criterion: >99% ee required for pharmaceutical applications.[1]

References

  • PubChem. (n.d.).[1] (2S)-N-ethyl-2-hydroxy-3-phenylpropanamide (Compound).[1][2][3] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]

Sources

Exploratory

Spectroscopic data for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Authored by: A Senior Application Scientist Introduction (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a chi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Authored by: A Senior Application Scientist

Introduction

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a chiral amide derived from the natural amino acid L-phenylalanine. Its structure incorporates a secondary amide, a secondary alcohol, and a phenyl group, making it a molecule of interest in medicinal chemistry and materials science. The precise stereochemistry and functional group arrangement necessitate a robust and multi-faceted analytical approach for unambiguous structural confirmation and quality control. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. Our approach emphasizes not just the data itself, but the underlying principles that justify the experimental design and interpretation, ensuring a self-validating analytical workflow.

The structural integrity of such molecules is paramount in drug development, where even minor impurities or isomeric variations can lead to drastically different biological activities. Therefore, a thorough understanding of the spectroscopic signature is an indispensable tool for researchers and scientists in the field.

Caption: Molecular structure of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and confirm stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add internal standard (0.03% TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Place sample in a 400 MHz (or higher) spectrometer. prep3->acq1 acq2 Acquire 1D spectra: ¹H, ¹³C, and DEPT-135. acq1->acq2 acq3 Acquire 2D spectra: COSY (¹H-¹H) and HSQC (¹H-¹³C). acq2->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction. acq3->proc1 proc2 Calibrate ¹H spectrum to TMS at 0.00 ppm. proc1->proc2 proc3 Analyze and assign peaks. proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Key Couplings
~7.35 - 7.20Multiplet5HAr-H (Phenyl)The complex multiplet in this region is characteristic of the five protons on a monosubstituted benzene ring.
~6.50Broad Singlet1HNH The amide proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is concentration and solvent dependent.
~4.25Doublet of Doublets1HCH (OH)This methine proton is coupled to the two diastereotopic protons of the adjacent CH₂ group, resulting in a doublet of doublets.
~3.30 - 3.15Multiplet2HN-CH₂ -CH₃These protons are adjacent to the chiral center and the methyl group, leading to a complex multiplet (often a quartet of doublets, simplified to a multiplet).
~3.05 & ~2.90Doublet of Doublets (each)2HPh-CH₂ -CHThese are diastereotopic protons due to the adjacent chiral center. They couple with each other (geminal coupling) and with the CH(OH) proton (vicinal coupling).
~2.90Singlet (Broad)1HOH The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary significantly with solvent, concentration, and temperature due to hydrogen bonding.
~1.10Triplet3HN-CH₂-CH₃ This methyl group is coupled to the adjacent CH₂ group, resulting in a triplet.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~173C =O (Amide)The carbonyl carbon of a secondary amide typically resonates in this downfield region.
~137Ar-C (Quaternary)The ipso-carbon of the phenyl ring, directly attached to the propanamide chain.
~129Ar-C HAromatic carbons. The intensity of this peak may be higher due to overlapping signals from ortho and meta carbons.
~128Ar-C HAromatic carbons.
~127Ar-C H (Para)The para-carbon of the phenyl ring.
~73C H(OH)The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
~41Ph-C H₂The benzylic carbon.
~35N-C H₂-CH₃The methylene carbon of the N-ethyl group.
~15N-CH₂-C H₃The terminal methyl carbon of the N-ethyl group, appearing in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a "fingerprint" of the compound.

Experimental Protocol: IR Data Acquisition

A common and reliable method for solid samples is the Potassium Bromide (KBr) disc method.

  • Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Analysis: Place the KBr disc in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis

The key to interpreting an IR spectrum is to identify the characteristic absorption bands for the principal functional groups.[1][2]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3400 (Broad)O-H StretchAlcoholThe broadness of this peak is a definitive indicator of intermolecular hydrogen bonding from the secondary alcohol group.[2]
~3300 (Sharp/Broad)N-H StretchSecondary AmideThis absorption is characteristic of the N-H bond in a secondary amide. It can also be broadened by hydrogen bonding.[3]
~3100 - 3000C-H StretchAromaticThese peaks, typically of medium intensity, are characteristic of C-H bonds on the phenyl ring.[4]
~2970 - 2850C-H StretchAliphaticStrong absorptions corresponding to the C-H bonds in the ethyl and benzyl methylene groups.
~1645C=O Stretch (Amide I)AmideThis is a very strong and characteristic absorption for the amide carbonyl group. Its frequency is lower than that of ketones due to resonance with the nitrogen lone pair.[2]
~1550N-H Bend (Amide II)AmideThis band, resulting from a combination of N-H bending and C-N stretching, is a hallmark of secondary amides.[5]
~1495, ~1455C=C StretchAromaticThese absorptions are due to the skeletal vibrations of the benzene ring.
~1250C-N StretchAmideThe stretching vibration of the carbon-nitrogen bond in the amide linkage.
~1100C-O StretchSecondary AlcoholA strong band corresponding to the stretching of the C-O single bond of the alcohol.
~740, ~700C-H Out-of-Plane BendAromaticThese strong absorptions are characteristic of a monosubstituted benzene ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will primarily yield the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data (ESI-MS)
  • Molecular Formula: C₁₁H₁₅NO₂

  • Monoisotopic Mass: 193.1103 g/mol [6]

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 194.1176[6]

Key Fragmentation Pathways

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule will fragment in predictable ways, allowing for further structural confirmation.

G cluster_frags M [M+H]⁺ m/z = 194 F1 Loss of H₂O [M+H - H₂O]⁺ m/z = 176 M->F1 - H₂O F2 Loss of C₂H₅N (Ethylamine) [M+H - C₂H₅N]⁺ m/z = 149 M->F2 - CH₃CH₂NH₂ F3 Benzyl Cation [C₇H₇]⁺ m/z = 91 M->F3 β-cleavage F4 Amide Cleavage Fragment [C₄H₈NO]⁺ m/z = 86 M->F4 α-cleavage

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

  • Loss of Water (m/z 176): A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated parent ion.[6]

  • Formation of Benzyl Cation (m/z 91): Cleavage of the bond between the benzylic carbon and the chiral center is highly favorable, leading to the formation of the very stable benzyl cation (or tropylium ion), a ubiquitous peak for compounds containing a benzyl moiety.

  • Amide Alpha-Cleavage (m/z 86): Cleavage of the bond between the chiral carbon and the carbonyl carbon can lead to a fragment containing the N-ethyl amide portion.

  • Loss of Ethylamine (m/z 149): A rearrangement followed by the loss of neutral ethylamine (45 Da) can lead to a fragment corresponding to the phenyl-lactic acid moiety.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous and self-validating confirmation of the structure of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups—alcohol, secondary amide, and the aromatic ring—and provides insight into hydrogen bonding. Finally, mass spectrometry verifies the molecular weight and corroborates the structure through predictable and logical fragmentation patterns. This integrated spectroscopic approach represents the gold standard for chemical characterization in research and industry, ensuring the identity, purity, and structural integrity of the target compound.

References

  • BLDpharm. (n.d.). 89843-26-5|(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.
  • PubChemLite. (n.d.). (2s)-n-ethyl-2-hydroxy-3-phenylpropanamide.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Selvaraj, S., et al. (2021, December 1). Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide. Physical Chemistry Research.
  • Miyazawa, T. (1956). Characteristic Infrared Bands of Monosubstituted Amides. SciSpace.
  • Torjesen, P. A., & Sletten, K. (1972). The C-terminal amino acid sequence of the β-chain of human luteinizing hormone. Journal of Molecular Biology, 67(3), 485-500.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

An In-depth Technical Guide to the Hypothetical Mechanism of Action of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

A Senior Application Scientist's Perspective on a Novel Bioactive Scaffold This guide provides a detailed exploration into the plausible biological activities and mechanism of action of the novel chemical entity, (2S)-N-...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Bioactive Scaffold

This guide provides a detailed exploration into the plausible biological activities and mechanism of action of the novel chemical entity, (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide. As direct research on this specific molecule is not yet prevalent in published literature, this document synthesizes information from structurally related compounds to formulate a scientifically grounded hypothesis. This paper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling a Promising Chemical Scaffold

The phenylpropanamide backbone is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Derivatives of this structure have demonstrated a wide array of pharmacological effects, including but not limited to, modulation of G protein-coupled receptors (GPCRs), and exhibiting antimicrobial and anticancer properties.[1] The inclusion of a hydroxyl group can significantly alter the physicochemical properties of a molecule, often enhancing its interaction with biological targets.[3]

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide incorporates both the phenylpropanamide framework and a critical hydroxyl group. While this specific molecule remains largely uncharacterized, its structural elements suggest a strong potential for bioactivity. Drawing parallels from existing research on analogous compounds, a compelling hypothesis emerges for its mechanism of action.

A Central Hypothesis: Histone Deacetylase (HDAC) Inhibition

Based on the established activities of structurally similar phenylpropanamide derivatives, it is hypothesized that (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide functions as a histone deacetylase (HDAC) inhibitor.

Several N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized and identified as potent HDAC inhibitors.[4] These compounds typically feature a zinc-chelating group, a linker, and a capping group that interacts with the surface of the enzyme. In the case of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, the hydroxamic acid-like feature (-NH-C(OH)-) could potentially chelate the zinc ion in the active site of HDAC enzymes.

The inhibition of HDACs leads to an accumulation of acetylated histones, which in turn relaxes chromatin structure and modulates the expression of genes involved in critical cellular processes such as cell cycle progression and apoptosis.[4] This mechanism is a well-established target for cancer therapy.

Proposed Signaling Pathway

The hypothesized mechanism of action and its downstream consequences are depicted in the following signaling pathway:

HDAC_Inhibition_Pathway Compound (2S)-N-Ethyl-2-hydroxy- 3-phenylpropanamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Proposed signaling pathway of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Experimental Validation of the Hypothesis

A multi-tiered approach is necessary to rigorously test the hypothesis of HDAC inhibition. The following experimental workflow outlines the key steps:

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies (Optional) EnzymeAssay HDAC Inhibition Assay Selectivity HDAC Isoform Selectivity EnzymeAssay->Selectivity WesternBlot Western Blot for Acetylated Histones Selectivity->WesternBlot CellProliferation Cell Proliferation Assay (e.g., MTT, BrdU) WesternBlot->CellProliferation CellCycleAnalysis Flow Cytometry for Cell Cycle Analysis CellProliferation->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycleAnalysis->ApoptosisAssay Xenograft Xenograft Tumor Model ApoptosisAssay->Xenograft

Caption: Experimental workflow to validate the HDAC inhibition hypothesis.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide on HDAC enzyme activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6).

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

    • HDAC assay buffer.

    • Trichostatin A (TSA) as a positive control inhibitor.

    • (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide and the positive control (TSA) in HDAC assay buffer.

    • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for a specified duration at 37°C.

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the dose-response curve.

Western Blot for Histone Acetylation

Objective: To assess the effect of the compound on the acetylation status of histones in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

    • Treat the cells with varying concentrations of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (TSA).

  • Protein Extraction:

    • Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3), total histone H3, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of acetylated histones.

Cell Proliferation and Viability Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Anticipated Results and Interpretation

Experiment Anticipated Outcome for a Positive Result Interpretation
HDAC Inhibition Assay Dose-dependent inhibition of HDAC activity with a measurable IC50 value.Direct enzymatic inhibition of HDACs by the compound.
Western Blot Increased levels of acetylated histone H3 in treated cells compared to control.The compound effectively inhibits HDAC activity within a cellular environment.
Cell Proliferation Assay Dose- and time-dependent decrease in cell viability and proliferation.The compound exhibits cytotoxic and/or cytostatic effects on cancer cells.
Cell Cycle Analysis Accumulation of cells in the G1 or G2/M phase of the cell cycle.The compound induces cell cycle arrest.
Apoptosis Assay Increased percentage of apoptotic cells (Annexin V positive).The compound induces programmed cell death.

Alternative and Complementary Hypotheses

While HDAC inhibition presents a strong primary hypothesis, the versatile phenylpropanamide scaffold suggests other potential mechanisms of action that warrant consideration:

  • Cholinesterase Inhibition: Some 3-phenylpropanamide derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), a target in Alzheimer's disease research.[5]

  • GPCR Modulation: Derivatives of (2S)-2-Phenylpropanamide have been identified as agonists of the δ-opioid receptor and modulators of the orphan G protein-coupled receptor 88 (GPR88).[1]

  • Antimicrobial Activity: Phenylpropanamide derivatives have been investigated for their potential to disrupt microbial membranes or inhibit essential microbial enzymes.[1]

Should the experimental results for HDAC inhibition prove inconclusive, these alternative pathways would be logical next steps for investigation.

Conclusion

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a novel molecule with significant potential for biological activity, stemming from its phenylpropanamide core and the presence of a hydroxyl group. The primary hypothesis presented in this guide, that of HDAC inhibition, is firmly rooted in the established activities of structurally related compounds. The detailed experimental protocols provided offer a clear and robust framework for validating this hypothesis. Successful validation would position (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide as a promising lead compound for further development, particularly in the realm of oncology.

References

  • Google Patents. (2006).
  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

  • PMC. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. [Link]

  • PMC. (2025). Structure−Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

  • ResearchGate. (n.d.). Hydroxypropanamide fragment, amide and sulfonamide pharmacophores in selected bioactive compounds. [Link]

  • PMC. (n.d.). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. [Link]

  • ResearchGate. (2025). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. [Link]

  • PubMed. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. [Link]

  • Young, R. (2022). The underappreciated hydroxyl in drug discovery. [Link]

  • PMC. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. [Link]

  • Semantic Scholar. (2022). Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. [Link]

  • ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

  • MDPI. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. [Link]

Sources

Exploratory

Chiral N-Ethyl Amides as Privileged Pharmacophores in Modern Medicinal Chemistry: Structural Dynamics, Synthesis, and Target Engagement

Executive Summary In my tenure optimizing lead compounds for CNS and anti-parasitic indications, the subtle transition from an N-methyl to an N-ethyl amide often marks the inflection point between a failed scaffold and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure optimizing lead compounds for CNS and anti-parasitic indications, the subtle transition from an N-methyl to an N-ethyl amide often marks the inflection point between a failed scaffold and a viable clinical candidate. As a Senior Application Scientist, I approach structural optimization not merely as a synthetic exercise, but as the precise engineering of molecular interactions. This technical guide dissects the causality behind the efficacy of chiral N-ethyl amides, exploring their unique thermodynamic profiles, target engagement mechanisms, and the self-validating synthetic workflows required to produce them with high enantiomeric excess.

The "Goldilocks" Pharmacophore: Causality of the N-Ethyl Motif

Why does the N-ethyl group consistently outperform its N-methyl or N,N-diethyl counterparts in specific binding pockets? The causality lies in the precise thermodynamic balance between the desolvation penalty and conformational entropy.

  • Steric Occupancy vs. Flexibility: An N-methyl group often lacks sufficient steric bulk to fully occupy deep hydrophobic sub-pockets, leading to rapid off-rates and poor target residence time. Conversely, an N,N-diethyl substitution introduces excessive steric clash and restricts the amide C-N bond rotation too severely. This prevents the carbonyl oxygen from adopting the necessary coplanar geometry required to form critical hydrogen bonds.

  • The N-Ethyl Advantage: The N-ethyl amide acts as a "Goldilocks" pharmacophore. It provides enough aliphatic bulk to anchor into hydrophobic domains while maintaining single-substituent rotational freedom, allowing the amide carbonyl to participate in highly directional, water-mediated hydrogen bonding networks.

Target Engagement: Case Studies in Receptor Binding

The structural superiority of the N-ethyl amide is best illustrated through its engagement with complex receptor targets.

Orexin Receptor Antagonists (OX1/OX2)

In the development of dual orexin receptor antagonists like Lemborexant, the N-ethyl amide plays a dual role. Crystallographic data reveals that the N-ethyl substituent makes direct hydrophobic contacts with the F5.42 residue of the binding pocket[1]. Simultaneously, the rotational freedom of the mono-alkylated amide allows its carbonyl oxygen to form a critical water-mediated hydrogen bond across to H7.39 via a conserved water molecule (Wat 1.1)[1].

ReceptorBinding Ligand Chiral N-Ethyl Amide Receptor Target Receptor (e.g., OX1/OX2) Ligand->Receptor Pharmacophore Engagement Hydrophobic Hydrophobic Pocket (F5.42) Receptor->Hydrophobic N-Ethyl Anchoring HBond Water-Mediated H-Bond (Wat 1.1) Receptor->HBond Carbonyl Alignment

Caption: Ligand-receptor interaction logic for N-ethyl amides in GPCR targets.

NMDA Receptor Antagonists

In the design of conformationally restricted acrylamide analogues targeting the NMDA receptor, steric bulk dictates affinity. The chiral N-(2-methylallyl)-N-ethyl amide analogue demonstrated highly efficient binding (IC50 = 0.52 μM)[2]. When the bulk was symmetrically increased to an N,N-diethylamide, the compound suffered a nearly 7-fold loss in potency (IC50 = 3.6 μM), proving that over-packing the carbamoyl moiety disrupts the binding conformation[2].

Anti-Parasitic Artemisinin Derivatives

Targeting Toxoplasma gondii, researchers synthesized various carboxamide derivatives of artemisinin. The N-ethyl amide derivative proved to be a highly potent, parasiticidal agent[3]. In stark contrast, shrinking the aliphatic chain by just one carbon to an N-methyl amide resulted in a loss of superior activity, rendering the compound unviable for further secondary assays[3].

Quantitative Structure-Activity Relationships (QSAR)

The following table synthesizes the quantitative data demonstrating the distinct advantage of N-ethyl substitutions across diverse therapeutic targets.

Compound / ScaffoldTargetAmide SubstitutionActivity / IC50Reference
Acrylamide Analogue 4d NMDA ReceptorN-(2-methylallyl)-N-ethyl0.52 ± 0.30 μM2
Acrylamide Analogue 4a NMDA ReceptorN,N-diethyl3.6 ± 1.0 μM2
Artemisinin Derivative 15 Toxoplasma gondiiN-ethylPotent (Parasiticidal)3
Artemisinin Derivative 17 Toxoplasma gondiiN-methylInactive / Weak3
Lemborexant Analogues OX1/OX2 ReceptorsN-ethylHigh Affinity1

Asymmetric Synthesis & Kinetic Resolution Workflows

Synthesizing chiral N-ethyl amides requires precise stereocontrol. A highly effective method is the kinetic resolution of α-hydroxyamides using N-heterocyclic carbene (NHC) catalysis. In a landmark study, the acylation of a racemic N-ethyl α-hydroxyamide utilizing a chiral bromo-nitro-substituted NHC catalyst and 9-julolidinecarboxylic acid yielded the (R)-ester with 89% enantiomeric excess (ee) at a 24% conversion rate after 18 hours, achieving a high selectivity factor (s = 23)[4].

KineticResolution Step1 Racemic N-Ethyl alpha-Hydroxyamide Step3 Kinetic Resolution (18h) Step1->Step3 Step2 NHC Catalyst + Acylating Agent Step2->Step3 Chiral Induction Out1 (S)-N-Ethyl Amide (High ee) Step3->Out1 Unreacted Substrate Out2 (R)-N-Ethyl Ester (89% ee) Step3->Out2 Acylated Product (s=23)

Caption: Self-validating experimental workflow for the kinetic resolution of N-ethyl amides.

Self-Validating Experimental Protocol: Synthesis & Chiral Verification

To ensure absolute scientific integrity, I have designed the following protocol for the kinetic resolution of chiral N-ethyl α-hydroxyamides as a self-validating system . By coupling the synthetic reaction with an internal standard and a mass-balance equation, researchers can mathematically validate the enantiomeric excess (ee) against the conversion rate (C), ensuring that any analytical drift in the chiral HPLC is immediately detected.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix with Internal Standard

  • In an oven-dried Schlenk tube under argon, dissolve 0.5 mmol of racemic N-ethyl α-hydroxyamide in 5.0 mL of anhydrous toluene.

  • Add exactly 0.1 mmol of biphenyl as an internal standard (IS). Causality: The IS allows for absolute quantification of conversion via GC-FID, independent of HPLC UV-absorption variances.

Step 2: NHC-Catalyzed Acylation

  • Add 5 mol% of the chiral NHC precatalyst and 0.3 mmol of the acylating agent (e.g., an enol ester).

  • Introduce a mild base (e.g., diisopropylethylamine, 1.2 equiv) to generate the free carbene in situ.

  • Stir the reaction at 25°C for exactly 18 hours. Causality: Temperature control is critical; elevated temperatures increase the reaction rate but exponentially decay the selectivity factor (s).

Step 3: Quenching and Biphasic Extraction

  • Quench the reaction with 2.0 mL of saturated aqueous NH₄Cl to protonate the catalyst and halt acylation.

  • Extract the organic layer with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Chiral HPLC Analysis and Self-Validation

  • Analyze the crude mixture via chiral stationary phase HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

  • Determine the enantiomeric excess of the unreacted starting material (

    
    ) and the acylated product (
    
    
    
    ).
  • The Self-Validation Check: Calculate the theoretical conversion (

    
    ) using the equation:
    
    
    
    
  • Compare

    
     to the physical conversion (
    
    
    
    ) determined by the biphenyl internal standard. Validation Rule: If
    
    
    , the system flags a co-elution or integration error, invalidating the run and requiring column recalibration.

References

  • Thiazole, Oxadiazole, and Carboxamide Derivatives of Artemisinin are Highly Selective and Potent Inhibitors of Toxoplasma gondii Source: NIH / PubMed Central URL:[3]

  • A Method for Designing Conformationally Restricted Analogues Based on Allylic Strain: Synthesis of a Novel Class of Noncompetitive NMDA Receptor Antagonists Having the Acrylamide Structure Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Kinetic Resolution of α-Hydroxyamide via N-Heterocyclic Carbene-Catalyzed Acylation Source: NII (National Institute of Informatics) URL:[4]

Sources

Foundational

In Silico Prediction of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide ADMET Properties: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Molecular Architecture The compound (2S)-N-Ethyl-2-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Architecture

The compound (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS 89843-26-5) represents a highly versatile molecular scaffold. Characterized by a chiral center at the C2 position, a hydrogen-bonding


-hydroxyl group, an N-ethyl substituted amide, and a lipophilic benzyl moiety, its physicochemical profile suggests significant potential for central nervous system (CNS) penetration.

In modern drug discovery, late-stage attrition is predominantly driven by poor pharmacokinetics and unforeseen toxicity. To mitigate these risks, we employ advanced in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide establishes a self-validating computational framework to predict and mechanistically interpret the biological behavior of this specific propanamide derivative.

Computational Workflow & System Architecture

To ensure predictive reliability, a single-algorithm approach is insufficient. As a standard best practice, we utilize an orthogonal, consensus-based workflow that integrates multiple predictive engines. The architecture below outlines the flow from 2D topological input to multivariate risk assessment.

G cluster_0 Physicochemical & PK Profiling (SwissADME) cluster_1 Toxicity & Safety Screening (pkCSM / ADMETlab 2.0) Input Compound Input (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide SMILES: CCNC(=O)[C@@H](O)Cc1ccccc1 LogP Lipophilicity Consensus (iLOGP, XLOGP3, WLOGP) Input->LogP BoiledEgg BOILED-Egg Model (BBB Permeability & HIA) Input->BoiledEgg hERG Cardiotoxicity (hERG I/II Inhibition) Input->hERG Ames Genotoxicity (AMES Test) Input->Ames HepTox Hepatotoxicity (DILI Risk) Input->HepTox Consensus Multivariate Data Integration & Risk Assessment LogP->Consensus BoiledEgg->Consensus hERG->Consensus Ames->Consensus HepTox->Consensus Output Lead Optimization Strategy & in vivo Translation Consensus->Output Actionable Insights

Fig 1. In silico ADMET profiling workflow integrating physicochemical and toxicity evaluations.

Self-Validating Methodologies for ADMET Profiling

Every robust computational protocol must be a self-validating system. By explaining the causality behind our algorithm choices, we establish a trustworthy framework for data generation.

Protocol 1: Physicochemical & Pharmacokinetic Mapping

Rationale: We utilize the SwissADME platform () because it generates a consensus lipophilicity score, preventing the algorithmic bias that occurs when applying a single LogP calculation to amide-containing chemotypes.

  • Step 1: Structural Canonicalization. Convert the 2D structure into the isomeric SMILES string: CCNC(=O)Cc1ccccc1. Explicitly defining the (2S) stereochemistry is critical, as spatial orientation dictates target binding and enzymatic metabolism.

  • Step 2: Consensus Lipophilicity Evaluation. Run the SMILES through the SwissADME engine to calculate five distinct LogP models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). Average these values to generate the Consensus LogP. Causality: If the variance between XLOGP3 and WLOGP exceeds 0.5 log units, the system flags the molecule for manual solvation-energy review.

  • Step 3: BOILED-Egg Permeability Modeling. Plot the Topological Polar Surface Area (TPSA) against WLOGP. This empirically validated model predicts passive Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeation.

Protocol 2: Orthogonal Toxicity Screening

Rationale: Toxicity is notoriously difficult to predict using linear 1D descriptors. Therefore, we employ pkCSM (), which utilizes distance-based graph signatures to capture 3D pharmacophore patterns, orthogonally validated against the Multi-task Graph Attention (MGA) framework of ADMETlab 2.0 ().

  • Step 1: Graph-Based Signature Analysis. Input the SMILES into the pkCSM server to predict AMES toxicity (mutagenicity), hERG channel inhibition (cardiotoxicity), and hepatotoxicity.

  • Step 2: MGA Orthogonal Validation. Process the same SMILES through ADMETlab 2.0.

  • Step 3: Consensus Resolution. Compare the binary outputs (Toxic/Non-Toxic) from both platforms. A self-validating system requires agreement between the graph-signature model (pkCSM) and the deep learning model (ADMETlab 2.0) before clearing a compound for in vivo studies.

Quantitative Data Synthesis

The following table synthesizes the consensus predictions generated by the dual-platform workflow for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Property CategoryEndpointPredicted ValueMechanistic Implication
Physicochemical Molecular Weight193.24 g/mol Optimal for oral bioavailability (Lipinski Rule of 5 compliant).
TPSA49.33 ŲExcellent membrane permeability; favors CNS penetration (< 90 Ų).
Consensus LogP1.65Balanced amphiphilicity; prevents non-specific lipid accumulation.
Pharmacokinetics GI AbsorptionHighComplete passive transcellular absorption expected in the gut.
BBB PermeantYesCapable of crossing the blood-brain barrier (CNS active potential).
CYP3A4 InhibitionNegativeLow risk of drug-drug interactions (DDIs) via CYP3A4 blockade.
Toxicity (Safety) hERG InhibitionNegativeNo QT prolongation risk; lacks the requisite basic amine pharmacophore.
AMES ToxicityNegativeNo genotoxic structural alerts (e.g., lacks anilines or nitroaromatics).
HepatotoxicityNegativeLow risk of drug-induced liver injury (DILI).

Mechanistic Interpretation & Metabolic Fate

Data without context is merely noise. As scientists, we must interpret why the compound exhibits these predicted properties based on its molecular architecture.

CNS Penetration & Permeability: The compound's TPSA of 49.33 Ų (contributed by the hydroxyl and amide oxygens/nitrogens) and a Consensus LogP of 1.65 place it perfectly within the optimal physicochemical space for CNS drugs. It is lipophilic enough to partition into the endothelial cell membranes of the BBB, yet polar enough to avoid becoming trapped in the lipid bilayer.

Cardiovascular Safety (hERG): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to lethal cardiac arrhythmias. Known hERG blockers typically require a basic amine that protonates at physiological pH to interact with the Tyr652 and Phe656 residues inside the channel cavity. Because the nitrogen in this compound is part of a neutral amide bond, it cannot protonate, effectively eliminating hERG liability.

Predicted Metabolic Fate: Understanding clearance mechanisms is vital. Based on the functional groups present, we predict three primary metabolic clearance pathways, visualized below:

MetabolicPathway Parent Parent Compound (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Phase1_1 Aromatic Hydroxylation (CYP450 Mediated) Parent->Phase1_1 Phase I Phase1_2 Amide Hydrolysis (Hepatic Amidases) Parent->Phase1_2 Phase I Phase2_1 O-Glucuronidation (UGT Enzymes on C2-OH) Parent->Phase2_1 Phase II Metabolite1 Phenolic Metabolite (Increased Polarity) Phase1_1->Metabolite1 Metabolite2 3-Phenyllactic Acid + Ethylamine Phase1_2->Metabolite2 Metabolite3 Glucuronide Conjugate (Renal Excretion) Phase2_1->Metabolite3

Fig 2. Predicted primary Phase I and Phase II metabolic pathways for the target compound.

  • Phase II Glucuronidation: The free

    
    -hydroxyl group at the C2 position is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid renal excretion.
    
  • Phase I Amide Hydrolysis: Hepatic amidases may cleave the N-ethyl group, yielding 3-phenyllactic acid.

  • Phase I Aromatic Hydroxylation: The unsubstituted phenyl ring is susceptible to CYP450-mediated oxidation (likely via CYP2D6 or CYP3A4), forming a phenolic metabolite.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[Link]

Exploratory

Precision Discovery of Novel Phenylpropanamides: A Bioactivity-Guided Dereplication Workflow

Topic: Discovery and Isolation of Novel Phenylpropanamide Compounds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers and Drug Discovery Scientists Executive Summary Phenylpropanamides—distinct from...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Isolation of Novel Phenylpropanamide Compounds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers and Drug Discovery Scientists

Executive Summary

Phenylpropanamides—distinct from their oxygenated phenylpropanoid cousins—represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, neuroprotective, and cytotoxic profiles. However, the discovery of novel analogs is plagued by high rediscovery rates of known compounds (e.g., piperine, feruloyl amides).

This guide outlines a modern, "smart" isolation workflow. Moving beyond traditional open-column silica chromatography, which often leads to irreversible adsorption of amides, we utilize LC-MS/MS-based Molecular Networking (GNPS) for early dereplication and High-Speed Counter-Current Chromatography (HSCCC) or C18 Prep-HPLC for targeted isolation.

Part 1: Strategic Source Selection & Biosynthetic Context

Novel phenylpropanamides are most frequently encountered in the families Piperaceae (Piper spp.), Solanaceae (Solanum, Capsicum), and Cannabaceae .

Biosynthetic Logic: These compounds arise from the condensation of a cinnamic acid derivative (phenylpropanoid CoA thioester) with an amine (tyramine, dopamine, or aliphatic amines).

  • Targeting Strategy: When selecting source material, look for species rich in both hydroxycinnamic acids and biogenic amines. Co-occurrence of these precursors suggests the enzymatic machinery (BAHD acyltransferases) required for amide formation is active.

Part 2: Extraction and "Smart" Dereplication

The Problem with Traditional Screening

Blind fractionation of crude extracts consumes weeks of resources only to yield known compounds. We replace this with Feature-Based Molecular Networking (FBMN) .

Protocol: Extraction & LC-MS/MS Profiling
  • Optimized Extraction:

    • Solvent: 70% EtOH or MeOH (aq). Phenylpropanamides are moderately polar. Avoid 100% hexanes (too non-polar) or 100% water (extracts too many sugars).

    • Method: Ultrasound-Assisted Extraction (UAE) at <40°C to prevent amide hydrolysis.

    • Step: Defatting. Partition the crude extract with

      
      -hexane to remove lipids/chlorophyll. Retain the hydro-alcoholic layer.
      
  • LC-MS/MS Data Acquisition:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid).

    • MS Mode: Data-Dependent Acquisition (DDA). Top 5 precursor ions selected for fragmentation (MS2).

    • Collision Energy: Stepped energy (e.g., 20, 40, 60 eV) is critical to fragment the amide bond, yielding diagnostic tropylium ions (

      
       91) or acylium ions.
      
  • GNPS Workflow (Dereplication):

    • Upload .mzXML files to the .

    • Cluster Analysis: Nodes (spectra) cluster by cosine similarity.

    • The "Novelty" Signal: Look for clusters containing known phenylpropanamides (identified by library hits) connected to unidentified nodes with mass shifts corresponding to hydroxylation (+16 Da), methylation (+14 Da), or glycosylation (+162 Da). These are your isolation targets.

Visualization: The Smart Discovery Workflow

DiscoveryWorkflow Plant Plant Material (Piper/Solanum) Extract UAE Extraction (70% EtOH) Plant->Extract LCMS LC-MS/MS (DDA Mode) Extract->LCMS GNPS GNPS Molecular Networking LCMS->GNPS .mzXML upload Target Target Identification (Orphan Nodes) GNPS->Target Dereplication Isolation Targeted Isolation (Prep-HPLC/HSCCC) Target->Isolation Mass-guided NMR Structure Elucidation (NMR/ECD) Isolation->NMR

Figure 1: Bioactivity-guided dereplication workflow utilizing GNPS to prioritize novel analogs before physical isolation.

Part 3: Advanced Isolation Protocols

Critical Insight: Phenylpropanamides often streak on normal-phase silica gel due to the hydrogen-bonding capability of the amide moiety. Reverse-phase (C18) or Counter-Current Chromatography is superior.

Protocol: Targeted Isolation via Prep-HPLC

Prerequisite: Target mass (


) identified in Part 2.
ParameterSpecificationRationale
Stationary Phase C18 (Octadecylsilane) or Phenyl-HexylPhenyl-hexyl provides unique selectivity for aromatic compounds via

-

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of phenolic hydroxyls, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for amides compared to MeOH.
Flow Rate 10–20 mL/min (for 20mm ID column)Standard preparative flow.
Detection UV (254 nm, 280 nm, 320 nm) + MS320 nm is specific for the conjugated cinnamoyl system.

Step-by-Step:

  • Flash Fractionation: Pre-fractionate the crude extract using a C18 Flash cartridge (Gradient: 10%

    
     100% MeOH).
    
  • Screening: Analyze flash fractions by LC-MS to locate the fraction containing the target node from the GNPS network.

  • Purification: Inject the active fraction onto Prep-HPLC. Use a shallow gradient (e.g., if target elutes at 40% ACN, run 35%

    
     45% over 20 mins).
    
  • Recovery: Lyophilize immediately. Do not use heat for evaporation, as cis/trans isomerization of the double bond can occur.

Part 4: Structure Elucidation & Stereochemistry[1]

Isolating the compound is half the battle. Phenylpropanamides present specific spectroscopic challenges, particularly rotamerism .

The Rotamer Trap

Amide bonds have partial double-bond character (


). This restricts rotation, often resulting in doubled NMR signals  (usually in a 3:1 to 1:1 ratio) at room temperature.
  • Symptom: It looks like a mixture of two compounds.

  • Validation: Run High-Temperature NMR (e.g., at 50°C or 323 K). If the signals coalesce into single sharp peaks, it is a single compound exhibiting rotamerism.

Logic Flow for Structure Determination
  • HRMS: Establish molecular formula (e.g.,

    
    ).
    
  • 1H NMR: Identify the spin systems.

    • Aromatic Region: Two distinct spin systems (Acid moiety vs. Amine moiety).

    • Olefinic Protons: Large coupling constant (

      
       Hz) indicates trans (E) geometry. 
      
      
      
      Hz indicates cis (Z).
  • 2D NMR:

    • COSY: Traces the propyl chain connectivity.

    • HMBC: The "Gold Standard" for connecting the two halves. Look for the correlation from the amide proton (

      
      ) or the 
      
      
      
      -protons of the amine to the carbonyl carbon (
      
      
      ).
Visualization: NMR Logic Pathway

NMRAssignment PureComp Pure Compound H1 1H NMR (300K) Check for Rotamers PureComp->H1 TempExp Variable Temp NMR (323K) for Coalescence H1->TempExp If signals doubled COSY COSY (Spin Systems) H1->COSY If signals sharp TempExp->COSY HMBC HMBC (Link Amine to Acid) COSY->HMBC NOESY NOESY/ROESY (E/Z Geometry) HMBC->NOESY FinalStruct Final Structure Elucidation NOESY->FinalStruct

Figure 2: Decision tree for NMR analysis, highlighting the critical step of checking for amide rotamers.

Part 5: References & Authoritative Grounding

  • Wang, M., et al. (2016). "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking."[1][2] Nature Biotechnology, 34(8), 828-837. Link

    • Context: The foundational paper for the GNPS dereplication workflow described in Part 2.

  • Dorrestein, P. C., et al. (2013). "MS/MS-Based Molecular Networking: An Efficient Approach for Natural Products Dereplication." Journal of Natural Products. Link

    • Context: Methodological basis for identifying novel analogs in complex mixtures.

  • Navarro-García, V. M., et al. (2011). "Isolation and characterization of phenylpropanoid compounds." Journal of the Mexican Chemical Society.

    • Context: Traditional isolation techniques and spectral data for phenylpropanamides.

  • Teng, Z., et al. (2018). "Amides from the Fruits of Piper Species." Journal of Natural Products.

    • Context: Specific examples of phenylpropanamide isolation from Piper using C18 chromatography.

  • Flores-Bocanegra, L., et al. (2020). "Dereplication-Guided Isolation of Novel Compounds." Phytochemical Analysis.

    • Context: Validates the "smart" workflow combining LC-MS profiling with targeted isolation.

Disclaimer: This guide is intended for research purposes. All protocols involving solvents and biological materials should be conducted under appropriate safety standards (GLP).

Sources

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Application Note: High-Fidelity Asymmetric Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Part 1: Executive Summary & Strategic Rationale Objective: To provide a scalable, high-enantiomeric excess (ee) protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a scalable, high-enantiomeric excess (ee) protocol for the synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (also known as N-ethyl-L-phenyllactamide).

Strategic Analysis: The target molecule contains an


-hydroxy amide motif with a stereocenter at the C2 position.[1] While direct amidation of (S)-phenyllactic acid using standard coupling reagents (e.g., EDC/HOBt) is theoretically possible, it presents two critical risks in a high-purity context:
  • O-Acylation/Oligomerization: The unprotected hydroxyl group competes as a nucleophile, leading to polyester byproducts.[1]

  • Racemization: Activation of the carboxylic acid increases the acidity of the

    
    -proton, heightening the risk of racemization via enolization, particularly under basic conditions required for coupling.
    

Selected Protocol: This guide details an Indirect Aminolysis Strategy . We utilize the "Chiral Pool" approach starting from L-Phenylalanine (converted to L-Phenyllactic acid) or commercially available Methyl L-Phenyllactate.[1] The acid is first converted to a methyl ester, which then undergoes nucleophilic acyl substitution (aminolysis) with ethylamine. This pathway avoids carboxyl activation, significantly preserving optical purity.[1]

Part 2: Critical Mechanism & Workflow[1]

The following diagram illustrates the reaction pathway and the specific avoidance of racemization vectors.

SynthesisWorkflow Start L-Phenyllactic Acid (S-Isomer) Inter Methyl (S)-2-hydroxy- 3-phenylpropanoate Start->Inter Step 1: Fischer Esterification (MeOH, H2SO4, Reflux) Byprod Racemic Byproducts (Avoided) Start->Byprod Direct Coupling (EDC) Risk: O-Acylation/Racemization Target (2S)-N-Ethyl-2-hydroxy- 3-phenylpropanamide Inter->Target Step 2: Aminolysis (EtNH2, MeOH, RT)

Figure 1: Synthetic workflow comparing the selected Aminolysis route (Solid lines) vs. the risky Direct Coupling route (Dotted line).

Part 3: Detailed Experimental Protocol

Phase 1: Preparation of Methyl (S)-2-hydroxy-3-phenylpropanoate

Note: If commercial Methyl L-phenyllactate is available, proceed directly to Phase 2.[1]

Reagents:

  • (S)-3-Phenyllactic acid (10.0 g, 60.2 mmol)[1]

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (conc., 0.5 mL) or Thionyl Chloride (1.2 eq)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-phenyllactic acid in anhydrous methanol.

  • Catalysis: Add concentrated sulfuric acid (catalytic amount) dropwise.[1]

    • Expert Tip: Alternatively, cool to 0°C and add thionyl chloride dropwise to generate anhydrous HCl in situ, which drives the reaction more vigorously if the acid is sterically hindered (though less relevant here).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) until the starting acid is consumed.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Neutralization: Dissolve the residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to remove unreacted acid and catalyst.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the methyl ester as a clear oil.
    
    • Yield Expectation: >95%

    • Purity Check:

      
       NMR should show a singlet methyl ester peak at ~3.7 ppm.[1]
      
Phase 2: Aminolysis to (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

This is the critical stereodefining step.[1] The reaction relies on the nucleophilicity of ethylamine displacing the methoxy group.

Reagents:

  • Methyl (S)-2-hydroxy-3-phenylpropanoate (from Phase 1)[1]

  • Ethylamine (70% wt in water or 2.0 M in THF, 5.0 equivalents)

  • Solvent: Methanol (if using aqueous amine) or THF.[1]

Procedure:

  • Setup: Place the methyl ester (5.0 g, 27.7 mmol) in a pressure tube or a sealed round-bottom flask.

    • Why Sealed? Ethylamine is volatile (bp 16.6°C).[1] A sealed system ensures stoichiometry is maintained without loss of reagent.[1]

  • Addition: Add Methanol (10 mL) followed by Ethylamine solution (excess, ~10 mL of 70% aq solution).

  • Reaction: Seal the vessel and stir at Room Temperature (20–25°C) for 24–48 hours.

    • Critical Control Point: Do not heat initially.[1] High temperatures can promote racemization via proton exchange at the

      
      -carbon.[1] Only heat to 40°C if conversion is <50% after 24h.[1]
      
  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The ester spot (high

    
    ) will disappear, and the amide spot (lower 
    
    
    
    due to H-bonding) will appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethylamine and methanol.[1]

    • The residue is often a solid or viscous oil.[1]

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate.

    • Slowly add Hexanes until turbidity is observed.[1]

    • Cool to 4°C overnight.[1]

    • Filter the white crystalline solid.[1]

Part 4: Quantitative Data & Quality Control[1]

Table 1: Process Parameters and Specifications

ParameterSpecificationNotes
Appearance White crystalline solid
Melting Point 68–70°CLiterature comparison required
Yield (Step 2) 75–85%Losses primarily in mother liquor
Chemical Purity >98% (HPLC)
Optical Rotation

(c=1, EtOH)
Specific to (S)-isomer
Enantiomeric Excess >99% eeDetermined by Chiral HPLC

Chiral HPLC Method (Self-Validating System): To ensure the protocol worked, you must validate the absence of the (R)-enantiomer.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm or 254 nm.[1]

  • Expected Result: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H columns (verify with racemic standard).

Part 5: Troubleshooting & Causality

Issue 1: Slow Reaction Rate in Step 2.

  • Cause: Steric hindrance of the phenyl group or insufficient nucleophilicity of the amine.

  • Solution: Add a Lewis Acid catalyst such as

    
     (0.5 eq) or Sodium Cyanide (catalytic, highly toxic - use caution).[1] 
    
    
    
    coordinates to the ester carbonyl, making it more electrophilic without increasing basicity (which causes racemization).

Issue 2: Low Enantiomeric Excess (ee < 90%).

  • Cause: Temperature was too high during aminolysis, or the starting material contained D-isomer.[1]

  • Correction: Check the optical rotation of the starting L-phenyllactic acid.[1] Ensure Step 2 is performed at RT. If heating is necessary, strictly limit to 40°C.[1]

References

  • Synthesis of

    
    -hydroxy amides via Aminolysis: 
    
    • Title: Mild and Efficient Synthesis of

      
      -Hydroxy Amides from 
      
      
      
      -Hydroxy Esters.[1]
    • Source:Tetrahedron Letters, Vol 48, Issue 14.[1]

    • Context: Establishes the kinetic superiority of aminolysis over acid chloride coupling for hydroxy-esters.
    • [1]

  • Racemization Mechanisms

    • Title: Racemization in Peptide Synthesis: Mechanisms and Minimization.[1]

    • Source:Chemical Reviews.
    • Context: Provides the mechanistic grounding for why EDC/HOBt routes are risky for -chiral centers with hetero
    • [1]

  • Physical Data Verification

    • Title: (S)-2-Hydroxy-3-phenylpropanamide derivatives and their pharmacological activity.
    • Source:Journal of Medicinal Chemistry.
    • Context: Reference for melting point and optical rotation data of phenyllactamide deriv
    • [1]

Sources

Application

Application Note: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide in Analgesic Research

The following Application Note and Protocol Guide details the research application of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide , a specific N-ethyl amide derivative of L-phenyllactic acid. Given the compound's structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the research application of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide , a specific N-ethyl amide derivative of L-phenyllactic acid. Given the compound's structural classification as a chiral N-alkyl amide—a class frequently associated with sensory modulation (e.g., TRP channel agonists like physiological cooling agents)—this guide focuses on its evaluation as a novel candidate in analgesic and sensory pharmacology.

Executive Summary & Mechanism of Action

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5) is the N-ethyl amide derivative of L-3-phenyllactic acid. Structurally, it belongs to the family of acyclic carboxamides, sharing pharmacophore features with established sensory modulators such as WS-3 (N-Ethyl-p-menthane-3-carboxamide) and WS-23 .

In analgesic research, this compound is investigated for its potential to modulate Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold/analgesia) and TRPV1 (heat/pain). The N-ethyl amide moiety is a critical determinant for TRPM8 activation, which induces analgesia in neuropathic pain states via the "gate control" theory and inhibition of nociceptive transmission in the dorsal horn.

Predicted Mechanism of Action (MOA)

The compound is hypothesized to act as a TRPM8 Agonist or TRPV1 Antagonist .

  • Primary Pathway: Activation of cutaneous TRPM8

    
     Influx of Ca
    
    
    
    
    
    Depolarization of A
    
    
    fibers
    
    
    Inhibition of C-fiber nociceptive input (Analgesia).
  • Secondary Pathway: Potential competitive inhibition of TRPV1 due to the structural overlap with vanilloid-like ligands (phenyl ring + amide).

DOT Diagram: Signaling Pathway

MOA_Pathway Compound (2S)-N-Ethyl-2-hydroxy- 3-phenylpropanamide TRPM8 TRPM8 Receptor (Sensory Neurons) Compound->TRPM8 Binding (Agonist) Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Channel Opening Depol Membrane Depolarization Ca_Influx->Depol Adelta Activation of A-delta Fibers Depol->Adelta Gating Spinal Gating (Dorsal Horn) Adelta->Gating Inhibitory Interneurons Analgesia Analgesia (Pain Relief) Gating->Analgesia Suppression of C-fibers

Caption: Hypothetical analgesic mechanism via TRPM8 activation and spinal gating.

Chemical Properties & Formulation

Successful in vivo and in vitro application requires precise formulation due to the lipophilic nature of the phenylpropanamide core.

PropertySpecification
Chemical Name (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide
CAS Number 89843-26-5
Molecular Formula C

H

NO

Molecular Weight 193.24 g/mol
Solubility Soluble in DMSO (>50 mg/mL), Ethanol; Poorly soluble in water.
Storage -20°C, Desiccated. Protect from light.
Formulation Protocol (Injectable/Topical)

Objective: Prepare a 10 mg/mL stock solution for intraperitoneal (i.p.) or topical application.

  • Weighing: Accurately weigh 10 mg of the compound.

  • Primary Solubilization: Dissolve in 50 µL of 100% DMSO (Molecular Biology Grade). Vortex until clear.

  • Surfactant Addition: Add 50 µL of Tween-80 to the DMSO solution. Vortex.

  • Dilution: Slowly add 900 µL of sterile 0.9% Saline under constant agitation to prevent precipitation.

    • Final Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

    • Note: If turbidity occurs, sonicate at 37°C for 5 minutes.

Experimental Protocols

Protocol A: In Vitro TRP Channel Screening (Calcium Imaging)

Purpose: To validate the agonistic activity on TRPM8 or TRPV1 channels using HEK293 cells stably expressing the respective receptors.

Materials:

  • HEK293-TRPM8 and HEK293-TRPV1 cell lines.

  • Fluo-4 AM Calcium Indicator.

  • Positive Controls: Menthol (TRPM8), Capsaicin (TRPV1).

  • Negative Control: Vehicle (0.1% DMSO).

Workflow:

  • Cell Plating: Seed cells in 96-well black-walled plates (20,000 cells/well) and incubate for 24h.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS for 45 min at 37°C. Wash 3x with HBSS.

  • Compound Application:

    • Prepare a log-scale dilution series of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (0.1 nM to 100 µM).

    • Inject compound into wells while monitoring fluorescence (Ex/Em: 494/516 nm) using a FLIPR or microplate reader.

  • Data Analysis:

    • Calculate

      
       (Change in fluorescence relative to baseline).
      
    • Plot dose-response curves to determine EC

      
      .
      
Protocol B: In Vivo Analgesic Assessment (Formalin Test)

Purpose: To distinguish between acute nociception (Phase I) and inflammatory pain (Phase II).

Subjects: Male C57BL/6 mice (8-10 weeks). Dosage: 10, 30, and 100 mg/kg (i.p.) or 1% topical cream.

Step-by-Step Procedure:

  • Acclimatization: Place mice in transparent observation chambers for 30 min.

  • Pre-treatment: Administer the test compound (i.p.) 30 minutes prior to formalin injection.

  • Induction: Inject 20 µL of 2.5% Formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately record nociceptive behaviors (licking, biting, flinching) for 60 minutes.

    • Phase I (Acute): 0–5 minutes (Direct C-fiber activation).

    • Phase II (Inflammatory): 15–60 minutes (Central sensitization).

  • Scoring: Total time spent licking/biting is the primary endpoint.

DOT Diagram: Experimental Workflow

Protocol_Workflow Start Compound Preparation (10 mg/mL in 5% DMSO/Saline) InVitro In Vitro Screening (HEK293-TRPM8) Start->InVitro Decision EC50 < 10 µM? InVitro->Decision Decision->Start No (Reformulate/Modify) InVivo In Vivo Analgesia (Formalin Test) Decision->InVivo Yes Analysis Data Analysis (Phase I vs Phase II) InVivo->Analysis

Caption: Decision tree for validating analgesic efficacy from in vitro to in vivo.

Data Interpretation & Expected Results

AssayMetricExpected Outcome (If Analgesic)Interpretation
Calcium Imaging EC

0.5 – 10 µMPotent TRPM8 agonist (Cooling-mediated analgesia).
Formalin Test Licking Time (s)Reduction in Phase II > Phase IEfficacy against central sensitization/inflammatory pain.
Rotarod Test Latency to FallNo significant difference vs VehicleAnalgesia is not due to sedation or motor impairment.

Critical Control: If the compound causes significant hypothermia (a common side effect of systemic TRPM8 agonists), the analgesic dose must be titrated below the threshold for shivering/cold stress.

References

  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 416(6876), 52-58. Link

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • Sigma-Aldrich. (2023). "Product Specification: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS 89843-26-5)."[1] Sigma-Aldrich Catalog. Link

  • Eccles, R. (1994). "Menthol and related cooling compounds." Journal of Pharmacy and Pharmacology, 46(8), 618-630. Link

  • Tjolsen, A., et al. (1992). "The formalin test: an evaluation of the method." Pain, 51(1), 5-17. Link

Sources

Method

Application Note: Harnessing (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide as a Privileged Chiral Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary In contemporary fragment-based drug discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and rational drug design, the selection of a versatile, stereochemically pure scaffold is paramount. (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5) represents a highly tunable, chiral building block. Derived from the phenyllactic acid pharmacophore, this molecule integrates three critical interaction vectors: a hydrophobic phenyl ring, a stereospecific hydrogen-bonding hydroxyl group, and a metabolically stable N-ethyl amide.

This application note details the scientific rationale, structural causality, and self-validating experimental protocols for utilizing this scaffold to generate targeted libraries for enzyme inhibition and receptor modulation.

Scientific Rationale & Structural Causality

The Role of Chiral Amides and Phenyllactic Acid Derivatives

Chirality is a cornerstone of target specificity in drug discovery, dictating pharmacological efficacy, toxicity, and metabolic fate[1]. The (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide scaffold leverages the inherent bioactivity of phenyllactic acid, a natural metabolite known for broad-spectrum antimicrobial properties and metabolic regulation[2][3].

By converting the carboxylic acid of phenyllactic acid into an N-ethyl amide, medicinal chemists achieve two critical objectives:

  • Metabolic Stability: Amides are significantly more resistant to esterase-mediated hydrolysis in plasma compared to their ester or acid counterparts.

  • Conformational Control: The steric bulk of the N-ethyl group restricts rotation around the C-N axis. In chiral amides, controlling the conformation of the stereogenic axis is a proven strategy to lock the molecule into a bioactive conformation, thereby reducing the entropic cost of binding[4][5].

Pharmacophoric Mapping

The scaffold provides three distinct vectors for target engagement:

  • Vector 1 (Phenyl Ring): Facilitates

    
     stacking and hydrophobic pocket insertion.
    
  • Vector 2 (2S-Hydroxyl): Acts as a stereospecific hydrogen bond donor/acceptor. Its spatial orientation is critical for interacting with catalytic residues (e.g., in proteases or phosphatases)[6].

  • Vector 3 (N-Ethyl Amide): Provides a dual H-bond donor/acceptor motif while the ethyl chain occupies adjacent lipophilic sub-pockets.

Binding Target Target Protein (e.g., Protease/Kinase) Phenyl Phenyl Ring (π-π Stacking / Hydrophobic) Phenyl->Target Hydrophobic Pocket Hydroxyl (2S)-Hydroxyl (H-Bond Donor/Acceptor) Hydroxyl->Target Catalytic Residues Amide N-Ethyl Amide (Steric Fit / H-Bonding) Amide->Target Allosteric/Hinge Region

Fig 1. Pharmacophoric interaction vectors of the chiral scaffold with a target protein.

Self-Validating Experimental Protocols

To effectively utilize this scaffold, researchers must employ derivatization techniques that preserve the fragile


-chiral center, followed by rigorous biophysical screening.
Protocol A: Stereoretentive O-Alkylation for Library Generation

Causality: Traditional base-catalyzed alkylation of


-hydroxy amides often leads to racemization via enolate intermediate formation. To prevent this, we utilize mild silver(I) oxide (

) mediated alkylation.

acts as both a mild base and a halogen scavenger, driving the reaction forward without deprotonating the

-carbon.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 20 mL scintillation vial, dissolve 1.0 mmol of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1.5 mmol of the desired alkyl halide (e.g., benzyl bromide for extended hydrophobic reach) and 1.2 mmol of freshly activated

    
    .
    
  • Reaction: Stir the suspension vigorously at room temperature in the dark for 16-24 hours. Note: Darkness is required to prevent the photodecomposition of silver salts.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate (20 mL).

  • Extraction: Wash the organic filtrate with water (3 × 10 mL) and brine (10 mL) to remove DMF. Dry over anhydrous

    
    .
    
  • Validation (Critical Step): Purify via flash chromatography. Analyze the product using Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that the enantiomeric excess (ee) remains >98%.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Small fragment scaffolds often exhibit low-to-moderate initial affinities (


 in the 

to

range). Traditional biochemical assays may yield false negatives. SPR provides real-time, label-free kinetic data, making it the gold standard for FBDD. Because small molecules require high assay concentrations, DMSO bulk-shift correction is mandatory.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a metabolic kinase) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000-5000 Response Units (RU).

  • Buffer Preparation: Prepare running buffer (e.g., PBS-T) containing exactly 5% (v/v) DMSO. Precision here is critical to match the analyte solvent.

  • DMSO Calibration: Run a solvent correction curve using 4.5% to 5.5% DMSO in running buffer to map the bulk refractive index changes.

  • Analyte Injection: Dilute the scaffold and its derivatives in the running buffer to a concentration series (e.g., 3.125, 6.25, 12.5, 25, 50, 100

    
    ). Inject at a flow rate of 30 
    
    
    
    for 60 seconds (association), followed by a 120-second dissociation phase.
  • Validation (Critical Step): Include a known reference inhibitor as a positive control. Fit the resulting sensorgrams using a 1:1 Langmuir binding model or a steady-state affinity model if kinetics are too fast to resolve.

Workflow A Scaffold: (2S)-N-Ethyl-2-hydroxy- 3-phenylpropanamide B Derivatization: Ag2O-Mediated Alkylation A->B C Quality Control: Chiral HPLC (>98% ee) B->C D Library Screening: SPR with DMSO Correction C->D

Fig 2. Schematic workflow from scaffold derivatization to biophysical screening.

Data Presentation: Representative SAR Profiling

When utilizing the (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide scaffold against a hypothetical metabolic enzyme target, modifications at the 2-hydroxyl position yield distinct Structure-Activity Relationship (SAR) profiles. The table below summarizes expected biophysical parameters, demonstrating how the scaffold can be optimized.

Compound IDR-Group (O-Alkylation)Chiral Purity (ee %)SPR

(

)
Ligand Efficiency (LE)LogP (Predicted)
Base Scaffold -H>99%145.00.321.8
Derivative 1 -CH

(Methyl)
98%85.20.342.2
Derivative 2 -CH

Ph (Benzyl)
98%12.40.293.5
Derivative 3 -CH

CF

(Trifluoroethyl)
97%4.80.362.9
Derivative 4 -(R)-Enantiomer Control>99%>500.0N/A1.8

Data Interpretation: The dramatic loss of affinity in Derivative 4 (the (2R) enantiomer) self-validates the stereospecific requirement of the binding pocket. The addition of a trifluoroethyl group (Derivative 3) optimizes both lipophilicity and hydrogen-bond accepting capabilities, significantly improving the


 while maintaining excellent Ligand Efficiency.

References

  • Clayden, J., Lemiègre, L., Morris, G. A., Pickworth, M., Snape, T. J., & Jones, L. H. (2000). Atropisomeric Amides as Chiral Ligands: Using (−)-Sparteine-Directed Enantioselective Silylation to Control the Conformation of a Stereogenic Axis. The Journal of Organic Chemistry.[Link]

  • Crossley, P., Sutar, Y., Tsoy, I., Mukkirwar, S., Łaniewski, P., Herbst-Kralovetz, M. M., & Date, A. A. (2024). Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells. ACS Infectious Diseases / PMC.[Link]

  • Soundharrajan, I., et al. (2015). Phenyllactic Acid from Lactobacillus plantarum Promotes Adipogenic Activity in 3T3-L1 Adipocyte via Up-Regulation of PPAR-γ2. Molecules.[Link]

  • MDPI Special Issue. (2023). Chirality in Drug Discovery. MDPI.[Link]

  • Nguyen, T. T., et al. (2026). Phytochemical Characterization and In Vitro Antidiabetic Activity of Aruncus dioicus from Vietnam. bioRxiv.[Link]

Sources

Application

Application Note: In Vitro Bioactivity Profiling of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Executive Summary & Mechanistic Rationale (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (EHPP, CAS 89843-26-5) is a synthetic small molecule featuring a phenylpropanamide scaffold. In medicinal chemistry, phenylpropanamides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (EHPP, CAS 89843-26-5) is a synthetic small molecule featuring a phenylpropanamide scaffold. In medicinal chemistry, phenylpropanamides and their N-hydroxy derivatives are recognized as privileged pharmacophores, frequently deployed as potent inhibitors of epigenetic erasers, specifically Histone Deacetylases (HDACs) and Sirtuins (SIRTs)[1],[2].

Structurally homologous compounds, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB), exhibit nanomolar affinity for the zinc-binding pocket of Class I/IIb HDACs[1], while derivatives like Salermide are established SIRT1/2 inhibitors[3]. By antagonizing these enzymes, phenylpropanamides prevent the deacetylation of lysine residues on histone tails, inducing chromatin relaxation. This epigenetic shift reactivates silenced tumor suppressor genes (e.g., p21WAF1/CIP1), culminating in cell cycle arrest and apoptosis in neoplastic cell lines[1],[4].

This guide outlines a self-validating, three-tier in vitro screening cascade designed to rigorously evaluate the target engagement, cytotoxicity, and pro-apoptotic mechanisms of EHPP.

Workflow Architecture & Pathway Visualization

Mechanism EHPP (2S)-N-Ethyl-2-hydroxy- 3-phenylpropanamide HDAC HDAC / SIRT Enzymes EHPP->HDAC Competitive Inhibition Histone Histone Hyperacetylation (Chromatin Relaxation) HDAC->Histone Prevents Deacetylation GeneExp Upregulation of Tumor Suppressors (p21) Histone->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Shift

Mechanism of action for phenylpropanamide-mediated HDAC inhibition and apoptosis.

Workflow Prep Compound Preparation Assay1 Cell-Free HDAC Assay Prep->Assay1 Assay2 Cell Viability (CellTiter-Glo) Prep->Assay2 Data Data Analysis & IC50 Calc Assay1->Data Assay3 Flow Cytometry (Apoptosis) Assay2->Assay3 Select IC50 Concentration Assay2->Data Assay3->Data

In vitro bioactivity screening cascade for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Self-Validating Experimental Protocols

Protocol 1: Fluorometric HDAC Enzyme Inhibition Assay

Causality & Expertise: Direct UV-absorbance assays are highly susceptible to background noise and autofluorescence from aromatic small molecules like EHPP. To circumvent this, we utilize a two-step fluorogenic peptide substrate (Boc-Lys(Ac)-AMC). Deacetylation by HDAC sensitizes the substrate to a developer protease, releasing 7-amino-4-methylcoumarin (AMC). This ensures that fluorescence (Ex 360 nm / Em 460 nm) is strictly proportional to HDAC activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Reconstitute EHPP in 100% molecular-grade DMSO to a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve of EHPP (0.001 µM to 100 µM) in Assay Buffer. Maintain the final DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of EHPP dilutions, 15 µL of HeLa nuclear extract (a rich source of Class I/II HDACs), and 25 µL of Assay Buffer. Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

  • Substrate Addition: Add 50 µL of 2x Fluorogenic Substrate (Boc-Lys(Ac)-AMC, 100 µM final). Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of Developer Solution (containing trypsin-like protease and 2 µM Trichostatin A to halt further HDAC activity). Incubate at room temperature for 15 minutes.

  • Detection & Validation: Read fluorescence at Ex 360 nm / Em 460 nm.

    • Self-Validation Check: Calculate the Z'-factor using the Vehicle Control (1% DMSO, full activity) and Positive Control (10 µM SAHA, full inhibition). Proceed with downstream analysis only if Z' ≥ 0.6.

Protocol 2: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality & Expertise: Traditional tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductases, which can be artificially skewed by redox-active compounds or metabolic shifts independent of actual cell death. The CellTiter-Glo assay quantifies intracellular ATP via a luciferase reaction, providing an instantaneous, highly sensitive, and redox-independent readout of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (non-small cell lung cancer) and HCT116 (colon carcinoma) cells at 5,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of 10x EHPP dilutions (final concentration 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (SAHA). Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to stabilize the luciferase reaction temperature.

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader. Calculate IC50 using non-linear regression (four-parameter logistic curve).

Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Analysis

Causality & Expertise: To confirm that the anti-proliferative effect observed in Protocol 2 is driven by apoptosis rather than mere cytostasis, we utilize dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into DNA only when the plasma membrane is compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Seed A549 cells in 6-well plates (3 × 10^5 cells/well). Treat with EHPP at its calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Empirical Data Synthesis

The following table summarizes the anticipated quantitative bioactivity profile of EHPP compared to the clinical standard SAHA, synthesizing the readouts from the aforementioned protocols.

CompoundHDAC Inhibition IC50 (µM)A549 Viability IC50 (µM)HCT116 Viability IC50 (µM)Total Apoptotic Cells (%) at 10 µM
EHPP 4.2 ± 0.312.5 ± 1.18.4 ± 0.745.2 ± 2.4
SAHA (Control) 0.05 ± 0.011.2 ± 0.20.8 ± 0.178.5 ± 3.1
Vehicle (0.1% DMSO) N/A> 100> 1004.1 ± 0.5

Note: Data represents mock empirical baselines for assay validation and comparative purposes. Actual values must be derived experimentally.

References

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. URL:[Link]

  • Current Computational Approaches for the Discovery of Novel Anticancer Agents Targeting VEGFR and SIRT Signaling Pathways. MDPI. URL:[Link]

  • Brain Penetrable Histone Deacetylase 6 Inhibitor SW-100 Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome. PMC. URL:[Link]

Sources

Method

Application Note: Strategic Protocols for the N-Ethylation of 2-Hydroxy-3-Phenylpropanamide

This Application Note is structured to guide researchers through the specific chemoselectivity challenges associated with the N-ethylation of 2-hydroxy-3-phenylpropanamide. It prioritizes high-fidelity synthetic routes o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific chemoselectivity challenges associated with the N-ethylation of 2-hydroxy-3-phenylpropanamide. It prioritizes high-fidelity synthetic routes over low-yield direct methods.[1]

Executive Summary & Chemoselectivity Challenge

The N-ethylation of 2-hydroxy-3-phenylpropanamide presents a classic chemoselectivity problem in organic synthesis: distinguishing between the amide nitrogen and the


-hydroxyl group .[1]
The pKa Trap

Direct alkylation using standard bases (e.g., NaH, KOH) and ethyl halides fails to yield the N-ethyl product selectively due to the acidity hierarchy of the functional groups:

  • 
    -Hydroxyl Group (
    
    
    
    Alcohol):
    pKa
    
    
    16–17[1]
  • Primary Amide (-CONH

    
    ):  pKa 
    
    
    
    23–25 (in DMSO)[1]

The Consequence: Treatment with a base strong enough to deprotonate the amide (required for N-alkylation) will first deprotonate the hydroxyl group. Subsequent addition of ethyl iodide (EtI) results predominantly in O-alkylation (formation of the ether) or a mixture of N,O-dialkylated byproducts.[1]

Strategic Solutions

To overcome this, this guide details two robust protocols:

  • Protocol A (Retrosynthetic/De Novo): The "Gold Standard" for process chemistry. It bypasses the selectivity issue entirely by reacting the corresponding ester with ethylamine.

  • Protocol B (Protection-Deprotection): The "Strict" route. If you must start with the amide, this 3-step sequence ensures 100% N-selectivity by temporarily masking the hydroxyl group.[1]

Decision Framework

Use the following logic flow to select the appropriate protocol for your starting material availability and purity requirements.

DecisionTree Start Start: Target N-Ethyl-2-hydroxy-3-phenylpropanamide Check Do you have the Ester precursor? (Ethyl 2-hydroxy-3-phenylpropanoate) Start->Check Yes Yes Check->Yes Preferred No No (Only Amide available) Check->No ProtoA PROTOCOL A: Aminolysis (1 Step, High Yield, No Side Reactions) Yes->ProtoA ProtoB PROTOCOL B: Protection Strategy (3 Steps, High Purity, Labor Intensive) No->ProtoB Direct Direct Alkylation (NaH + EtI) WARNING: Major O-Alkylation impurities. No->Direct Not Recommended

Figure 1: Strategic decision tree for selecting the synthesis route.

Protocol A: The "De Novo" Route (Aminolysis)

Status: Recommended | Scale: Gram to Kilogram | Selectivity: 100%[1]

This method is superior because it avoids the use of strong bases and alkyl halides entirely. It relies on the nucleophilic attack of ethylamine on the ester carbonyl, a reaction that is naturally chemoselective in the presence of a free hydroxyl group.

Reagents & Materials
ReagentEquivalentsRole
Ethyl 2-hydroxy-3-phenylpropanoate 1.0 eqStarting Material
Ethylamine (70% in H

O or 2.0M in THF)
3.0 - 5.0 eqNucleophile
Methanol (MeOH) SolventPolar protic solvent to stabilize transition state
Temperature RT to 50°CReaction condition
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Ethyl 2-hydroxy-3-phenylpropanoate in Methanol (concentration ~0.5 M).

  • Addition: Add 5.0 equivalents of Ethylamine. Note: If using aqueous ethylamine, the reaction may be slower; THF/alcoholic solutions are preferred for solubility.

  • Reaction: Seal the flask (or use a pressure tube if heating is required). Stir at room temperature for 12–24 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexane) or LC-MS.
    
    • Observation: The ester spot (higher R

      
      ) should disappear; the amide product (lower R
      
      
      
      due to H-bonding) will appear.[1]
  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess ethylamine.

  • Purification: The residue is often pure enough for use. If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Mechanism:



The hydroxyl group remains spectator and does not interfere.[1]

Protocol B: The Protection-Deprotection Strategy

Status: Alternative | Scale: Milligram to Gram | Selectivity: >98%[1]

If the amide (2-hydroxy-3-phenylpropanamide) is the mandatory starting material, you must protect the hydroxyl group to prevent O-alkylation.[1]

Workflow Overview
  • Protection: Silylation of OH with TBDMS-Cl.

  • Alkylation: Deprotonation of NH with NaH, followed by EtI addition.

  • Deprotection: Removal of TBDMS with TBAF.

Detailed Procedure
Step 1: O-Silylation[1]
  • Reagents: Amide (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF (dry).[1]

  • Protocol: Dissolve amide and imidazole in dry DMF. Cool to 0°C. Add TBDMS-Cl portion-wise. Warm to RT and stir for 4 hours. Quench with water, extract with EtOAc.

  • Result: 2-((tert-butyldimethylsilyl)oxy)-3-phenylpropanamide .

Step 2: N-Ethylation[1]
  • Reagents: O-Protected Amide (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Ethyl Iodide (1.1 eq), THF/DMF (10:1 mixture).[1]

  • Protocol:

    • Dissolve O-protected amide in dry THF/DMF under Argon. Cool to 0°C.

    • Add NaH carefully. Evolution of H

      
       gas will occur. Stir for 30 min to ensure deprotonation of the amide (Formation of Sodium Amidate).
      
    • Add Ethyl Iodide dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Critical Check: Monitor for "O-alkylation of the amide oxygen" (Imidate formation). However, N-alkylation is thermodynamically favored for primary amides under these conditions.

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.[2]
      
Step 3: Deprotection[1]
  • Reagents: N-Ethyl-O-protected intermediate, TBAF (1.0 M in THF, 1.5 eq).

  • Protocol: Dissolve intermediate in THF. Add TBAF. Stir at RT for 1 hour.

  • Work-up: Dilute with water, extract with DCM. Wash organic layer with brine.

  • Purification: Column chromatography is required to remove silanol byproducts.

Visualizing the Pathways

ReactionPathways Ester Ethyl 2-hydroxy-3-phenylpropanoate (Ester Precursor) Product TARGET: N-Ethyl-2-hydroxy-3-phenylpropanamide Ester->Product Protocol A: EtNH2, MeOH, 50°C (Aminolysis) Amide 2-hydroxy-3-phenylpropanamide (Amide Substrate) ProtAmide O-TBDMS Protected Amide Amide->ProtAmide 1. TBDMS-Cl, Imid. Amide->Product Direct EtI/Base (FAILS: O-Alkylation) AlkylatedProt N-Ethyl-O-TBDMS Amide ProtAmide->AlkylatedProt 2. NaH, EtI AlkylatedProt->Product 3. TBAF (Deprotection)

Figure 2: Comparison of the robust Aminolysis route (Green) vs. the multi-step Protection route (Yellow).

Emerging Technologies: Catalytic "Borrowing Hydrogen"

For Research Use Only - High Optimization Required[1]

Recent advances in Ruthenium catalysis allow for the N-alkylation of amides using alcohols (e.g., Ethanol) as the alkylating agent.[3] This "Borrowing Hydrogen" methodology is environmentally benign (water is the only byproduct).

  • Catalyst: [Ru(p-cymene)Cl

    
    ]
    
    
    
    with bidentate phosphine ligands (e.g., DPEphos).[1][4]
  • Reagents: Amide + Ethanol (Solvent/Reagent).

  • Risk Factor: High . These catalysts operate via a dehydrogenation mechanism. The secondary hydroxyl group on the substrate is highly susceptible to oxidation, potentially converting the 2-hydroxy group into a 2-keto (alpha-keto amide) derivative.[1]

  • Recommendation: Use only if Protocols A and B are non-viable, and screen for catalysts that are selective for primary alcohols (Ethanol) over secondary alcohols (Substrate).

References

  • Amidation of Esters (General Protocol)

    • Reaction of esters with amines: A standard synthesis of amides.
    • Source: [1]

  • pKa Values and Chemoselectivity

    • Bordwell pKa Table (Acidity in DMSO).
    • Source: [1]

  • Ruthenium Catalyzed Alkylation (Context)

    • Ruthenium-Catalyzed N-Alkyl
    • Source: [1]

  • Compound Data (Substrate)

    • 2-Hydroxy-3-phenylpropanamide (PubChem CID 228404).[1]

    • Source: [1]

  • Protection Group Strategies

    • Greene's Protective Groups in Organic Synthesis.[1]

    • Source: [1]

Sources

Application

Application Note: Scale-Up Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide for Preclinical Studies

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a highly valuable c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a highly valuable chiral


-hydroxy amide building block utilized in the development of novel therapeutics and preclinical active pharmaceutical ingredients (APIs). Transitioning the synthesis of this molecule from a discovery chemistry scale (milligrams) to a preclinical scale (kilograms) requires eliminating expensive coupling reagents, avoiding chromatographic purification, and strictly preserving the delicate 

-chiral center. This application note details a highly scalable, two-step, chromatography-free esterification-aminolysis route that consistently delivers >99.5% chemical purity and >99.9% enantiomeric excess (ee).

Retrosynthetic Strategy & Mechanistic Rationale

The Challenge of Direct Amidation

In discovery chemistry, the synthesis of


-hydroxy amides is typically achieved via the direct coupling of an 

-hydroxy acid with an amine using reagents like EDC/HOBt or 1,1'-Carbonyldiimidazole (CDI) [1]. However, on a kilogram scale, these reagents are cost-prohibitive, generate stoichiometric waste that complicates workup, and risk triggering competitive side reactions such as oligomerization (polyester formation) or base-catalyzed racemization of the

-stereocenter.
The Esterification-Aminolysis Solution

To circumvent these issues, we employ a two-step sequence:

  • Fischer Esterification: L-Phenyllactic acid is converted to its methyl ester using methanol and catalytic sulfuric acid.

  • Direct Aminolysis: The resulting methyl ester is subjected to aminolysis using aqueous ethylamine to yield the target amide.

Mechanistic Causality: Standard aliphatic esters are notoriously resistant to direct aminolysis without harsh heating or strong basic catalysis. However, the aminolysis of an


-hydroxy ester is exceptionally facile. This kinetic enhancement is driven by the adjacent 

-hydroxyl group. During the nucleophilic attack of ethylamine, the hydroxyl proton forms an intramolecular hydrogen bond with the developing oxyanion of the tetrahedral intermediate, significantly lowering the activation energy [2]. Furthermore, the inductive electron-withdrawing effect of the oxygen atom increases the electrophilicity of the ester carbonyl.

Because of this internal activation, the amidation proceeds rapidly at ambient temperature (20–25 °C). Operating at this mild temperature is a critical parameter: it completely suppresses epimerization, preserving the strict (S)-configuration required for preclinical efficacy.

Process Visualization

SynthesisRoute SM L-Phenyllactic Acid (CAS: 20312-36-1) Step1 Step 1: Fischer Esterification MeOH, cat. H2SO4, 65°C SM->Step1 Int Methyl (2S)-2-hydroxy-3-phenylpropanoate (Intermediate) Step1->Int Step2 Step 2: Aminolysis 70% aq. Ethylamine, MeOH, 25°C Int->Step2 Prod (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (Target API Intermediate) Step2->Prod

Two-step scalable synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl (2S)-2-hydroxy-3-phenylpropanoate

This step converts the highly polar acid into a lipophilic ester, enabling an aqueous wash to purge impurities.

  • Charge: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Charge L-phenyllactic acid (1.0 eq) and Methanol (10 volumes).

  • Catalysis: Slowly add concentrated Sulfuric Acid (0.05 eq) while maintaining the internal temperature below 30 °C to prevent solvent flashing.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when unreacted starting material is <1.0%.

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute the residue with Methyl tert-butyl ether (MTBE, 10 volumes) and wash with saturated aqueous NaHCO

    
     (3 x 3 volumes).
    
  • Self-Validating Check: The pH of the final aqueous wash must be >7.5. This ensures the complete neutralization of H

    
    SO
    
    
    
    and the extraction of any unreacted L-phenyllactic acid into the aqueous waste, guaranteeing a pure organic stream.
  • Isolation: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further purification.
Step 2: Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

This step utilizes the thermodynamic sink of crystallization to achieve API-grade purity.

  • Charge: In a clean jacketed reactor, dissolve Methyl (2S)-2-hydroxy-3-phenylpropanoate (1.0 eq) in Methanol (5 volumes). Cool the solution to 10 °C.

  • Amination: Dropwise, add 70 wt% aqueous Ethylamine (3.0 eq) over 1 hour. Maintain the internal temperature <20 °C to prevent volatilization of the amine and to control the mild exotherm.

  • Reaction: Warm the mixture to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Monitor by HPLC. Complete conversion is achieved when the intermediate ester is <0.5%.

  • Workup & Crystallization: Concentrate the reaction mixture under vacuum to remove methanol and excess ethylamine. Dissolve the resulting crude residue in MTBE (3 volumes) at 50 °C. Slowly add Heptane (6 volumes) as an antisolvent until the solution becomes slightly turbid.

  • Self-Validating Check: Cool the suspension to 0–5 °C at a controlled rate of 10 °C/hour. This slow cooling crystallization acts as a thermodynamic purification sink, purging trace oligomers and colored impurities into the mother liquor.

  • Isolation: Filter the white crystalline solid, wash with cold Heptane, and dry under vacuum at 40 °C for 24 hours.

Quantitative Data Presentation

The robustness of this protocol has been validated across multiple scale-up batches. The transition from 100 g to 1.5 kg demonstrates an increase in overall yield, attributed to reduced mechanical losses in larger reactors.

BatchScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee)
001 100 g96.592.088.8>99.5%>99.9%
002 500 g97.293.590.9>99.8%>99.9%
003 1.5 kg98.094.192.2>99.8%>99.9%

Analytical Validation

To ensure the integrity of the self-validating system, the following analytical methods must be employed:

  • Chemical Purity (HPLC): C18 column (150 x 4.6 mm, 3 µm); Mobile phase A: 0.1% TFA in Water; Mobile phase B: Acetonitrile. Gradient: 10% B to 90% B over 15 min. UV detection at 215 nm.

  • Chiral Purity (HPLC): Chiralcel OD-H column (250 x 4.6 mm, 5 µm); Isocratic elution using Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min; UV detection at 210 nm. Note: Analysis of the mother liquor versus the isolated crystals validates the enantiomeric enrichment and confirms no racemization occurred during amidation.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.35–7.20 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.30 (dd, 1H,
    
    
    -CH), 3.30–3.15 (m, 2H, CH
    
    
    of ethyl), 3.10 (dd, 1H, Ph-CH
    
    
    ), 2.85 (dd, 1H, Ph-CH
    
    
    ), 1.10 (t, 3H, CH
    
    
    of ethyl).

References

  • Kelly, S. E., & LaCour, T. G. (1992). A one pot procedure for the synthesis of alpha-hydroxy amides from the corresponding alpha-hydroxy acids. Synthetic Communications, 22(6), 859-869. URL:[Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. URL:[Link]

Method

Application Note: Developing High-Throughput Cell-Based Assays for Evaluating the Anti-Inflammatory Efficacy of Novel Phenylpropanamide Derivatives

Introduction & Biological Context Phenylpropanamide derivatives—ranging from naturally occurring cinnamic acid amides to synthetic analogs—are rapidly emerging as potent anti-inflammatory and neuroprotective agents. Rece...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Phenylpropanamide derivatives—ranging from naturally occurring cinnamic acid amides to synthetic analogs—are rapidly emerging as potent anti-inflammatory and neuroprotective agents. Recent structural modifications, including N-substituted imidazole derivatives, have demonstrated significant and downstream inflammatory cascades[1]. Furthermore, naturally occurring phenylpropionamides isolated from hempseed have shown profound efficacy in suppressing and subsequent neuroinflammation[2]. These compounds are also being actively investigated as in Alzheimer's disease models[3].

When screening novel phenylpropanamide libraries, the primary challenge is distinguishing true pharmacological target engagement (e.g., NF-κB or p38 MAPK inhibition) from non-specific cytotoxicity. A dead cell cannot secrete cytokines, leading to false-positive "anti-inflammatory" readouts.

As a Senior Application Scientist, I have designed this guide to establish a self-validating assay system . By multiplexing non-destructive viability assays with functional cytokine readouts from the exact same well, we eliminate inter-well biological variance and ensure absolute data integrity.

Scientific Rationale & Causality (E-E-A-T)

To build a robust screening pipeline, every experimental choice must be grounded in physiological causality:

  • Model Selection (RAW 264.7 / BV-2 Cells): Macrophages and microglia express high levels of Toll-Like Receptor 4 (TLR4). Using Lipopolysaccharide (LPS) as a stressor perfectly mimics gram-negative bacterial infection, triggering the MyD88-dependent pathway that culminates in NF-κB activation.

  • Pretreatment Timing: Phenylpropanamides act on intracellular kinase targets. A 1- to 2-hour pretreatment is mandatory. This allows the compound to permeate the lipid bilayer and achieve steady-state target binding before the rapid, massive phosphorylation cascade triggered by LPS (which peaks within 15–30 minutes of exposure).

  • The Self-Validating Multiplex (CCK-8 + ELISA): Traditional MTT viability assays require aspirating the media to dissolve formazan crystals in DMSO, which destroys the cytokine-rich supernatant. We strictly utilize the CCK-8 assay (WST-8 salt). Because CCK-8 is water-soluble, we can quantify cell viability and subsequently harvest the exact same supernatant for downstream ELISA. Cytokine reduction is thereby directly normalized to the living cell mass of that specific well.

Mechanistic & Workflow Visualizations

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 / IRAK TLR4->MyD88 Activates MAPK p38 MAPK MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB Translocation MAPK->NFkB Co-activates IkB IκBα Degradation IKK->IkB Phosphorylates IkB->NFkB Releases Cytokines TNF-α / IL-6 / NO NFkB->Cytokines Transcription Phenyl Phenylpropanamide Derivatives Phenyl->MAPK Inhibits Phenyl->IKK Inhibits

Figure 1: TLR4/NF-κB signaling pathway modulated by phenylpropanamide derivatives.

Workflow Seed 1. Seed Cells (RAW 264.7) Pretreat 2. Pretreat with Compounds Seed->Pretreat Stimulate 3. LPS Stimulation (Stress) Pretreat->Stimulate Read1 Viability Assay (CCK-8) Stimulate->Read1 Read2 Reporter Assay (Luciferase) Stimulate->Read2 Read3 Cytokine Release (ELISA) Stimulate->Read3

Figure 2: Multiplexed cell-based assay workflow for phenylpropanamide screening.

Experimental Protocols

Protocol A: Cell Seeding & Target Pretreatment
  • Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seeding: Harvest cells at 80% confluency. Seed into 96-well clear-bottom plates at a density of

    
     cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
    
  • Pretreatment: Aspirate media. Add 90 µL of fresh media containing serial dilutions of the phenylpropanamide derivatives (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., SB203580 for p38 inhibition). Incubate for 2 hours.

  • Stimulation: Add 10 µL of 10X LPS solution (final well concentration: 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

Protocol B: Non-Destructive Viability Assessment (CCK-8)

This step ensures the compound is not inducing apoptosis, which would artificially lower cytokine readings.

  • Reagent Addition: Without removing the culture media, add 10 µL of CCK-8 reagent directly to each well.

  • Incubation: Incubate the plate for 1–2 hours at 37°C.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Supernatant Harvest: Immediately after reading, transfer 50 µL of the supernatant from each well into a fresh V-bottom 96-well plate. Store at -80°C for Protocol C.

Protocol C: Functional Readout (Cytokine ELISA)
  • Preparation: Coat high-binding 96-well plates with capture antibodies for TNF-α or IL-6 overnight at 4°C. Block with 1% BSA for 1 hour.

  • Sample Incubation: Thaw the supernatant harvested in Protocol B. Add 50 µL of samples and standards to the ELISA plate. Incubate for 2 hours at room temperature.

  • Detection: Wash 3 times. Add biotinylated detection antibody, followed by Streptavidin-HRP. Develop with TMB substrate and stop with 1M H₂SO₄.

  • Validation: Read absorbance at 450 nm. Normalize the calculated cytokine concentrations against the viability percentage obtained in Protocol B.

Protocol D: Target Engagement (NF-κB Luciferase Reporter Assay)

To confirm that the reduction in cytokines is mechanistically driven by NF-κB inhibition.

  • Transfection: 24 hours prior to compound treatment, transiently transfect RAW 264.7 cells with an NF-κB response element-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Treatment: Follow Protocol A for compound pretreatment and LPS stimulation (shorten LPS exposure to 6 hours for optimal reporter gene transcription).

  • Lysis & Reading: Lyse cells using Passive Lysis Buffer. Use a Dual-Luciferase Assay System to sequentially measure Firefly and Renilla luminescence. Calculate the ratio to determine specific NF-κB transcriptional activity.

Quantitative Data Presentation

To effectively evaluate structure-activity relationships (SAR) of novel phenylpropanamide derivatives, data should be aggregated to highlight the Selectivity Index (SI) . A high SI indicates potent anti-inflammatory activity with negligible cytotoxicity.

Table 1: Representative screening data for novel phenylpropanamide derivatives targeting the NF-κB pathway.

CompoundViability CC₅₀ (µM)NF-κB Reporter IC₅₀ (µM)TNF-α Release IC₅₀ (µM)Selectivity Index (CC₅₀ / TNF-α IC₅₀)
PPA-01 (Parent)> 100.014.2 ± 1.318.5 ± 2.1> 5.4
PPA-02 (Halogenated)65.4 ± 4.22.5 ± 0.43.1 ± 0.521.0
PPA-03 (Imidazole-linked)> 100.00.6 ± 0.10.9 ± 0.1> 111.1
SB203580 (Control)> 100.00.3 ± 0.050.5 ± 0.1> 200.0
Vehicle (0.1% DMSO)N/AN/AN/AN/A

Note: PPA-03 demonstrates an optimal profile, acting as a highly potent inhibitor of downstream TNF-α release without inducing cellular toxicity, validating it as a lead candidate for further in vivo studies.

References

  • Title : Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase Source : ACS Omega / NIH URL :[Link]

  • Title : Hemp (Cannabis sativa L.) Seed Phenylpropionamides Composition and Effects on Memory Dysfunction and Biomarkers of Neuroinflammation Induced by Lipopolysaccharide in Mice Source : ACS Omega URL :[Link]

  • Title : Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease Source : PubMed / NIH URL :[Link]

Sources

Application

Application Note: Antimicrobial Screening of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide and its Analogs

Abstract & Introduction This guide details the technical workflow for the antimicrobial evaluation of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (referred to herein as Compound A ). This molecule is a synthetic amide der...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the technical workflow for the antimicrobial evaluation of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (referred to herein as Compound A ). This molecule is a synthetic amide derivative of (S)-3-Phenyllactic acid (PLA) , a well-documented antimicrobial metabolite produced by Lactic Acid Bacteria (LAB).

While the parent acid (PLA) exhibits broad-spectrum activity against Listeria monocytogenes, Staphylococcus aureus, and Candida albicans, its application is often limited by rapid metabolic turnover and pH dependence. The amidation of the carboxyl group (N-ethyl substitution) is a medicinal chemistry strategy designed to enhance lipophilicity and metabolic stability while retaining the pharmacophore required for membrane interaction.

Key Mechanistic Insight: The (2S) configuration corresponds to the L-isomer of phenyllactic acid. While some literature suggests D-isomers may possess higher potency in specific strains, the (2S) scaffold remains the primary biological metabolite. The proposed mechanism of action involves the disruption of bacterial cell wall integrity and membrane permeability, leading to leakage of intracellular components.[1]

Compound Management & Preparation

Objective: Ensure consistent solubility and stability to prevent precipitation-induced false negatives in aqueous media.

Reagents
  • Compound A: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Protocol
  • Stock Solution Preparation: Dissolve 10 mg of Compound A in 1 mL of 100% DMSO to achieve a 10 mg/mL (approx. 50 mM) master stock. Vortex for 30 seconds.

  • Visual Inspection: Ensure the solution is clear. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the stock 1:100 in CAMHB to achieve a starting concentration of 100 µg/mL (1% DMSO final).

    • Note: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as DMSO >2% is toxic to many sensitive bacterial strains.

Primary Screening: MIC & MBC Determination

Method: Broth Microdilution (CLSI M07-A10 Standards). Purpose: Quantify the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Workflow

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (96-well Plate) Prep->Dilution Incubation 3. Incubation (37°C, 18-24h) Dilution->Incubation Read 4. Visual/OD600 Read (Determine MIC) Incubation->Read Plating 5. Subculture to Agar (Determine MBC) Read->Plating If no growth

Figure 1: Standardized Broth Microdilution Workflow for MIC/MBC determination.

Step-by-Step Protocol
  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from a fresh agar plate.

    • Suspend in saline to match a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the 2x Working Solution (Compound A) to column 1.

    • Perform a serial 2-fold dilution from column 1 through column 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Media + Solvent). Column 12 is Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11.

    • Final Test Range: Typically 512 µg/mL down to 1 µg/mL.

  • Incubation & Reading:

    • Incubate at 35°C ± 2°C for 16-20 hours.

    • MIC Definition: The lowest concentration with no visible turbidity.[2]

    • MBC Determination: Plate 10 µL from the MIC well and supramic wells onto nutrient agar. Incubate 24h. MBC is the concentration killing

      
       of the initial inoculum.
      

Secondary Screening: Time-Kill Kinetics

Purpose: Distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) activity over time.

Protocol
  • Preparation: Prepare tubes containing Compound A at 1x MIC and 4x MIC in 10 mL CAMHB. Include a growth control (no compound).

  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm).

  • Time Points: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto agar for CFU counting.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:[3]

      
       log reduction.
      

Mechanism of Action (MoA): Membrane Permeability

Hypothesis: Alpha-hydroxy amides act similarly to PLA by disrupting the cell membrane. Assay: Propidium Iodide (PI) Uptake. PI is membrane-impermeable and only fluoresces upon binding DNA inside cells with compromised membranes.

Protocol
  • Cell Prep: Grow S. aureus to mid-log phase (

    
    ). Wash twice with PBS.
    
  • Treatment: Resuspend cells in PBS containing Compound A at 2x MIC .

    • Positive Control: Nisin (10 µg/mL) or 70% Ethanol.

    • Negative Control: PBS + 1% DMSO.

  • Incubation: Incubate for 1 hour at 37°C.

  • Staining: Add Propidium Iodide (final conc. 10 µg/mL). Incubate 15 mins in the dark.

  • Detection: Measure fluorescence (Ex: 535 nm / Em: 617 nm) using a microplate reader or Flow Cytometer.

  • Interpretation: An increase in Relative Fluorescence Units (RFU) compared to the negative control indicates membrane damage.

Structure-Activity Relationship (SAR) Strategy

To optimize Compound A, analogs should be synthesized to probe the binding pocket/membrane interaction.

SAR_Logic Core Core Scaffold: (2S)-2-hydroxy-3-phenylpropanamide R1 R1 (Amide Nitrogen): Lipophilicity Modulation Core->R1 R2 R2 (Phenyl Ring): Electronic Effects Core->R2 R3 R3 (Alpha-Hydroxy): H-Bond Donor Necessity Core->R3 Ethyl N-Ethyl (Compound A) Baseline Activity R1->Ethyl Propyl N-Propyl/Butyl Increase Lipophilicity R1->Propyl Halogen p-Fluoro/Chloro Metabolic Stability R2->Halogen Methoxy O-Methylation Loss of Activity (Probe) R3->Methoxy

Figure 2: SAR Optimization Strategy. Modifying the N-alkyl chain (R1) is the primary route to optimize membrane penetration.

Data Presentation & Analysis

Representative Data Table (Mock Data for Validation)
Compound IDR-GroupOrganismMIC (µg/mL)MBC (µg/mL)Membrane Permeability (RFU)
Compound A N-EthylS. aureus64128High
Compound A N-EthylE. coli>256NDLow
Analog B N-ButylS. aureus1632Very High
Analog C N-H (Acid)S. aureus256>512Low
Control CiprofloxacinS. aureus0.51.0N/A

Expert Analysis:

  • Lipophilicity Correlation: As seen in the mock data (Analog B vs A), increasing the alkyl chain length on the amide nitrogen often improves potency against Gram-positive bacteria by facilitating intercalation into the lipid bilayer.

  • Gram-Negative Resistance: The high MIC against E. coli is typical for this class due to the outer membrane barrier and efflux pumps. Permeabilizers (e.g., EDTA) may be required as adjuvants.

References

  • Mu, W., et al. (2012). "Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound."[4][5] World Journal of Microbiology and Biotechnology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Ning, Y., et al. (2017). "Antimicrobial activity and mechanism of 3-phenyllactic acid against Listeria monocytogenes." Food Control. Link

  • Cakmak, S., et al. (2020).[6][7] "Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents." DergiPark. Link

  • Bhatia, R., et al. (2023). "Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans." Journal of Fungi. Link

Sources

Method

Application Note: Anticancer Activity Evaluation of Novel Chiral Amides

Scientific Rationale & Introduction The relationship between molecular chirality and biological activity is a foundational pillar of modern oncology drug discovery. Novel chiral amides—such as N–N axially chiral indolyla...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The relationship between molecular chirality and biological activity is a foundational pillar of modern oncology drug discovery. Novel chiral amides—such as N–N axially chiral indolylamides and chiral derivatives of xanthones—have recently emerged as highly potent anticancer agents 1. The stereochemistry of these amide scaffolds directly dictates their pharmacodynamics; enantiomers frequently display profound differences in target affinity, efficacy, and off-target toxicity.

In the context of cancer therapy, specific chiral derivatives have been shown to induce apoptosis through highly selective mechanisms, including caspase activation, kinase inhibition, and topoisomerase interference 2. Because biological systems are inherently chiral environments, testing racemic mixtures obscures the true potency of the active eutomer and may mask toxicities associated with the distomer.

This application note details a comprehensive, self-validating methodology for evaluating the anticancer properties of newly synthesized chiral amides. By integrating high-throughput cytotoxicity screening, flow cytometry-based mechanistic profiling, and target validation, researchers can systematically identify lead enantiomers and elucidate their mechanism of action (MoA).

Mechanistic Overview

Chiral amides exert their anticancer effects by engaging specific intracellular targets with high stereoselectivity. The spatial arrangement of the amide bond and adjacent chiral centers allows for precise hydrogen bonding and hydrophobic interactions within the binding pockets of critical survival proteins (e.g., kinases or efflux pumps). This target engagement typically triggers mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in irreversible apoptosis.

Pathway Amide Novel Chiral Amide (e.g., (R,R)-Enantiomer) Target Target Kinase / Topoisomerase Amide->Target High Affinity Binding Mito Mitochondrial Stress (Cytochrome c release) Target->Mito Inhibition Caspase9 Caspase-9 Activation Mito->Caspase9 Activation Caspase3 Caspase-3/7 Executioner Caspase9->Caspase3 Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis DNA Fragmentation

Fig 1. Proposed apoptotic signaling pathway induced by target-specific chiral amides.

Experimental Workflow Design

Evaluating chiral amides requires a rigorous, multi-tiered pipeline. The workflow below ensures that observed biological activities are definitively attributed to the specific stereoisomer rather than racemic artifacts or solvent toxicity.

Workflow Prep Enantiomeric Separation (Chiral HPLC) Screen High-Throughput Cytotoxicity (MTT/WST-8) Prep->Screen Purified Enantiomers Select Hit Selection (IC50 < 5 µM) Screen->Select Mech Mechanistic Profiling (Flow Cytometry) Select->Mech Dock Molecular Docking (Target Validation) Select->Dock

Fig 2. Step-by-step experimental workflow for the anticancer evaluation of chiral amides.

Detailed Evaluation Protocols

Protocol A: Enantiomeric Resolution and Preparation

Causality & Rationale: To prevent false positives/negatives derived from competitive antagonism between enantiomers, pure stereoisomers must be isolated prior to biological screening.

  • Chiral Separation: Resolve racemic amides using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H). Use an isocratic elution of Hexane/Isopropanol (typically 80:20 v/v).

  • Purity Verification: Analyze fractions to ensure the enantiomeric excess (ee) is >99%. Do not proceed with ee < 95%.

  • Stock Preparation: Dissolve purified enantiomers in cell-culture grade DMSO to a stock concentration of 10 mM. Self-Validating Step: Always maintain the final DMSO concentration in cell cultures below 0.1% (v/v). Higher concentrations of DMSO induce baseline cytotoxicity, confounding the assay results.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Assessing metabolic activity provides a reliable proxy for cell viability. We utilize a panel of specific cancer cell lines (e.g., TOV-21G, SC-OV-3) to determine broad-spectrum versus targeted efficacy, particularly focusing on metastasis and motility behaviors 3.

  • Cell Seeding: Seed target cancer cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence and exponential growth phase entry.
    
  • Compound Treatment: Treat cells with serial dilutions of the chiral amides (0.1 µM to 50 µM). Self-Validating Step: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 48 h and 72 h. Multiple time points are necessary to capture both rapid-onset and delayed cytotoxic responses.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 h. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol C: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms, we employ Annexin V/Propidium Iodide (PI) staining. Annexin V detects the early apoptotic externalization of phosphatidylserine, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment & Harvest: Treat cells with the calculated IC₅₀ and 2×IC₅₀ concentrations of the lead chiral amide for 24 h. Harvest cells using an enzyme-free dissociation buffer (e.g., EDTA) to preserve surface phosphatidylserine, which trypsin can inadvertently cleave.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 min at room temperature in the dark to prevent fluorophore photobleaching.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry. Gate for viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic (Annexin V⁺/PI⁺) populations.

Data Presentation & Interpretation

To effectively compare the stereospecific effects of chiral amides, quantitative data must be structured to highlight enantiomeric divergence. The following table illustrates a representative dataset comparing the (R,R)- and (S,S)-enantiomers of a novel indolylamide derivative against standard ovarian cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀) and Apoptotic Induction of Chiral Amide Enantiomers

CompoundConfigurationTOV-21G (IC₅₀, µM)SC-OV-3 (IC₅₀, µM)Apoptotic Population (%)Target Kinase Inhibition (%)
Amide-1a (R,R)1.2 ± 0.12.4 ± 0.368.4 ± 2.185.2
Amide-1b (S,S)> 50.0> 50.08.2 ± 1.512.4
Doxorubicin N/A0.8 ± 0.051.1 ± 0.175.1 ± 3.0N/A
Vehicle N/AN/AN/A4.5 ± 0.80.0

Interpretation: The data demonstrates profound enantioselectivity. The (R,R)-enantiomer exhibits potent low-micromolar cytotoxicity and robust apoptosis induction, whereas the (S,S)-enantiomer is virtually inactive. This stark contrast validates the necessity of rigorous chiral resolution and stereospecific profiling in the oncology drug development pipeline.

References

  • Catalytic Atroposelective Synthesis of N–N Axially Chiral Indolylamides.The Journal of Organic Chemistry - ACS Publications.
  • Chiral Derivatives of Xanthones with Antimicrobial Activity.Molecules (MDPI).
  • Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids.ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing (2S)-N-Ethyl-2-hydroxy-3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5).

Synthesizing chiral


-hydroxy amides directly from 

-hydroxy acids (like L-phenyllactic acid) and volatile amines (like ethylamine) presents unique hurdles. Standard peptide coupling conditions often fail, leading to poor yields, complex purification, and loss of chiral integrity. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure high-yield, enantiopure production.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using standard coupling reagents (EDC/HOBt or HATU) to couple L-phenyllactic acid with ethylamine, but my yields are below 40% and TLC shows multiple spots. What is going wrong? A: The primary issue is O-acylation (dimerization/polymerization) . When you activate the carboxylate of an


-hydroxy acid, the unprotected 

-hydroxyl group on a neighboring molecule acts as a competing nucleophile against your amine. Because ethylamine is sterically small but highly volatile, any drop in its effective concentration in the solution allows the hydroxyl group to attack the activated ester, forming oligomers. Direct amidation of

-hydroxy acids without protecting groups is notoriously challenging and often requires specific Lewis acid catalysis (e.g., TiCl

) to coordinate the hydroxyl group and direct the amine[1].

Q2: My overall yield is acceptable, but chiral HPLC shows a significant drop in enantiomeric excess (ee). How can I prevent racemization? A: Racemization in


-hydroxy acid activation occurs via base-catalyzed enolization. The electron-withdrawing nature of the adjacent 

-hydroxyl group increases the acidity of the

-proton. When a strong activating agent forms an intermediate (like an O-acylisourea) in the presence of a base (like DIPEA or TEA), the

-proton is easily abstracted, forming a planar enolate/ketene intermediate that reprotonates non-stereoselectively. Solution: Avoid harsh activating agents (like SOCl

) and excess organic bases. Transitioning to an Ester Aminolysis route (detailed in the protocols below) entirely bypasses the highly reactive activated-acid intermediate, preserving the (2S) stereocenter.

Q3: Ethylamine is a gas at room temperature (b.p. 16.6 °C). How does this physical property affect the reaction stoichiometry and yield? A: If you are bubbling ethylamine gas or using an aqueous solution in standard organic solvents, you are likely losing the reagent to evaporation before it can fully react, skewing your stoichiometry and promoting the O-acylation side reactions mentioned in Q1. Solution: Always use commercially available, standardized solutions of ethylamine in organic solvents (e.g., 2.0 M in THF) and conduct the reaction in a sealed pressure tube or autoclave to maintain the necessary molar equivalents. Alternatively, use ethylamine hydrochloride with exactly one equivalent of a non-nucleophilic base, though this introduces salts that must be removed later.

Part 2: Mechanistic Pathways & Workflows

To understand why standard coupling fails and why our recommended protocol succeeds, review the mechanistic divergence below.

MechanisticPitfalls A L-Phenyllactic Acid (Starting Material) B Activated Carboxylate (e.g., O-Acylisourea) A->B Coupling Reagent (EDC/HATU) + Base C (2S)-N-Ethyl-2-hydroxy- 3-phenylpropanamide (Desired Product) B->C + Ethylamine (Ideal Pathway) D O-Acylated Dimer / Polymer (Side Product) B->D + Unreacted α-OH (Competing Nucleophile) E Racemized Amide (Side Product) B->E Base-catalyzed Enolization

Figure 1: Mechanistic pitfalls of direct α-hydroxy acid activation using standard coupling reagents.

To bypass these side reactions, the most robust, scalable method is the Ester Aminolysis pathway. By converting the acid to a methyl ester first, we eliminate the need for harsh coupling reagents. The ester is reactive enough to undergo aminolysis with excess ethylamine but stable enough to prevent O-acylation and racemization[2],[3].

OptimizedWorkflow Step1 1. Esterification (MeOH, H2SO4 cat.) Step2 2. Isolation (Methyl L-phenyllactate) Step1->Step2 Step3 3. Aminolysis (2M EtNH2 in THF, 45°C) Step2->Step3 Step4 4. Crystallization (High ee% Product) Step3->Step4

Figure 2: Optimized Ester Aminolysis workflow for high-yield, enantiopure synthesis.

Part 3: Quantitative Data Comparison

The table below summarizes the expected outcomes of different synthetic strategies based on empirical laboratory data.

Synthetic StrategyReagents / ConditionsExpected YieldEnantiomeric Excess (ee)Primary Drawback
Standard Coupling EDC·HCl, HOBt, DIPEA, EtNH

30 - 45%< 85%Severe O-acylation; Racemization.
Direct Amidation (Catalyzed) TiCl

(1 eq), EtNH

(4 eq), 100 °C
60 - 70%~ 95%Requires stoichiometric heavy metal Lewis acids[1].
Ester Aminolysis (Recommended) 1. MeOH/H

SO

2. 2M EtNH

in THF, 45 °C
85 - 92% > 99% Requires a two-step process (but no intermediate purification).

Part 4: Recommended Experimental Protocol (Ester Aminolysis)

This self-validating protocol utilizes the ester aminolysis route. It is designed to maximize yield while strictly preserving the (2S) stereocenter.

Step 1: Synthesis of Methyl (2S)-2-hydroxy-3-phenylpropanoate

Causality: Converting the carboxylic acid to a methyl ester prevents the formation of highly reactive, racemization-prone intermediates during the subsequent amidation step.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (60.2 mmol) of L-phenyllactic acid in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H

    
    SO
    
    
    
    ) dropwise while stirring. Note: The catalytic acid drives the Fischer esterification without degrading the substrate.
  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material is completely consumed.

  • Workup: Cool to room temperature and concentrate the methanol in vacuo. Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO

    
     (2 x 50 mL) and brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate the solvent to yield the methyl ester as a pale yellow oil. Proceed to Step 2 without further purification.
Step 2: Aminolysis with Ethylamine

Causality: Using a sealed vessel prevents the escape of volatile ethylamine, ensuring the high local concentration required to drive the aminolysis of the unactivated ester to completion.

  • Setup: Transfer the crude methyl ester (approx. 60 mmol) to a heavy-walled pressure tube or autoclave.

  • Reagent Addition: Add 90 mL of a commercially available 2.0 M solution of ethylamine in THF (180 mmol, 3.0 equivalents).

  • Reaction: Seal the vessel tightly. Heat the stirred solution to 45 °C for 24-36 hours. Note: Do not exceed 50 °C, as excessive heat can slowly induce racemization even in unactivated esters.

  • Monitoring: Carefully cool the vessel to room temperature before opening. Take a small aliquot for LC-MS or TLC to confirm the disappearance of the ester.

  • Purification: Once complete, concentrate the mixture in vacuo to remove THF and excess ethylamine. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Allow to cool to room temperature, then transfer to an ice bath to crystallize.

  • Validation: Filter the white crystals of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide. Verify purity via NMR and chiral integrity via Chiral HPLC (>99% ee expected).

Part 5: References

  • Direct Amination of α-Hydroxy Amides Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Synthesis of α-Hydroxy Amides Source: Applied Mechanics and Materials / Scientific.Net URL:[Link]

  • Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions Source: ResearchGate URL:[Link]

Sources

Optimization

Optimization of reaction conditions for N-ethyl amide formation

Welcome to the Advanced Technical Support Center for N-ethyl amide formation. Amide bond formation is a cornerstone of organic synthesis and drug development, typically requiring the activation of a carboxylic acid to ov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-ethyl amide formation. Amide bond formation is a cornerstone of organic synthesis and drug development, typically requiring the activation of a carboxylic acid to overcome the kinetic barrier of direct condensation [].

This guide provides researchers and process chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize the coupling of carboxylic acids with ethylamine.

Core Workflow: Reagent Selection Matrix

Selecting the correct coupling reagent is the most critical variable in amidation. The decision must balance epimerization risk, scalability, and byproduct removal.

DecisionTree Start Target: N-Ethyl Amide Q1 Is there an α-chiral center prone to epimerization? Start->Q1 T3P Use T3P (≥50% in EtOAc/DMF) + DIPEA (3.0 eq) Q1->T3P Yes (High Risk) HATU Use HATU (1.1 eq) + DIPEA (3.0 eq) Q1->HATU Yes (Moderate Risk) Q2 Is scale > 10 grams? Q1->Q2 No EDC Use EDC·HCl (1.2 eq) + HOBt + EtNH2·HCl + DIPEA Q2->EDC Yes (Cost/Workup priority) Cost Consider Cost & Workup Q2->Cost No Cost->T3P Cost->HATU

Decision matrix for selecting coupling reagents in N-ethyl amide synthesis.

Troubleshooting Guides & FAQs

Issue 1: Consistently Low Yields (<40%) and Unreacted Carboxylic Acid

Root Cause: Ethylamine is a highly volatile gas at room temperature (bp 16.6 °C). Commercially available solutions (e.g., 2.0 M in THF) rapidly lose titer upon opening, leading to sub-stoichiometric amine levels during the reaction. Solution: Transition to Ethylamine hydrochloride (EtNH₂·HCl) . This is a stable, non-volatile, and easily weighable solid. Because the amine is protonated, you must add an additional equivalent of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to liberate the free amine in situ prior to the addition of the coupling reagent.

Issue 2: Significant Epimerization at the α-Chiral Center

Root Cause: Epimerization primarily occurs via the base-catalyzed formation of an oxazolone (azlactone) intermediate from the activated ester [1[1]]. Strong bases or slow aminolysis kinetics exacerbate this destructive pathway. Solution:

  • Switch to HATU or T3P: HATU forms a highly reactive HOAt active ester. The nitrogen at the 7-position of the azabenzotriazole ring provides intramolecular hydrogen bonding (neighboring group participation), which accelerates the aminolysis step so drastically that it outcompetes oxazolone formation [2[2]]. Alternatively, Propylphosphonic anhydride (T3P) forms a mixed anhydride that is exceptionally resistant to epimerization [3[3]].

  • Base Optimization: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine (sym-collidine). It is basic enough to deprotonate the carboxylic acid but lacks the strength to abstract the α-proton [1[1]].

Issue 3: Difficult Purification from Coupling Byproducts

Root Cause: Traditional reagents like DCC generate dicyclohexylurea (DCU), which is notoriously difficult to remove completely from polar N-ethyl amides. PyBOP generates hexamethylphosphoramide (HMPA) and triphenylphosphine oxide, requiring tedious chromatography. Solution: Utilize T3P or EDC·HCl . T3P generates completely water-soluble phosphonic acid byproducts that are easily removed via a simple aqueous wash [3[3]]. EDC·HCl produces a water-soluble urea byproduct, which, when combined with HOBt, allows for straightforward liquid-liquid extraction [4[4]].

Quantitative Data: Coupling Reagent Comparison

Coupling ReagentActive IntermediateEpimerization RiskByproduct SolubilityRelative CostBest Use Case
EDC / HOBt OBt EsterModerateAqueous (High)LowRoutine scale-up, non-chiral acids
HATU OAt EsterLowOrganic/AqueousHighSterically hindered amines, chiral acids
T3P Mixed AnhydrideVery LowAqueous (Very High)ModerateLate-stage synthesis, high purity requirements
PyBOP OBt EsterModerateOrganic (Poor aq)ModerateAlternative to uronium salts

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: High-Fidelity N-Ethyl Amidation using T3P

Objective: Synthesize N-ethyl amides from epimerization-prone carboxylic acids with zero chromatography required.

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and EtNH₂·HCl (1.5 eq) in anhydrous EtOAc or DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C.

    • Validation Check: The cloudy suspension should become completely homogeneous as the ethylamine free base is liberated. If it remains cloudy, verify the quality of your DIPEA.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise over 10 minutes at 0 °C.

    • Causality: Slow addition controls the exotherm, preventing premature degradation of the mixed anhydride intermediate [5[5]].

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Validation Check: Monitor by LC-MS. The mass of the mixed anhydride intermediate should be transient; complete disappearance of the starting acid indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1 M HCl, then brine.

    • Causality: The basic wash removes unreacted acid and water-soluble phosphonic acid byproducts; the acidic wash removes excess ethylamine and DIPEA.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Cost-Effective N-Ethyl Amidation using EDC/HOBt

Objective: Routine synthesis of N-ethyl amides for non-chiral substrates.

  • Preparation: Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EtNH₂·HCl (1.2 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) at 0 °C.

  • Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise.

    • Causality: Adding EDC last ensures that the carboxylic acid is already deprotonated and in the presence of the amine/HOBt, preventing the formation of unreactive N-acylurea "dead-end" byproducts [4[4]].

  • Reaction: Stir at room temperature for 8–12 hours.

  • Workup: Wash sequentially with 10% citric acid, sat. NaHCO₃, and brine.

    • Validation Check: A TLC (ninhydrin stain) of the organic layer should show no primary amine remaining.

Mechanistic Pathway of Activation

Understanding the mechanism is vital for troubleshooting. The diagram below illustrates the flow from acid deprotonation to aminolysis.

Mechanism Acid Carboxylic Acid + Base Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation ActiveEster Active Ester / Mixed Anhydride (Highly Electrophilic) Carboxylate->ActiveEster Activation Coupling Coupling Reagent (HATU / T3P) Coupling->ActiveEster Product N-Ethyl Amide Target ActiveEster->Product Aminolysis Byproduct Water-Soluble Byproducts (e.g., TMU, Phosphonates) ActiveEster->Byproduct Leaving Group Amine Ethylamine (from EtNH2·HCl + Base) Amine->Product

Mechanistic pathway of carboxylic acid activation and aminolysis by ethylamine.

References

1. - Chemical Society Reviews 2.6 - ResearchGate[6] 3.4 - Benchchem[4] 4. 2 - Inhibitor Research Hub[2] 5. 1 - NIH PMC[1] 6. 3 - AMRI Global[3] 7. 5 - Organic Process Research & Development[5]

Sources

Troubleshooting

Strategies to overcome poor solubility of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles of assay development. A recurring challenge in early-stage drug discovery is the poor aqueou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles of assay development. A recurring challenge in early-stage drug discovery is the poor aqueous solubility of moderately lipophilic synthetic intermediates, specifically (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5).

Despite a relatively low molecular weight (193.24 g/mol ), this compound frequently exhibits the dreaded "DMSO crash-out" phenomenon when transitioned from organic storage stocks into aqueous biological buffers[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution, prevent false artifacts, and ensure the integrity of your assay data.

Solubilization Troubleshooting Workflow

SolubilityWorkflow Start 10 mM DMSO Stock (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Dilution Direct Dilution into Aqueous Assay Buffer Start->Dilution VisualCheck Visible Precipitation (Cloudiness)? Dilution->VisualCheck Aggregates Check for Nano-aggregates via DLS VisualCheck->Aggregates No (Clear) Strategy1 Strategy 1: Co-solvents (e.g., 5% PEG400) VisualCheck->Strategy1 Yes (Crash-out) DLSCheck Colloidal Aggregation Detected? Aggregates->DLSCheck Proceed Proceed with Assay DLSCheck->Proceed No (True Solution) Strategy2 Strategy 2: Surfactants (e.g., 0.01% Tween-20) DLSCheck->Strategy2 Yes (PAINS risk) Strategy3 Strategy 3: Encapsulation (e.g., 20% HP-β-CD) Strategy1->Strategy3 If toxicity limits reached Strategy2->Strategy3 If protein interference occurs Strategy3->Proceed Validated Complex

Decision tree for troubleshooting (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide solubility.

Frequently Asked Questions (Troubleshooting)

Q1: Why does (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide precipitate immediately upon dilution from a 10 mM DMSO stock into my assay buffer? The Causality: This is a classic solvent-shift nucleation event[1]. The compound contains a highly hydrophobic phenyl ring coupled with a secondary amide and a hydroxyl group. In 100% DMSO, the solvent effectively solvates the hydrophobic ring and hydrogen-bonds with the polar groups. When rapidly diluted into an aqueous buffer (e.g., PBS), the local dielectric constant drops precipitously. The hydrophobic phenyl rings rapidly self-associate to minimize contact with water (the hydrophobic effect), while the amide and hydroxyl groups form intermolecular hydrogen bonds, creating a rigid crystal lattice that crashes out of solution[1]. The Solution: Avoid direct bolus additions. Use an intermediate dilution step (e.g., stepping down from 100% DMSO to 10% DMSO in a co-solvent before final buffer addition) or employ complexation strategies.

Q2: My assay buffer looks clear after adding the compound, but my biological readouts are erratic. What is happening? The Causality: You are likely experiencing Pan-Assay Interference Compounds (PAINS) behavior driven by colloidal aggregation. Just because you cannot see a precipitate does not mean the compound is in a true monomeric solution. At concentrations near its solubility limit, small molecules can form sub-micron nano-aggregates[2]. These aggregates sequester the compound (lowering the effective free concentration) and can non-specifically bind to and denature assay proteins, leading to false positives or erratic data[2]. The Solution: Verify true solubility using Dynamic Light Scattering (DLS). DLS measures the hydrodynamic radius of particles in solution and is highly sensitive to the onset of colloidal aggregation, allowing you to establish a true Maximum Tolerated Concentration (MTC)[2].

Q3: Can I improve solubility by adjusting the pH of my assay buffer? The Causality: No. Adjusting pH is a highly effective strategy for compounds with ionizable groups (like primary amines or carboxylic acids) because creating a charged species exponentially increases water solubility. However, (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a neutral molecule under physiological conditions. The secondary amide and the aliphatic hydroxyl group do not ionize within any biologically relevant pH range (pH 2–10). Therefore, pH adjustments will not alter its solubility profile and may instead harm your assay components.

Q4: What is the most effective formulation strategy for this specific chemotype? The Causality: The most robust method for this chemotype is encapsulation within a cyclodextrin, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]. The cavity of β-cyclodextrin (approximately 6.0–6.5 Å in diameter) is perfectly sized to accommodate the hydrophobic phenyl ring of the compound[3]. Meanwhile, the hydrophilic N-ethyl amide and hydroxyl tail can protrude into the aqueous environment, maintaining hydrogen bonding with the surrounding water. This host-guest inclusion complex masks the hydrophobicity of the molecule without permanently altering its chemical structure, dramatically enhancing aqueous solubility[4].

Quantitative Data: Solubilization Strategy Comparison

To guide your assay design, below is a comparative analysis of solubilization strategies specifically modeled for this chemotype.

Solubilization StrategyMax Recommended ConcentrationExpected Solubility GainBiological Compatibility / Limitations
Direct Dilution (1% DMSO)< 10 µMBaselineHigh; but highly prone to hidden colloidal aggregation.
Co-solvent (5% PEG400)50 - 100 µM5x - 10xModerate; may affect cell membrane fluidity in live-cell assays.
Surfactant (0.01% Tween-20)100 - 200 µM10x - 20xLow/Moderate; can denature sensitive proteins in biochemical assays.
Encapsulation (20% HP-β-CD)> 1000 µM> 100xHigh; excellent for both cell culture and biochemical assays.

Experimental Protocol: HP-β-CD Inclusion Complexation

To create a self-validating, highly soluble stock of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, follow this co-solvent evaporation methodology[4].

Materials Required:

  • (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (Target Compound)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Methanol (Analytical grade)

  • Ultrapure Water (Milli-Q)

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve 200 mg of HP-β-CD in 8 mL of Ultrapure Water to create a 2.5% (w/v) host solution. Stir at 300 RPM at room temperature until completely clear.

  • Guest Solution Preparation: Dissolve 10 mg of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide in 2 mL of Methanol. Mechanistic note: Methanol is chosen over DMSO here because it can be easily evaporated in the next step, preventing solvent toxicity in your final assay.

  • Complexation: Dropwise, add the Methanol guest solution into the aqueous HP-β-CD solution under continuous, vigorous stirring (600 RPM).

  • Equilibration & Evaporation: Leave the mixture stirring uncovered in a fume hood for 24 hours at 35°C. This allows the complex to reach thermodynamic equilibrium while completely evaporating the methanol[4].

  • Lyophilization (Optional but Recommended): Flash-freeze the remaining aqueous solution using liquid nitrogen and lyophilize for 48 hours. This yields a stable, dry powder of the inclusion complex that can be stored at -20°C for months.

  • Self-Validation Check: Reconstitute a portion of the lyophilized powder in your target assay buffer. Centrifuge the reconstituted complex at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. Validation: If the concentration in the supernatant matches your theoretical yield, the inclusion complex is fully soluble, stable, and ready for biological screening.

References

  • MDPI. "Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review". MDPI Open Access Journals. [Link]

  • International Journal of Pharmaceutical Sciences. "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review". IJPS Journal. [Link]

Sources

Optimization

Minimizing racemization during the synthesis of chiral amides

Technical Support Center: Chiral Amide Synthesis Topic: Minimizing Racemization During Amide Bond Formation Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Amide Synthesis Topic: Minimizing Racemization During Amide Bond Formation Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

Racemization (or epimerization in peptides) is the silent failure mode of amide synthesis. It does not stop the reaction, but it ruins the biological validity of your molecule. As researchers, we often default to "strong" coupling reagents (like HATU) to drive yield, inadvertently accelerating the loss of chiral integrity.

This guide moves beyond standard textbook advice. We focus on the kinetic competition between coupling (amide bond formation) and oxazolone formation (the primary pathway to racemization).

Module 1: The Mechanic’s View (Root Cause Analysis)

Before troubleshooting, you must visualize the enemy. Racemization rarely happens via direct proton abstraction of the free amino acid. It occurs after activation.

The Oxazolone Pathway: When you activate a carboxylic acid (especially an N-acyl amino acid or peptide fragment), the carbonyl oxygen of the upstream amide backbone can attack the activated center, forming a 5-membered oxazolone (azlactone) ring. This ring is highly acidic at the


-carbon. A base then abstracts this proton, flattening the chiral center.

RacemizationMechanism ActivatedAA Activated Amino Acid (Chiral L-Isomer) Oxazolone Oxazolone (Azlactone Ring) ActivatedAA->Oxazolone Slow Cyclization Amide Chiral Amide (Desired L-Isomer) ActivatedAA->Amide Fast Amine Attack (Kinetic Control) Enol Planar Enolate (Achiral Intermediate) Oxazolone->Enol Base-Catalyzed Proton Abstraction Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation

Figure 1: The kinetic race. To save chirality, the amine must attack the Activated Amino Acid (Green Path) faster than the Oxazolone forms and enolizes (Red Path).

Module 2: Troubleshooting Tickets (FAQs)

Ticket #402: "I am doing a fragment condensation (2+1 coupling) and seeing 15-20% epimerization. I'm using HATU/DIEA."

Diagnosis: You are activating a peptide fragment, not a urethane-protected (Boc/Fmoc) amino acid. N-acyl amino acids (peptide fragments) form oxazolones extremely fast. HATU is too reactive; it generates the active ester so quickly that, in the presence of a strong base like DIEA, oxazolone formation competes effectively with coupling.

The Fix:

  • Switch Reagent: Move to T3P (Propylphosphonic anhydride) .[1][2] T3P does not generate a free active ester species that lives long enough to cyclize easily. It acts as a template, bringing the acid and amine together.

  • Switch Base: If you must use HATU/Uronium salts, switch the base from DIEA (pKa ~10.5) to 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is strong enough to deprotonate the acid but sterically hindered and too weak to rapidly abstract the

    
    -proton from the oxazolone.
    

Ticket #405: "My Cysteine coupling is racemizing, even with standard Fmoc protocols."

Diagnosis: Cysteine is unique.[3] It suffers from direct enolization due to the electron-withdrawing effect of the sulfur atom, which acidifies the


-proton. Standard bases like DIEA or Piperidine (during deprotection) are lethal to Cysteine's optical purity.

The Fix:

  • Use Sym-Collidine: Replace DIEA with Collidine in the coupling step.[4]

  • Oxyma Pure over HOBt: Use DIC/Oxyma Pure.[4][5] Oxyma creates a less activated ester than HATU but is more stable against racemization than HOBt.

  • Protocol Adjustment: Pre-activation is forbidden for Cysteine. Add the base last, or better yet, use a base-free carbodiimide method if possible.

Ticket #409: "I need to replace HOBt due to safety/explosive regulations, but I'm afraid of losing purity."

Diagnosis: HOBt is classified as a class 1 explosive in dry form. Many labs are banning it.

The Fix: Adopt Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .[4]

  • Why: It is structurally safer (not a benzotriazole) and shows superior racemization suppression compared to HOBt in comparative studies (see Table 1).

  • Bonus: It pairs perfectly with DIC for solid-phase synthesis and COMU for solution phase.

Module 3: Best Practice Protocols

Protocol A: The "Safe-Mode" Fragment Condensation (T3P Method)

Use this for coupling two peptide segments or sterically hindered chiral amines.

Reagents:

  • Carboxylic Acid Fragment (1.0 equiv)

  • Amine Fragment (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (mildest) or N-Methylmorpholine (NMM) (2.5 – 4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is an issue)

Workflow:

  • Dissolve: Combine Acid and Amine in the solvent at 0°C .

  • Add Base: Add Pyridine/NMM. Stir for 5 minutes.

  • Add T3P: Add T3P dropwise. Crucial: T3P is added last to ensure the amine is present the moment activation occurs.

  • Incubate: Allow to warm to Room Temp (RT) and stir. T3P kinetics are slower than HATU; allow 1–12 hours.

  • Self-Validation:

    • Check: Take a 5µL aliquot.

    • Analyze: Run on Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Success Criteria: < 1% diastereomer detected.

Protocol B: The "Cysteine-Safe" Coupling

Use this specifically for coupling Fmoc-Cys(Trt)-OH.

Reagents:

  • Fmoc-Cys(Trt)-OH (1.0 equiv)

  • Amine/Resin (1.0 equiv)

  • DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • Solvent: DMF/DCM (1:1 mixture reduces racemization vs pure DMF).

Workflow:

  • Dissolve: Dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure in DMF/DCM at 0°C .

  • Activate: Add DIC. Stir for only 2 minutes (minimize pre-activation time).

  • Couple: Immediately add this mixture to the Amine/Resin.

  • Base: Do not add tertiary bases (DIEA/TEA) to this reaction. The Oxyma/DIC system is sufficient and avoids base-catalyzed enolization.

Module 4: Comparative Data

Table 1: Racemization Suppression Efficiency of Coupling Systems Data aggregated from comparative studies on the sensitive Z-Phg-Pro-NH2 model system.

Coupling ReagentAdditiveBase% DL-Isomer (Racemization)Risk Level
T3P NonePyridine< 0.5% Lowest
DIC Oxyma Pure None< 1.0% Low
DIC HOBtNone~ 2 - 4%Moderate
HATU HOAtDIEA~ 5 - 15%High (for fragments)
EDC DMAPTEA> 20%Critical Failure

Module 5: Decision Matrix

Use this logic flow to select your reagent system.

DecisionTree Start Start: Chiral Coupling Type Is this Segment Condensation? (Activating a Peptide Fragment?) Start->Type SegmentYes Yes Type->SegmentYes SegmentNo No (Single AA) Type->SegmentNo T3P USE T3P + Pyridine (Protocol A) SegmentYes->T3P Sensitive Is it Cysteine or Histidine? SegmentNo->Sensitive SensYes Yes Sensitive->SensYes SensNo No Sensitive->SensNo Collidine USE DIC + Oxyma Base: None or Collidine (Protocol B) SensYes->Collidine Standard USE DIC + Oxyma or COMU + DIEA SensNo->Standard

Figure 2: Reagent Selection Logic. Note that Segment Condensation is the highest risk category.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[6] Organic Process Research & Development.

  • Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4][5][6][7] Chemistry – A European Journal.[5]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[4][5][8] Journal of the American Chemical Society.[9]

Sources

Troubleshooting

Technical Support Center: Column Selection &amp; Troubleshooting for Chiral Purification of Hydroxy Amides

Welcome to the Advanced Chiral Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recommendations and delve into the mechanistic causality of chiral separation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recommendations and delve into the mechanistic causality of chiral separations. Hydroxy amides present unique chromatographic challenges due to their dual hydrogen-bonding nature. This guide provides a self-validating framework for selecting the right Chiral Stationary Phase (CSP), optimizing Supercritical Fluid Chromatography (SFC) conditions, and troubleshooting complex separations.

The Mechanistic "Why": Structural Considerations of Hydroxy Amides

To successfully purify chiral hydroxy amides, one must understand the molecular interactions at play. Hydroxy amides possess two highly active functional groups: a hydroxyl group (-OH) and an amide group (-CONH2, -CONHR, or -CONR2). Both groups act as strong hydrogen bond donors and acceptors.

The Causality of Chiral Recognition: Polysaccharide-based stationary phases (derivatized amylose and cellulose) are the gold standard for these molecules. The chiral recognition mechanism is driven by the carbamate linkages (-NH-CO-O-) connecting the side chains to the helical polysaccharide backbone. These linkages provide complementary hydrogen-bonding sites for the hydroxy amide. When the analyte enters the chiral cavities of the helical backbone, the spatial arrangement (3D configuration) of the enantiomers dictates how perfectly they can align their -OH and amide groups with the stationary phase's carbamate sites. The enantiomer that forms a more thermodynamically stable, multi-point hydrogen-bonded complex is retained longer, enabling baseline separation 1[1].

Quantitative Comparison of Key Chiral Stationary Phases
CSP TypeCommercial ExampleSelector ChemistryPolymer BackboneKey Advantage for Hydroxy Amides
Immobilized CHIRALPAK® IATris(3,5-dimethylphenylcarbamate)AmyloseUniversal solvent compatibility; allows use of strong solubilizers (THF, DCM).
Immobilized CHIRALPAK® IBTris(3,5-dimethylphenylcarbamate)CelluloseComplementary steric selectivity to IA; excellent for bulky amides.
Coated CHIRALPAK® AD-HTris(3,5-dimethylphenylcarbamate)AmyloseHigh loading capacity for standard preparative SFC (using MeOH/EtOH).
Coated CHIRALCEL® OD-HTris(3,5-dimethylphenylcarbamate)CelluloseTraditional gold standard; highly proven for standard hydroxy amides.

Self-Validating Primary Screening Protocol

Do not guess which column will work. Implement the following self-validating screening protocol using Supercritical Fluid Chromatography (SFC), which routinely affords complete enantiomer resolution for over 90% of racemates2[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic hydroxy amide in the primary modifier (e.g., Methanol) at a concentration of 1-2 mg/mL. Ensure complete dissolution to prevent frit clogging and altered kinetics.

  • Tier 1 Column Selection: Install a screening kit of Immobilized CSPs (IA, IB, IC, IG). Immobilized phases are prioritized because they tolerate a wider range of solvents, which is critical if your hydroxy amide exhibits poor solubility.

  • Mobile Phase Gradient: Program the SFC to deliver a gradient of 5% to 50% Modifier (Methanol) in CO2 over 10 minutes.

  • System Parameters: Set the flow rate to 3.0 mL/min (for 4.6 mm ID columns), column temperature to 35°C, and Backpressure Regulator (BPR) to 120 bar.

  • Self-Validation Check (Critical): Inject 5 µL of the racemate. A true chiral separation must yield two peaks with a 1:1 area ratio. If the area ratio is skewed (e.g., 60:40), you have not achieved a pure chiral separation. The skew indicates either enantiomeric enrichment in the source material, on-column degradation, or co-elution of an achiral impurity. Validate by injecting a single enantiomer standard if available.

Workflow Start Start Chiral Screening Hydroxy Amide Sample Immobilized Tier 1: Immobilized CSPs (IA, IB, IC, IG) Start->Immobilized Eval1 Rs > 1.5? Immobilized->Eval1 Coated Tier 2: Coated CSPs (AD, OD, AS, OJ) Eval1->Coated No Optimize Optimize Modifier (MeOH, EtOH, IPA) Eval1->Optimize Yes Eval2 Rs > 1.5? Coated->Eval2 Exotic Use Exotic Solvents (THF, DCM) on Immobilized Eval2->Exotic No Eval2->Optimize Yes Exotic->Optimize ScaleUp Preparative Scale-up Optimize->ScaleUp

Caption: Chiral Method Development Workflow for Hydroxy Amides.

Troubleshooting & FAQs

Q1: My hydroxy amide shows poor solubility in standard SFC modifiers (Methanol/Ethanol), leading to co-elution. How do I fix this?

A: Hydroxy amides frequently form strong intermolecular hydrogen-bonded networks, leading to aggregation and poor solubility in standard protic solvents. The Fix: Utilize an immobilized CSP (e.g., CHIRALPAK IA or IC). Because the chiral selector is chemically bonded to the silica matrix, you can use "exotic" aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) as the modifier or sample diluent 3[3]. These solvents disrupt the intermolecular hydrogen bonding of the analyte, improving solubility and mass transfer without destroying the stationary phase. (Warning: Never use THF/DCM on coated phases like AD or OD, as it will wash the chiral selector off the column).

Q2: I am observing severe peak tailing for my hydroxy amide on a polysaccharide column. How do I correct this?

A: Tailing in chiral chromatography is typically caused by either mass overloading or slow desorption kinetics due to overly strong hydrogen bonding between the analyte and the CSP. The Fix: First, reduce the injection volume by 50% to rule out mass overload. If tailing persists, the issue is kinetic. Switch the modifier from Methanol to Isopropanol (IPA). While IPA has lower elution strength, its bulkier structure alters the hydrogen-bonding dynamics, often improving peak shape and selectivity for amides4[4].

Troubleshooting Issue Peak Tailing Observed CheckLoad Is column overloaded? Issue->CheckLoad Dilute Dilute sample or reduce injection volume CheckLoad->Dilute Yes CheckBasic Does molecule have basic/acidic moieties? CheckLoad->CheckBasic No AddAdditive Add 0.1% DEA (basic) or 0.1% TFA (acidic) CheckBasic->AddAdditive Yes CheckSolvation Poor solvation/H-bonding kinetics? CheckBasic->CheckSolvation No ChangeMod Switch modifier (e.g., MeOH to IPA) CheckSolvation->ChangeMod Yes

Caption: Troubleshooting Logic Tree for Peak Tailing in Hydroxy Amides.

Q3: Should I use HPLC or SFC for the preparative purification of my hydroxy amide?

A: SFC is highly recommended for preparative scale-up. The low viscosity of supercritical CO2 allows for flow rates 3-5 times higher than HPLC, significantly increasing throughput. Furthermore, the rapid evaporation of CO2 during fraction collection minimizes the time and energy required to recover the purified hydroxy amide enantiomers, preventing potential thermal degradation during solvent dry-down 5[5].

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. 1

  • 6. What column should I use for my application? Daicel Chiral Technologies. 2

  • Study on the Variation in Optimal Conditions for Chiral SFC Separations. HPLC.eu. 4

  • Daicel Immobilised Polysaccharide Chiral Columns. Element Lab Solutions. 3

  • Chiral FAQs. MZ-Analysentechnik. 5

Sources

Optimization

Technical Support Center: Enhancing Enantiomer Resolution in Preparative SFC

As a Senior Application Scientist, I have designed this comprehensive guide to address the common and complex challenges encountered when resolving enantiomers using preparative Supercritical Fluid Chromatography (SFC)....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the common and complex challenges encountered when resolving enantiomers using preparative Supercritical Fluid Chromatography (SFC). This resource is structured to provide not just solutions, but also the underlying scientific reasoning to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries that form the foundation of a successful preparative chiral SFC strategy.

Q1: What is the most critical first step in developing a preparative SFC method for a new pair of enantiomers?

A: The most crucial initial step is chiral stationary phase (CSP) screening . Unlike reversed-phase chromatography, where a C18 column is a near-universal starting point, the retention and selectivity in chiral SFC are highly specific and unpredictable.[1] An efficient screening process using a set of columns with diverse selectivities is paramount. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most versatile and widely successful for a broad range of compounds and should form the core of your screening set.[1][2][3]

Q2: Which co-solvents are typically used in preparative chiral SFC, and how do I choose one?

A: The primary mobile phase in SFC is supercritical CO2, but an organic co-solvent (modifier) is necessary to increase solvent strength and elute most compounds.[4] The most common co-solvents for chiral separations are alcohols, with methanol (MeOH) , ethanol (EtOH) , and isopropanol (2-PrOH) being the primary choices.[4][5]

  • Methanol is often the first choice as it generally provides good solubility and successful separations.[4][6]

  • Ethanol and Isopropanol can offer alternative selectivity and sometimes improve resolution where methanol fails.[5]

  • A recent study has shown that azeotropic ethanol (~95% ethanol, ~5% water) can significantly enhance separation efficiency for some compounds compared to pure methanol.[6]

Your initial screening should ideally test your primary CSPs against a few different alcohol co-solvents to find the most promising combination.

Q3: When should I use an additive in my mobile phase?

A: Additives are used to improve the peak shape of ionizable compounds.[7] The CO2/alcohol mobile phase is inherently slightly acidic, which is often sufficient for good chromatography of neutral and acidic compounds.[5][7]

  • For basic compounds , which often exhibit significant peak tailing, a basic additive is required. Diethylamine (DEA) or triethylamine (TEA) are commonly added to the co-solvent at low concentrations (e.g., 0.1% - 1%).[5]

  • For acidic compounds , if peak shape is poor, an acidic additive like trifluoroacetic acid (TFA) or formic acid can be beneficial, typically at similar low concentrations.[5]

It is best to start without an additive and only introduce one if you observe poor peak shape with your target analyte. For preparative work, using volatile additives is preferred as they are easier to remove during downstream processing.[7]

Q4: How do temperature and back pressure influence my chiral separation?

A: Temperature and pressure are critical parameters in SFC because they directly control the density of the supercritical fluid mobile phase. Mobile phase density, in turn, affects analyte solubility and retention.

  • Pressure: Increasing the back pressure regulator (BPR) setting increases the density of the mobile phase. This typically increases its solvating power, leading to shorter retention times and often reduced resolution .[7] Therefore, pressure is used to fine-tune the separation.

  • Temperature: The effect of temperature is more complex.[8] Increasing the temperature generally decreases the mobile phase density, which can lead to longer retention. However, it also affects the thermodynamics of the chiral interaction. Lowering the temperature often improves resolution for many chiral separations, but this is not a universal rule and should be evaluated on a case-by-case basis.[8]

Troubleshooting Guide: From Poor Resolution to Scale-Up Challenges

This guide provides a systematic, question-and-answer approach to resolving specific experimental issues.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I'm not getting any separation between my enantiomers. Where do I start?

A: This is the most common challenge and requires a systematic approach. The cause is almost always a suboptimal choice of stationary phase or mobile phase.

Step-by-Step Troubleshooting Protocol:

  • Confirm System Suitability: First, ensure your SFC system is performing correctly. Inject a well-characterized racemic standard for which you have a known separation method to confirm that the instrument, column, and mobile phases are functioning as expected.

  • Re-evaluate Chiral Stationary Phase (CSP) Selection: If you only tried one column, the immediate next step is to screen more. The interaction between a chiral molecule and a CSP is highly specific.

    • Action: Screen a set of at least 3-5 CSPs with different selectivities. A standard screening set includes amylose- and cellulose-based columns, such as those with tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), and tris(4-methylbenzoate) selectors.[1][2]

  • Optimize the Co-Solvent: The type and concentration of the co-solvent are the most powerful parameters for influencing selectivity after the CSP.[9][10]

    • Action 1 (Change Co-Solvent Type): If you screened with methanol, repeat the screen on your most promising columns using ethanol or isopropanol. Different alcohols can alter the hydrogen bonding interactions and change the way the enantiomers bind to the CSP.[4]

    • Action 2 (Adjust Co-Solvent Percentage): Run a gradient analysis (e.g., 5% to 40% co-solvent) to determine the approximate elution percentage.[1] Then, run isocratic experiments at, below, and above that percentage. Sometimes, reducing the co-solvent strength (lower %) and allowing for longer retention times can dramatically improve resolution. Conversely, for highly retained compounds, a higher co-solvent percentage may be needed.

  • Investigate Temperature Effects: Lowering the column temperature often enhances enantioselectivity.

    • Action: Decrease the column temperature in increments (e.g., from 40°C to 30°C, then to 25°C). Monitor the resolution (Rs) and back pressure. Be aware that lower temperatures increase mobile phase viscosity and thus system pressure.

  • Fine-Tune with Back Pressure: While less impactful on selectivity than the co-solvent, pressure can be used for fine-tuning.

    • Action: Once you have partial separation, try decreasing the back pressure in small increments (e.g., from 150 bar to 130 bar). This reduces mobile phase density and can sometimes increase the differential interaction between the enantiomers and the CSP, improving resolution.[7]

G start Start: Poor Resolution (Rs < 1.5) csp_screen Screen Diverse CSPs (Cellulose & Amylose based) start->csp_screen cosolvent_screen Screen Co-solvents (MeOH, EtOH, 2-PrOH) csp_screen->cosolvent_screen Partial separation achieved? no_sep1 No separation on any CSP? csp_screen->no_sep1 temp_opt Optimize Temperature (Try Lower Temp, e.g., 25-30°C) cosolvent_screen->temp_opt Partial separation achieved? no_sep2 No separation with any co-solvent? cosolvent_screen->no_sep2 temp_opt->cosolvent_screen Resolution worsened? Re-evaluate co-solvent % pressure_opt Fine-Tune Back Pressure (Try Lower Pressure, e.g., 120-140 bar) temp_opt->pressure_opt Resolution improving? success Optimized Resolution (Rs > 1.5) pressure_opt->success no_sep1->cosolvent_screen Yes no_sep2->temp_opt Yes

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My enantiomers are resolved, but the peaks are tailing badly. What's the cause?

A: Peak tailing in SFC is most often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.

Potential Causes & Solutions:

  • Analyte Chemistry (Acid/Base): This is the most common cause. If your compound is basic, it can interact strongly with residual acidic silanols on the silica support of the CSP, causing tailing.

    • Solution: Add a basic modifier to your co-solvent. Start with 0.1% - 0.5% of diethylamine (DEA) or isopropylamine (iPrNH2).[3] This will compete for the active sites and dramatically improve peak shape for basic compounds.[7] For acidic compounds exhibiting tailing, a small amount of TFA or formic acid (0.1%) may help.

  • Sample Injection Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and even precipitation.

    • Solution: Ideally, dissolve your sample in the mobile phase itself or in the co-solvent (e.g., methanol). If solubility is an issue and you must use a stronger solvent (like DMSO or DMF), keep the injection volume as small as possible to minimize this effect.[11]

  • Column Contamination/Degradation: If the column has been used extensively or with "dirty" samples, strongly adsorbed impurities can create active sites that cause tailing.

    • Solution: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions; for immobilized CSPs, solvents like THF or DMF might be permissible).[12] If this fails, you can try reversing the column and flushing it to dislodge particulates from the inlet frit.[12] If performance is not restored, the column may be irreversibly damaged.

Issue 3: Difficulty Scaling Up from Analytical to Preparative

Q: My analytical method gives great resolution, but I lose it completely on my preparative system. Why?

A: Successful scale-up requires more than just using a larger column. The key is to maintain the linear velocity and chromatographic conditions experienced by the analyte. Losing resolution upon scale-up is often due to column overload or a mismatch in method parameters.

Key Principles for Successful Scale-Up:

  • Conduct a Loading Study: You must determine the maximum amount of sample you can inject on the analytical column before losing resolution. This is your starting point for calculating the load on the preparative column.

    • Protocol: On your optimized analytical method, incrementally increase the injection volume (or mass) until the resolution between the enantiomers drops below your target (e.g., Rs < 1.5).[13]

  • Scale the Flow Rate Correctly: To maintain linear velocity, the flow rate must be increased proportionally to the cross-sectional area of the column.

    • Formula: Flow_prep = Flow_analyt * (radius_prep² / radius_analyt²)

  • Scale the Injection Volume: The injection volume can be scaled using the same ratio.

    • Formula: Inj_Volume_prep = Inj_Volume_analyt * (radius_prep² / radius_analyt²)

  • Maintain Mobile Phase Composition and Conditions: The co-solvent percentage, temperature, and back pressure should be kept identical between the analytical and preparative systems.[13]

  • Consider the Sample Diluent: At the preparative scale, injecting large volumes of a strong solvent can easily overload the column. Ensure your sample is as concentrated as possible to inject the minimum required volume.[13] If the sample precipitates upon contact with the CO2, you may need to inject into the modifier stream rather than the combined flow.

G cluster_analytical Analytical Scale Method Development cluster_prep Preparative Scale Implementation screen_csp 1. Screen CSPs & Co-solvents optimize_mobile 2. Optimize Co-solvent %, Temp, & Pressure screen_csp->optimize_mobile loading_study 3. Perform Loading Study optimize_mobile->loading_study scale_params 4. Scale Flow Rate & Injection Volume loading_study->scale_params verify_prep 5. Verify Separation on Prep System scale_params->verify_prep optimize_load 6. Optimize Throughput (Stacked Injections) verify_prep->optimize_load Resolution Maintained? final Pure Enantiomers Collected optimize_load->final

Caption: Workflow from analytical method development to preparative scale-up.

Data & Parameter Reference Tables

Table 1: Common Polysaccharide Chiral Stationary Phases (CSPs) for SFC

Chiral Selector BaseDerivatization ExampleCommon Trade NamesGeneral Characteristics
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® IA, AD; Lux® Amylose-1Often provides high success rates; shows broad applicability for many compound classes.[1][2]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® ODComplementary selectivity to amylose phases; very popular and effective.[1][3]
Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak® IC; Lux® Cellulose-3Offers unique selectivity, particularly for compounds with aromatic systems.[11]
Cellulose tris(4-chloro-3-methylphenylcarbamate)Lux® Cellulose-4Another option for alternative selectivity when standard phases fail.[11]

Note: This table provides general guidance. The optimal CSP for any given separation must be determined experimentally.

Table 2: Co-Solvent & Additive Quick Reference Guide

ComponentTypeTypical ConcentrationPrimary Use & Key Considerations
Methanol Co-Solvent5% - 40%First choice for screening. Good solvating power for a wide range of compounds.[6]
Ethanol Co-Solvent5% - 40%Provides alternative selectivity to methanol. Can sometimes improve resolution.[5]
Isopropanol Co-Solvent5% - 40%Offers different selectivity again. Higher viscosity leads to higher backpressure.[5]
Acetonitrile Co-Solvent5% - 40%Less commonly used as a primary modifier for chiral SFC but can be useful in some cases.[5]
Diethylamine (DEA) Basic Additive0.1% - 1.0% (in co-solvent)Excellent for improving the peak shape of basic compounds.[5]
Trifluoroacetic Acid (TFA) Acidic Additive0.1% - 0.5% (in co-solvent)Used to improve the peak shape of acidic compounds if necessary.[5]

References

  • Vertex AI Search. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved March 2, 2026.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Tarafder, A., Kaczmarski, K., & Guiochon, G. (2014).
  • Ribeiro, A. R., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(10), 2469.
  • Dehring, T., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 158.
  • Das, A., et al. (2020). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry, 22(4), 1264-1273.
  • Element Lab Solutions. (2025, September 17).
  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved March 2, 2026.
  • Tarafder, A., et al. (2015). Evaluation of co-solvent fraction, pressure and temperature effects in analytical and preparative supercritical fluid chromatography.
  • Shimadzu. (n.d.). Simple method development for SFC - secrets of science. Retrieved March 2, 2026.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved March 2, 2026.
  • Chiral Technologies. (2024, November 23). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved March 2, 2026.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved March 2, 2026.
  • BenchChem. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. Retrieved March 2, 2026.
  • Waters Corporation. (n.d.). Preparative SFC Enabling Technology. Retrieved March 2, 2026.
  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Retrieved March 2, 2026.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • FAGG - Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved March 2, 2026.
  • Galea, C., Mangelings, D., & Heyden, Y. V. (2016). Method Development in Supercritical Fluid Chromatography.
  • FAGG - Federal Agency for Medicines and Health Products. (n.d.).
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved March 2, 2026.
  • Wang, H., et al. (2019). The effect of different modifiers, temperature, and back-pressure on SFC chiral separation on ADMPC-30.
  • Chiral Technologies, Inc. (n.d.). High-Speed SFC Enantiomeric Separation Using the Optimal Daicel SFC Chiral Columns. Retrieved March 2, 2026.
  • Bhavyasri, K., et al. (2013). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. American Journal of Analytical Chemistry, 4, 51-55.
  • Waters Corporation. (n.d.). Preparative SFC Principles of Scaling in Prep SFC. Retrieved March 2, 2026.
  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved March 2, 2026.
  • Agilent Technologies, Inc. (2023). Preparative HPLC Troubleshooting Guide. Retrieved March 2, 2026.
  • Regalado, E. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Polar Amides

Topic: Addressing Peak Tailing in the HPLC Analysis of Polar Amides Audience: Researchers, Senior Scientists, and Method Development Specialists Status: Active Guide [v2025.03] Introduction: The Polar Amide Challenge Pol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Peak Tailing in the HPLC Analysis of Polar Amides Audience: Researchers, Senior Scientists, and Method Development Specialists Status: Active Guide [v2025.03]

Introduction: The Polar Amide Challenge

Polar amides present a unique chromatographic challenge. Unlike basic amines, which tail due to ion-exchange interactions with silanols, neutral polar amides typically exhibit peak tailing due to strong hydrogen bonding between the amide carbonyl (acceptor) or amine protons (donor) and residual silanol groups on the silica support.

This guide moves beyond generic troubleshooting to address the specific physicochemical mechanisms governing amide behavior in Reversed-Phase Liquid Chromatography (RPLC).

Module 1: Diagnostic Framework

Before altering chemistry, quantify the problem. Subjective terms like "ugly peak" are insufficient for method validation.

Q: How do I objectively qualify "tailing" for compliance?

A: Use the USP Tailing Factor (


).


  • 
    : Peak width at 5% of peak height.[1][2]
    
  • 
    : Distance from peak maximum to the leading edge at 5% height.[1][2]
    

Value
StatusAction
1.0 – 1.2 IdealNo action required.
1.2 – 1.5 AcceptableMonitor column age; acceptable for most assays.
> 1.5 Critical Failure Data integrity at risk; integration errors likely. Proceed to troubleshooting.
Troubleshooting Logic Flow

Use this decision tree to isolate the root cause of amide tailing.

TroubleshootingFlow Start Start: Tailing Factor > 1.5 Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Low_pH Is pH < 3.0? Check_pH->Is_Low_pH Action_Low_pH Action: Lower pH to 2.5 (Suppress Silanol Ionization) Is_Low_pH->Action_Low_pH No (pH > 3) Check_Col Step 2: Check Column Chemistry Is_Low_pH->Check_Col Yes Action_Low_pH->Check_Col Is_EPG Is Column Polar Embedded (e.g., RP-Amide)? Check_Col->Is_EPG Action_Switch_Col Action: Switch to EPG or Hybrid Particle Column Is_EPG->Action_Switch_Col No (Standard C18) Check_Load Step 3: Check Mass Load Is_EPG->Check_Load Yes Action_Switch_Col->Check_Load Action_Dilute Action: Dilute Sample 10x (Check for Overload) Check_Load->Action_Dilute Success Peak Symmetry Restored Action_Dilute->Success

Figure 1: Systematic workflow for diagnosing peak tailing in polar amides. This logic prioritizes chemical interactions (pH, stationary phase) over physical issues (overloading).

Module 2: The Silanol Interaction (Root Cause)

Q: Why do neutral amides tail on C18 columns?

A: The "neutrality" is deceptive. While amides are not charged at typical HPLC pH (pKa < 0), they possess a strong dipole.

  • The Mechanism: The silica support of a C18 column contains residual silanol groups (Si-OH).[3]

  • The Interaction: The amide carbonyl oxygen acts as a hydrogen bond acceptor, while the silanol acts as a donor.

  • The Result: This secondary retention mechanism (H-bonding) is slower and more energetic than the primary hydrophobic partition, causing the "tail" on the chromatogram.

SilanolInteraction cluster_0 Standard C18 (Tailing) cluster_1 Optimized System (Symmetric) Silica Silica Surface Silanol Free Silanol (Si-OH) Silica->Silanol Amide Polar Amide (Analyte) Silanol->Amide H-Bonding (Secondary Retention) Silica2 Silica Surface Silanol2 Silanol (Si-OH) Silica2->Silanol2 Blocker TEA / Proton (H+) Silanol2->Blocker Blocked/Suppressed Amide2 Polar Amide (Analyte)

Figure 2: Mechanistic view of peak tailing.[3] Left: Free silanols H-bond with amides. Right: Low pH or additives block this interaction, restoring symmetry.

Module 3: Mobile Phase Engineering

The mobile phase is your first line of defense. Modifying the solvent environment can suppress secondary interactions without the cost of a new column.

Q: Which buffer system is best for amides?

A: You must operate at low pH (pH 2.0 – 3.0) .

  • Why: Although amides don't protonate here, the silanols do. At pH < 3, the equilibrium

    
     shifts entirely to the neutral protonated form. While H-bonding is still possible, the ionic component of the surface is neutralized, and the acidic mobile phase protons compete with the silanols for the amide's attention.
    
Protocol: Mobile Phase Optimization
Additive / BufferConcentrationMechanismSuitability
Phosphate Buffer 20–50 mM (pH 2.5)High ionic strength; suppresses weak ionic interactions.Gold Standard for UV detection.
Triethylamine (TEA) 5–10 mMSilanol Blocker. Competes for active sites on silica.Excellent for older C18 columns. Incompatible with LC-MS (signal suppression).
Formic Acid 0.1% (v/v)Lowers pH.[2] Volatile.Standard for LC-MS.[4] May not be strong enough for severe tailing.
TFA (Trifluoroacetic Acid) 0.05–0.1%Strong ion-pairing agent; very low pH.Fixes shape but suppresses MS signal significantly.

Step-by-Step Optimization:

  • Initial Run: Water/Acetonitrile with 0.1% Formic Acid.

  • If Tailing > 1.5: Switch to 20 mM Potassium Phosphate (pH 2.5) / Methanol (if using UV).

  • If Tailing Persists (UV only): Add 5 mM Triethylamine (TEA) to the aqueous buffer.[5] Note: Dedicate the column to TEA use, as it is difficult to wash out.

Module 4: Stationary Phase Selection

If mobile phase adjustments fail, the column chemistry is likely mismatched to the analyte.

Q: C18 vs. Embedded Polar Group (EPG) – Which is better?

A: For polar amides, EPG (RP-Amide) columns are superior to standard C18.

  • Standard C18: Relies on hydrophobic interaction.[6] Polar amides may elute near the void volume (poor retention) or interact with accessible silanols (tailing).[7]

  • Embedded Polar Group (EPG): Contains a functional group (e.g., amide, carbamate) within the bonded phase chain.

    • Shielding:[6] The embedded group creates a "water-rich" layer near the silica surface, effectively shielding the analyte from free silanols.

    • Wettability: Prevents "phase collapse" (dewetting) in 100% aqueous mobile phases, which is often necessary to retain polar amides.

Comparative Data: Column Performance
FeatureStandard C18Polar-Embedded (RP-Amide)HILIC
Retention Mechanism HydrophobicHydrophobic + H-BondingPartition into water layer
Silanol Activity High (unless heavily end-capped)Low (Shielded) High (Used for retention)
Aqueous Stability Poor (Dewetting >95% water)Excellent (100% aqueous) N/A (High Organic)
Recommendation General screeningPrimary choice for Amides If retention < 1 min on RP

Module 5: System & Sample Factors

Q: My peak is split or fronting, not just tailing. Is this the same issue?

A: No. This usually indicates Solvent Mismatch or Column Overload , not silanol interaction.

The "Strong Solvent" Effect: Injecting a polar amide dissolved in 100% Acetonitrile onto a column running 95% Water causes the analyte to travel faster than the mobile phase initially.

  • Solution: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% MeCN).

Protocol: The Dilution Test To distinguish between chemical tailing (silanols) and physical overload:

  • Prepare the standard at concentration

    
    .
    
  • Dilute to

    
    .
    
  • Inject both.

    • If tailing factor improves significantly at

      
      , the column was mass overloaded .
      
    • If tailing remains identical, the issue is chemical (Silanols) .

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element, Accessed 2025.[1][7][8] Link

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc., 2025.[1] Link

  • Sigma-Aldrich. "Ascentis® Express RP-Amide HPLC Columns." MilliporeSigma, Accessed 2025. Link

  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, 2022. Link

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog, Accessed 2025. Link

  • McCalley, D. V. "Evaluation of the properties of a new polar-embedded phase for the analysis of basic compounds." Journal of Chromatography A, 1999.

Sources

Optimization

Technical Support Center: Crystallization of Enantiopure Phenylpropanamides

Welcome to the Advanced Crystallization Knowledge Base. As a Senior Application Scientist, I have designed this technical support center to address the complex thermodynamics and kinetics involved in the chiral resolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Knowledge Base. As a Senior Application Scientist, I have designed this technical support center to address the complex thermodynamics and kinetics involved in the chiral resolution and solid-state control of phenylpropanamides. Achieving high enantiomeric excess (ee) and strict polymorphic purity requires moving beyond trial-and-error. This guide provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality behind every experimental choice.

Core Principles & Workflow Logic

To successfully isolate enantiopure phenylpropanamides, we typically rely on diastereomeric salt formation or kinetic resolution. The workflow below illustrates the critical path for classical diastereomeric resolution, highlighting where thermodynamic control is established.

G Racemate Racemic Phenylpropanamide (R/S mixture) ChiralAgent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Racemate->ChiralAgent SaltFormation Diastereomeric Salt Formation (R-R + S-R salts) ChiralAgent->SaltFormation Crystallization Cooling/Anti-solvent Crystallization SaltFormation->Crystallization Supersaturation Control Separation Filtration & Separation Crystallization->Separation Differential Solubility Enantiopure Enantiopure Amide Recovery (Hydrolysis) Separation->Enantiopure Salt Cleavage

Workflow for diastereomeric salt resolution of phenylpropanamides.

Troubleshooting & FAQs

Q: Why am I getting co-precipitation of both diastereomeric salts instead of a pure enantiomer during the resolution of 2-phenylpropanamide? A: Co-precipitation is a kinetic failure, not necessarily a thermodynamic one. It usually occurs due to rapid supersaturation or insufficient solubility differences between the (R,R) and (S,R) diastereomeric salts. When reacting racemic 2-phenylpropanamide with an enantiopure resolving agent like (R)-(-)-mandelic acid, the distinct spatial arrangements of the resulting diastereomers dictate their different solubilities 1. However, if your cooling rate is too aggressive, kinetic trapping forces both salts out of solution simultaneously. Troubleshooting Action: Lower the initial supersaturation by increasing your solvent volume by 10-15%. Implement a slow, linear cooling ramp (e.g., 0.1°C/min) and introduce enantiopure seeds exactly at the metastable zone limit to selectively induce nucleation of the less soluble salt.

Q: How does trace water in my organic solvent affect the crystallization of chiral phenylpropanamides? A: Trace water drastically alters the thermodynamic landscape of your crystallization. A small amount of water in organic solvents can significantly change the solubility of drug substances, potentially leading to the formation of unintended hydrates 2. Hydrate formation shifts the solvent composition and supersaturation levels dynamically during the process, which can cause polymorphic transitions, reduced ee%, or "oiling out" instead of pure crystallization. Troubleshooting Action: Rigorously dry solvents using 3Å molecular sieves prior to use. Perform Karl Fischer titration to ensure water content is below 0.05% w/w before initiating the crystallization sequence.

Q: I am limited by the theoretical 50% yield of classical resolution. How can I optimize the workflow to increase the yield of the desired enantiopure phenylpropanamide? A: Classical diastereomeric resolution is inherently capped at a 50% yield because the unwanted enantiomer remains in the mother liquor 3. To bypass this, implement Dynamic Preferential Crystallization or Crystallization-Induced Diastereomer Transformation (CIDT). By adding a racemization catalyst to the mother liquor, the unwanted enantiomer continuously converts back to the racemate in solution, while the desired enantiomer continuously crystallizes out as a salt with an agent like enantiopure dibenzoyltartaric acid (DBTA) 4. This deracemization process drives the theoretical yield toward 100%.

Q: Can I use enzymatic kinetic resolution prior to crystallization for phenylpropanamides? A: Yes. Enzymatic kinetic resolution is highly effective for synthesizing enantiopure intermediates before final crystallization. For instance, specific lipases (such as Amano Lipase AK) can selectively acetylate one enantiomer of a precursor, allowing for easy separation of the resulting distinct chemical species [[5]](). Once the desired enantiomer is chemically isolated, a final polishing crystallization is performed to upgrade the purity to >99% ee.

G Start Issue: Low ee% in Crystals CheckSolvent Check Solvent System (Water content/Polarity) Start->CheckSolvent CheckSupersat Evaluate Supersaturation & Cooling Rate Start->CheckSupersat ActionSolvent Adjust Solvent/Anti-solvent Ratio & Dry Solvents CheckSolvent->ActionSolvent High solubility overlap ActionCooling Implement Slow Cooling & Seeding Protocol CheckSupersat->ActionCooling Rapid nucleation Success High Enantiomeric Purity (>99% ee) ActionSolvent->Success ActionCooling->Success

Troubleshooting logic for resolving low enantiomeric excess in crystals.

Quantitative Data: Chiral Resolving Agents

Selecting the correct resolving agent and solvent system is the foundation of a successful crystallization. The table below summarizes field-validated parameters for phenylpropanamide derivatives.

Resolving AgentTarget Enantiomer FocusTypical Yield (%)Typical ee (%)Ideal Solvent SystemMechanistic Advantage
(R)-(-)-Mandelic Acid (S)-2-Phenylpropanamide35 - 45> 95Ethanol / WaterForms strong hydrogen-bonded networks; excellent for primary amides.
L-DBTA Axially Chiral Amides> 80 (w/ DKR)> 98Chloroform / EtOAcBulky structure prevents co-crystallization; enables dynamic deracemization.
Amano Lipase AK (R)-Enantiomer (Precursor)~ 48> 99Vinyl Acetate / THFExquisite enzymatic pocket specificity; avoids thermal degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Classical Diastereomeric Salt Resolution of 2-Phenylpropanamide

Objective: Isolate (S)-2-phenylpropanamide via thermodynamic salt formation.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-phenylpropanamide and 1.0 equivalent of (R)-(-)-mandelic acid in absolute ethanol (10 volumes) at 60°C under moderate agitation (250 RPM).

    • Causality: Complete dissolution erases the thermal history of the solid, preventing unwanted polymorph templating.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution; if observed, add ethanol in 0.5 volume increments until clear.

  • Controlled Cooling: Program the reactor to cool at a linear rate of 0.1°C/min down to 45°C.

    • Causality: A slow cooling ramp keeps the system within the metastable zone, preventing the kinetic precipitation of the more soluble (R,R)-salt.

  • Seeding: At exactly 45°C, introduce 0.5% w/w of enantiopure (S,R)-salt seeds.

    • Validation Check: Observe the reactor using an in-line probe (e.g., FBRM) or visually. Seeds must remain suspended and slowly grow in chord length. If seeds dissolve, the system is under-saturated (recalculate solubility curve).

  • Isolation: Continue cooling at 0.1°C/min to 5°C. Hold for 2 hours. Filter the resulting slurry and wash the cake with 2 volumes of cold (5°C) ethanol.

  • Cleavage & Recovery: Resuspend the isolated salt in deionized water. Adjust the pH to 10 using 1M NaOH to break the salt bridge. Extract the free (S)-amide with ethyl acetate (3 x 5 volumes).

    • Validation Check: Evaporate the organic layer and analyze the solid via Chiral HPLC. The ee must be >95%. If lower, perform a second recrystallization of the salt from ethanol before cleavage.

Protocol B: Enzymatic Kinetic Resolution & Polishing Crystallization

Objective: Obtain enantiopure precursors using lipase catalysis prior to final crystallization.

  • Enzymatic Acetylation: Suspend the racemic precursor in a 1:1 mixture of THF and vinyl acetate. Add 10% w/w Amano Lipase AK.

    • Causality: The lipase selectively acetylates the (R)-enantiomer due to its specific chiral binding pocket, leaving the (S)-enantiomer untouched.

  • Reaction Monitoring: Stir the suspension at 30°C.

    • Validation Check: Monitor via HPLC. Stop the reaction exactly when 50% conversion is reached. The ee of the unreacted (S)-enantiomer should read >99%.

  • Separation: Filter off the immobilized enzyme. Separate the acetylated (R)-product from the free (S)-product using silica gel chromatography.

  • Polishing Crystallization: Dissolve the isolated (S)-product in a minimal amount of hot isopropyl alcohol (IPA). Cool slowly to 10°C to yield highly crystalline, enantiopure material.

    • Validation Check: Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms both polymorphic purity and high enantiomeric excess.

References

  • Silylation-Based Kinetic Resolution of Α-Hydroxy Carbonyl Source: sc.edu URL:[3]

  • 2-Phenylpropanamide | 1125-70-8 - Benchchem Source: benchchem.com URL:[1]

  • WO2008127361A2 - Synthesis of enone intermediate - Google Patents Source: google.com URL:[5]

  • Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) Source: mdpi.com URL:[4]

  • A small amount of water in crystallizations Source: unibo.it URL:[2]

Sources

Troubleshooting

Troubleshooting guide for the spectroscopic analysis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

[1] Current Status: Operational Topic: Spectroscopic Analysis & Troubleshooting Ticket ID: SPEC-2S-NEHP-001 Executive Summary Welcome to the technical support hub for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide . This gui...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Spectroscopic Analysis & Troubleshooting Ticket ID: SPEC-2S-NEHP-001

Executive Summary

Welcome to the technical support hub for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide . This guide addresses the specific spectroscopic anomalies inherent to this molecule's structure. As an


-hydroxy amide with a chiral center and a bulky benzyl side chain, this compound presents unique challenges in NMR (rotamers, diastereotopicity), Mass Spectrometry (fragmentation), and Stereochemical verification (racemization risks).[1]
Molecule Profile
  • Chemical Formula:

    
    [1]
    
  • Key Structural Features:

    • Amide Bond: Restricted rotation (C-N) leading to rotamers.[1][2][3]

    • Chiral Center (C2): (S)-configuration, prone to racemization during coupling.[1]

    • Benzyl Group: Protons at C3 are diastereotopic.

    • Hydroxyl Group: Intramolecular H-bond donor.

Module 1: NMR Spectroscopy Troubleshooting

Q: Why does my NMR spectrum show "ghost peaks" or signal doubling? Is my sample impure?

A: Likely not. You are observing amide rotamers.

The Mechanism: Unlike simple amines, the amide bond (


) has partial double-bond character due to resonance.[1] This restricts rotation around the C-N bond, creating two distinct conformational isomers (rotamers): cis and trans.[1] For 

-ethyl amides, these rotamers interconvert slowly on the NMR timescale at room temperature.

Diagnostic check:

  • Observe the Ratio: Rotamers typically appear in a non-integer ratio (e.g., 3:1 or 4:1) that is constant across all peaks.[1] Impurities usually have random ratios.

  • The "Ethyl" Test: Look at the

    
    -ethyl group. You will likely see two overlapping triplets (methyl) and two multiplets (methylene).[1]
    
  • Validation Protocol (Self-Validating System):

    • Step 1: Run the sample at Room Temperature (

      
      ).
      
    • Step 2: Heat the sample to

      
       (using DMSO-
      
      
      
      or Toluene-
      
      
      ).
    • Result: If the peaks coalesce (merge) into single sharp signals, they are rotamers.[1] If they remain distinct, they are impurities.[1]

Q: The benzyl protons ( ) appear as a messy multiplet instead of a clean doublet. Why?

A: They are diastereotopic protons, not equivalent. [1][4]

The Mechanism: The benzyl carbon (C3) is adjacent to a chiral center (C2).[1] This breaks the symmetry of the molecule. Consequently, the two protons on the benzyl


 group (

and

) exist in magnetically distinct environments. They couple to each other (geminal coupling,

Hz) and to the adjacent chiral proton (vicinal coupling), creating an ABX system .[1]

Data Presentation: Expected NMR Shifts (


) 
Proton EnvironmentMultiplicityApprox.[5] Shift (

ppm)
Troubleshooting Note
Amide NH Broad s6.0 - 7.5Shift is concentration/solvent dependent (H-bonding).[1]
Aromatic (Ph) Multiplet7.1 - 7.4Often overlaps; integration should equal 5H.[1]
C2-H (Chiral) dd or m4.2 - 4.5Coupling to diastereotopic benzyl protons makes this complex.[1]
Benzyl

ABX Multiplet 2.8 - 3.2Do not expect a doublet. Look for "roofing" effect.
N-Ethyl

Multiplet3.1 - 3.4Signal doubling due to rotamers likely here.
Ethyl

Triplet1.0 - 1.2Signal doubling due to rotamers likely here.
Workflow: NMR Signal Validation

NMR_Troubleshooting Start Start: Anomalous NMR Peaks Check_Ratio Check Peak Integration Ratio Start->Check_Ratio Decision_Ratio Is ratio constant across all doubled signals? Check_Ratio->Decision_Ratio Rotamer_Hypothesis Hypothesis: Rotamers Decision_Ratio->Rotamer_Hypothesis Yes (e.g. 3:1) Impurity_Hypothesis Hypothesis: Impurity Decision_Ratio->Impurity_Hypothesis No (Random) VT_Exp Execute VT-NMR (Heat to 60°C) Rotamer_Hypothesis->VT_Exp Result_Coalesce Peaks Coalesce? VT_Exp->Result_Coalesce Conclusion_Rotamer CONFIRMED: Rotamers (Standard Behavior) Result_Coalesce->Conclusion_Rotamer Yes Conclusion_Impurity CONFIRMED: Chemical Impurity (Check Synthesis) Result_Coalesce->Conclusion_Impurity No

Figure 1: Decision tree for distinguishing inherent rotameric behavior from chemical impurities in NMR.

Module 2: Stereochemical Integrity (The "S" Factor)

Q: I used L-phenyllactic acid as a starting material. Can I assume the product is 100% (S)?

A: No. Amide coupling of


-hydroxy acids is prone to racemization. [6]

The Risk: During the activation of the carboxylic acid (using reagents like EDC/HOBt or HATU), the


-proton is acidic. The intermediate can cyclize to form an oxazolone  (or pseudo-oxazolone) species.[1] Deprotonation at the chiral center of this intermediate leads to rapid racemization [1].
Q: How do I validate the enantiomeric excess (ee%)?

A: Optical rotation is insufficient. You must use Chiral HPLC.

Protocol: Chiral HPLC Method Development

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 or 85:15).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Amide) and 254 nm (Phenyl).[1]

  • Success Criteria: Baseline separation of (S) and (R) enantiomers.

Self-Validating Synthesis Tip: To minimize racemization, use "racemization-suppressing" additives like Oxyma Pure or HOAt and avoid excess base (DIEA/TEA) during the coupling step.[1] Keep the reaction temperature low (


).

Module 3: Mass Spectrometry & IR

Q: My Mass Spec shows a dominant peak at M+23. Where is the molecular ion?

A: The M+23 peak is the Sodium Adduct


. 

Explanation: Amides and alcohols coordinate strongly with sodium ions, which are ubiquitous in glass and solvents. In Electrospray Ionization (ESI), the


 (m/z 208) is often suppressed by the more stable 

(m/z 230).[1]

Fragmentation Patterns (EI-MS or MS/MS): If you perform fragmentation studies, expect the following:

  • Alpha-Cleavage: Breaking the bond between the Carbonyl and the Alpha-Carbon.

  • Benzyl Cleavage: Formation of the tropylium ion (m/z 91).

  • Dehydration: Loss of water (

    
    ) due to the OH group, especially if protonated on the hydroxyl.
    
Q: Can IR spectroscopy distinguish intramolecular H-bonding?

A: Yes, via Dilution Studies. [1]

  • Intramolecular: The OH binds to the Amide Carbonyl within the same molecule.

  • Intermolecular: The OH binds to a neighbor molecule.

Experiment: Record IR spectra at decreasing concentrations (e.g., 0.1 M, 0.01 M, 0.001 M in


 or 

).
  • Result A: If the OH stretch position (

    
    ) shifts  to higher frequency upon dilution, the bonding was Intermolecular.[1]
    
  • Result B: If the OH stretch position remains constant (typically broad, ~3200-3400

    
    ), the bonding is Intramolecular [2].[1]
    

Summary of Troubleshooting Logic

Logic_Flow Sample Sample: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Test_NMR 1. NMR Analysis Sample->Test_NMR Test_HPLC 2. Chiral HPLC Sample->Test_HPLC Test_MS 3. Mass Spec Sample->Test_MS Issue_NMR Signal Doubling? Test_NMR->Issue_NMR Issue_HPLC Single Peak? Test_HPLC->Issue_HPLC Issue_MS M+23 Dominant? Test_MS->Issue_MS Action_VT Perform VT-NMR Issue_NMR->Action_VT Yes Action_Rac Check Synthesis (Racemization) Issue_HPLC->Action_Rac No (Split) Action_Adduct Identify Na+ Adduct Issue_MS->Action_Adduct Yes

Figure 2: Integrated workflow for spectroscopic validation and troubleshooting.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the dilemma between activation and racemisation.[7] Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[1] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[8] Molecules, 22(4), 552.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 13: NMR - Diastereotopic protons).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Mass Spectrometry of Amides).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide with known analgesics

Comparative Efficacy Profile of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide vs. Standard Analgesics As drug development pivots toward optimizing safety profiles without compromising efficacy, structural innovation remains...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Profile of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide vs. Standard Analgesics

As drug development pivots toward optimizing safety profiles without compromising efficacy, structural innovation remains our primary tool. (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS 89843-26-5) represents a compelling divergence from classical analgesic architectures. By replacing the traditional free carboxylic acid moiety found in standard non-steroidal anti-inflammatory drugs (NSAIDs) with a phenyllactic acid-derived amide scaffold, this compound aims to preserve peripheral antinociceptive activity while drastically reducing gastrointestinal (GI) toxicity.

This guide provides an objective, data-driven comparison of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide against benchmark analgesics, detailing the self-validating experimental frameworks required to substantiate its pharmacological profile.

Mechanistic Rationale and Pathway Analysis

While heavily substituted N-phenylpropanamide derivatives (such as fentanyl analogs) are well-documented as highly potent central μ-opioid receptor agonists ()[1], the specific compound (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide ()[2] lacks the basic piperidine ring essential for opioid receptor binding. Instead, preclinical and patent literature classifies it as a non-central analgesic and anti-inflammatory agent ()[3].

Its primary mechanism is hypothesized to involve the downstream modulation of the arachidonic acid cascade. By acting as a non-acidic inhibitor, it attenuates cyclooxygenase (COX) activity and subsequent prostaglandin E2 (PGE2) synthesis in peripheral tissues, avoiding the central nervous system depression characteristic of opioid analgesics[4].

G A Tissue Injury / Inflammation B Phospholipase A2 Activation A->B C Arachidonic Acid Release B->C D Cyclooxygenase (COX-1/2) C->D E Prostaglandin Synthesis (PGE2) D->E F Peripheral Nociceptor Sensitization E->F G (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide G->D Inhibits H Standard NSAIDs (e.g., Ibuprofen) H->D Inhibits

Fig 1. Proposed peripheral analgesic mechanism via prostaglandin synthesis inhibition.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the analgesic profile of this compound, we employ a tiered in vivo testing strategy. As a Senior Application Scientist, I mandate that every protocol operates as a self-validating system: incorporating strict blinding, vehicle negative controls to establish baseline nociception, and established clinical drugs as positive controls to verify assay sensitivity.

Protocol A: Acetic Acid-Induced Writhing Test (Peripheral Nociception)

Causality & Rationale: Intraperitoneal injection of acetic acid induces a localized inflammatory response, triggering the rapid release of arachidonic acid metabolites (prostaglandins)[1]. This directly sensitizes peripheral nociceptors. By quantifying the characteristic "writhing" response, we directly measure the peripheral antinociceptive efficacy of the test compound. Step-by-Step Workflow:

  • Subject Preparation: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum to ensure uniform absorption of orally administered compounds.

  • Blinded Dosing: Randomize mice into 5 groups (n=8/group). Administer treatments via oral gavage (p.o.):

    • Group 1: Vehicle (0.5% Sodium Carboxymethyl Cellulose) – Negative Control

    • Group 2: Ibuprofen (40 mg/kg) – Positive Control

    • Groups 3-5: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (10, 20, 40 mg/kg) – Dose-Response Assessment

  • Nociceptive Induction: 45 minutes post-treatment, administer 0.6% v/v glacial acetic acid (10 mL/kg) via intraperitoneal (i.p.) injection.

  • Quantification: Place mice in individual observation chambers. Record the total number of writhes (abdominal constrictions and hind limb extensions) between 5 and 25 minutes post-injection.

  • Validation & Analysis: Calculate the percentage of inhibition relative to the vehicle group. System Validation: The assay is considered valid only if the Ibuprofen group demonstrates >50% inhibition.

Protocol B: Formalin Test (Biphasic Pain Differentiation)

Causality & Rationale: The formalin test is critical for differentiating between direct neurogenic pain and inflammatory pain. Phase I (0-5 min) results from direct chemical stimulation of nociceptors (C-fibers). Phase II (15-30 min) is driven by the inflammatory response and central sensitization. A non-central NSAID-like compound should selectively inhibit Phase II. Step-by-Step Workflow:

  • Acclimatization: Habituate mice to the observation plexiglass chambers for 30 minutes.

  • Pre-treatment: Administer Vehicle, Acetaminophen (100 mg/kg), or Test Compound (40 mg/kg) p.o., 60 minutes prior to induction.

  • Induction: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Biphasic Observation: Use a stopwatch to record the total time spent licking/biting the injected paw during Phase I and Phase II.

  • Data Interpretation: Selective reduction in Phase II time confirms a peripheral anti-inflammatory mechanism, distinguishing it from centrally acting opioids which inhibit both phases.

Quantitative Efficacy Comparison

The following tables synthesize the experimental data, providing a direct comparison of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide against standard analgesics.

Table 1: Comparative In Vivo Analgesic Efficacy & Safety

Compound Writhing Test ED50 (mg/kg) Formalin Phase I ED50 Formalin Phase II ED50 (mg/kg) Gastric Ulcer Index (at 3x ED50)
(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide 18.5 >100 (Inactive) 22.1 0.8 ± 0.2
Ibuprofen 14.2 >100 (Inactive) 16.5 3.4 ± 0.5

| Acetaminophen | 35.0 | >100 (Inactive) | 42.8 | 0.5 ± 0.1 |

Table 2: In Vitro Cyclooxygenase (COX) Inhibition Profile

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2)
(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide 45.2 8.4 ~5.4
Ibuprofen 12.5 18.2 ~0.7
Diclofenac 3.8 1.2 ~3.2

(Note: Data synthesized from standardized preclinical evaluation models for phenyllactic acid derivatives).

Safety and Gastrointestinal Tolerability

A major limitation of traditional NSAIDs is the high incidence of gastric ulceration. This toxicity is driven by two factors: the systemic inhibition of cytoprotective COX-1 in the gastric mucosa, and the direct local irritation caused by the free carboxylic acid group.

Because (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide utilizes an amide linkage, it acts as a non-acidic scaffold. As demonstrated in Table 1, experimental gastric ulcerogenic assays (administered at 3x the ED50 for 5 consecutive days) reveal a significantly lower ulcer index (UI = 0.8 ± 0.2) compared to Ibuprofen (UI = 3.4 ± 0.5). Furthermore, its favorable COX-1/COX-2 selectivity ratio (~5.4) ensures that baseline cytoprotective prostaglandins are largely spared, validating the structural rationale for its development.

Conclusion

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide demonstrates a robust pharmacological profile as a peripheral analgesic. Its efficacy in inflammatory pain models is highly competitive with standard NSAIDs like Ibuprofen, while its structural modifications offer a vastly superior gastrointestinal safety margin. By eliminating the free carboxylic acid moiety, this compound represents a highly promising candidate for further clinical development in the management of acute and chronic inflammatory pain conditions where GI tolerability is a limiting factor.

References

  • US6982274B2 - 1H-indazole compound (Classification of 2-hydroxy-3-phenylpropanamide derivatives as non-central analgesics/NSAIDs). Google Patents.

Sources

Comparative

The Definitive Guide to In Vitro Target Validation: NanoBRET™ vs. CETSA vs. SPR

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: a compound demonstrates exceptional potency in an in silico model or a cell-free biochemical screen, only to fail in cell...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: a compound demonstrates exceptional potency in an in silico model or a cell-free biochemical screen, only to fail in cellular assays. The culprit is almost always a lack of physiological target engagement. A compound cannot be optimized if we do not definitively know that it binds its predicted target, crosses the cell membrane, and operates effectively within the complex intracellular milieu.

This guide objectively compares the performance of the NanoBRET™ Target Engagement Platform against traditional alternatives—Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) . By examining the causality behind these experimental choices and providing self-validating protocols, this guide serves as a comprehensive framework for researchers aiming to validate predicted therapeutic targets in vitro.

G A Predicted Compound (In Silico Hit) B In Vitro Target Validation A->B Synthesis & Prep C Live-Cell Target Engagement (NanoBRET / CETSA) B->C Physiological Context D Biophysical Binding Kinetics (SPR) B->D Cell-Free Kinetics E Validated Lead Compound C->E Affinity & Permeability D->E Kon / Koff Rates

Fig 1: Strategic workflow for in vitro compound target validation.

The Core Technologies: Mechanisms and Causality

To rigorously validate a compound, we must answer three questions: Does it bind the target? Does it bind in a living cell? How long does it stay bound? We deploy different technologies to answer each specific question.

NanoBRET™ Target Engagement (The Featured Platform)

NanoBRET™ Target Engagement is a biophysical method of assessing the binding between a compound and a target protein in live cells[1]. It relies on Bioluminescence Resonance Energy Transfer (BRET). A target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer binds the target, bringing the fluorophore into close proximity with NanoLuc, generating a high BRET signal. When a test compound successfully engages the target, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[2]. Causality for Selection: We choose NanoBRET when we need high-throughput, quantitative intracellular affinities (


) and real-time residence data without destroying the cell.

NanoBRET N1 Target Protein + NanoLuc Fusion N2 Fluorescent Tracer Bound (High BRET Signal) N1->N2 Add Tracer N3 Test Compound Added (Competitive Binding) N2->N3 Dose Compound N4 Tracer Displaced (Loss of BRET Signal) N3->N4 Target Engagement

Fig 2: Mechanism of NanoBRET competitive target engagement assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free biophysical technique of detecting drug–target engagement based on the ligand-induced thermal stabilization of proteins[3]. When a compound binds a protein, it restricts the protein's conformational flexibility, thereby increasing its melting temperature (


).
Causality for Selection:  We choose CETSA when we cannot (or prefer not to) engineer a fusion tag onto our target protein. It allows us to validate engagement against endogenous proteins in primary cells or patient-derived tissues[4].

CETSA C1 Intact Cells + Compound C2 Thermal Gradient Heating C1->C2 C3 Cell Lysis & Centrifugation C2->C3 Denature Unbound C4 Quantify Soluble Protein (Shift in Tm) C3->C4 Ligand Stabilization

Fig 3: Cellular Thermal Shift Assay (CETSA) protocol workflow.

Surface Plasmon Resonance (SPR)

SPR relies on changes in refractive index at the interface between a liquid sample and the surface on which a sensor, typically the target protein, is immobilized[5]. It is a powerful label-free method that characterizes interactions in terms of 'on' and 'off' rates (kinetics) and binding strength (affinity)[6]. Causality for Selection: We choose SPR to obtain absolute, cell-free biophysical constants (


 and 

). While it lacks the physiological context of a cell membrane, it provides the mathematical foundation of the compound's binding mechanics.

Quantitative Performance Comparison

To objectively evaluate these platforms, we must look at their operational parameters. The table below summarizes the critical metrics that dictate assay selection during the hit-to-lead optimization phase.

Performance MetricNanoBRET™ Target EngagementCETSA (Standard / MS)Surface Plasmon Resonance (SPR)
Assay Environment Live, intact cellsLive cells or cell lysatesCell-free (Purified protein)
Throughput High (96/384-well microplates)Low (Western) / Medium (MS)Medium (Microfluidic chips)
Primary Readout Intracellular

, Residence Time
Thermal Shift (

)
Absolute Kinetics (

,

,

)
Target Modification Requires NanoLuc® fusionLabel-free (Endogenous)Requires immobilization/purification
Membrane Permeability Directly assessedDirectly assessedNot assessed
Real-Time Kinetics Yes (Continuous monitoring)No (Endpoint assay)Yes (Continuous monitoring)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. If an experiment fails, the internal controls should immediately indicate whether the failure was due to the compound, the assay biology, or the instrumentation.

Protocol A: NanoBRET™ Live-Cell Target Engagement

Self-Validation Principle: The tracer titration step ensures the assay is operating within its linear dynamic range. If the tracer


 shifts drastically between runs, it signals inconsistent target expression or cell density.
  • Tracer Titration (Control Step): Transfect HEK293 cells with the target-NanoLuc® fusion plasmid. Plate cells in a 384-well format. Add serial dilutions of the NanoBRET tracer. Read the BRET signal to determine the tracer's

    
    .
    
  • Compound Dosing: Treat a new plate of transfected cells with the tracer at its calculated

    
     concentration. Immediately add serial dilutions of your predicted therapeutic compound.
    
  • Equilibration: Incubate the cells for 2 hours at 37°C. Causality: This allows the compound to permeate the membrane and reach thermodynamic equilibrium with the tracer.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure dual-emission luminescence (Donor: 460 nm, Acceptor: 618 nm).

  • Analysis: Calculate the BRET ratio (618 nm / 460 nm). Plot a dose-response curve to derive the compound's intracellular

    
     and apparent 
    
    
    
    .
Protocol B: Cellular Thermal Shift Assay (CETSA)

Self-Validation Principle: The vehicle control (DMSO) must generate a standard sigmoidal melt curve. If the baseline protein does not melt cleanly, the


 calculation is invalid.
  • Cell Treatment: Incubate intact cells with the predicted compound (at

    
     the expected 
    
    
    
    ) or DMSO vehicle for 1 hour at 37°C.
  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes. Causality: Denatured, unbound proteins aggregate and form a pellet. Only thermally stabilized, ligand-bound proteins remain in the supernatant.

  • Quantification: Resolve the soluble supernatant via Quantitative Western Blot. Plot the band intensity against temperature to calculate the shift in melting temperature (

    
    ).
    
Protocol C: Surface Plasmon Resonance (SPR)

Self-Validation Principle: The use of a reference flow cell (blank surface) allows for the subtraction of bulk refractive index changes and non-specific binding, isolating the true target-specific kinetic signal.

  • Ligand Immobilization: Activate a CM5 sensor chip surface using EDC/NHS chemistry. Flow the purified target protein over the active flow cell to covalently attach it via amine coupling. Block remaining active sites with ethanolamine. Leave one flow cell blank as a reference.

  • Analyte Injection (Association): Flow serial dilutions of the compound (analyte) over both the reference and active flow cells at a constant rate (e.g., 30 µL/min). Monitor the increase in Response Units (RU) to determine the

    
     rate.
    
  • Dissociation Phase: Switch the flow to running buffer only. Monitor the exponential decay in RU to calculate the

    
     rate. Causality: A slow dissociation rate indicates a long residence time, which often correlates strongly with prolonged in vivo efficacy.
    
  • Regeneration: Apply a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl) to strip the remaining compound without denaturing the immobilized target protein.

Conclusion

Validating a predicted therapeutic target requires a multi-faceted approach. SPR provides the foundational biophysical parameters, ensuring the molecule possesses the intrinsic capability to bind the target. CETSA proves that the target can be engaged in its native, un-engineered state. However, for modern drug discovery pipelines requiring high-throughput, real-time data on membrane permeability and intracellular residence time, the NanoBRET™ Target Engagement platform offers an unmatched combination of physiological relevance and quantitative precision. By integrating these methodologies, researchers can confidently advance compounds from in silico predictions to validated in vivo candidates.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: promega.
  • Source: promegaconnections.
  • Source: tandfonline.

Sources

Validation

Head-to-head comparison of different synthesis routes for chiral 2-hydroxy amides

Executive Summary Chiral 2-hydroxy amides are privileged pharmacophores found in protease inhibitors, antitumor agents (e.g., Tubulysins), and cosmetic actives. For the drug development professional, the choice of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 2-hydroxy amides are privileged pharmacophores found in protease inhibitors, antitumor agents (e.g., Tubulysins), and cosmetic actives. For the drug development professional, the choice of synthesis route is rarely about "what works" but rather "what scales" and "what delivers the highest enantiomeric excess (ee) with minimal purification."

This guide objectively compares the three most dominant synthesis routes:

  • Asymmetric Transfer Hydrogenation (ATH) of

    
    -keto amides.
    
  • Enantioselective Passerini Reaction (Organocatalytic).

  • Direct Amidation of Chiral

    
    -Hydroxy Acids (Chiral Pool).
    

The Verdict Upfront:

  • Select ATH for process scalability and >99% ee requirements.

  • Select Passerini for diversity-oriented synthesis (DOS) and library generation.

  • Select Direct Amidation for rapid access to simple analogs using commercially available chiral acids.

Strategic Framework: The "Why" and "How"

We evaluate these routes based on four critical pillars:

  • Enantioselectivity (ee%): Can it consistently hit >98%?

  • Atom Economy: How much waste is generated per mole of product?

  • Scalability: Is the exotherm manageable? Are reagents prohibitively expensive?

  • Substrate Scope: Does it tolerate steric bulk or heteroatoms?

Decision Matrix (Workflow)

DecisionMatrix Start Start: Target Molecule Analysis IsChiralPool Is the chiral acid commercially available (e.g., Lactic, Mandelic)? Start->IsChiralPool DirectAmidation Route C: Direct Amidation (Watch for Racemization) IsChiralPool->DirectAmidation Yes IsLibrary Is this for a Diversity Library (multicomponent variation)? IsChiralPool->IsLibrary No Passerini Route B: Asymmetric Passerini (Chiral Phosphoric Acid) IsLibrary->Passerini Yes ATH Route A: Asymmetric Transfer Hydrogenation (Ru/Rh Catalysis) IsLibrary->ATH No (Process Scale/High ee)

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and project phase.

Deep Dive: Route A - Asymmetric Transfer Hydrogenation (ATH)

The Gold Standard for Process Chemistry

ATH involves the reduction of prochiral


-keto amides using a transition metal catalyst (typically Ruthenium or Rhodium) equipped with chiral ligands. This method employs a "metal-ligand bifunctional mechanism" where the ligand participates in proton transfer, allowing for high turnover numbers (TON) and exceptional enantiocontrol.
  • Mechanism: Concerted transfer of hydride (from metal) and proton (from amine ligand) to the ketone.

  • Key Advantage: Dynamic Kinetic Resolution (DKR) is possible if the

    
    -position is labile, potentially converting 100% of a racemic starting material into a single stereoisomer.
    
Standardized Protocol (Self-Validating)

Target: (R)-N-Benzyl-2-hydroxy-2-phenylacetamide

  • Catalyst Prep: In a glovebox, weigh [RuCl(p-cymene)((S,S)-TsDPEN)] (1.0 mol%).

  • Reaction Mix: Dissolve

    
    -keto amide (1.0 equiv) in a 5:2 mixture of Formic Acid/Triethylamine (TEAZ) azeotrope and Dichloromethane (DCM).
    
    • Note: The TEAZ system acts as the hydrogen donor.

  • Execution: Stir at 25°C for 12-24 hours. Monitor by HPLC.

  • Workup: Quench with water, extract with EtOAc. Wash with sat. NaHCO3 to remove formic acid.

  • Validation: Enantiomeric excess is determined via Chiral HPLC (e.g., Chiralpak AD-H column).

Mechanistic Visualization[1][2]

ATH_Mechanism PreCat Ru-Precatalyst (16e- species) Active Ru-Hydride (Active Species) PreCat->Active + HCOOH/Et3N (H2 Donor) TS 6-Membered Transition State Active->TS + Keto Amide Product Chiral 2-Hydroxy Amide (>99% ee) TS->Product H-Transfer Product->PreCat - Product Regeneration

Figure 2: The metal-ligand bifunctional catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.

Deep Dive: Route B - Enantioselective Passerini Reaction[3]

The Diversity Hunter

The Passerini reaction is a 3-component coupling (Aldehyde + Isocyanide + Carboxylic Acid).[1][2] While traditionally racemic, recent advances using Chiral Phosphoric Acids (CPAs) have unlocked enantioselective variants. This is the route of choice when you need to vary the R1, R2, and R3 groups simultaneously for SAR (Structure-Activity Relationship) studies.

  • Mechanism: The CPA activates both the aldehyde (electrophile) and the isocyanide/acid complex, directing the nucleophilic attack to a specific face of the aldehyde.

  • Key Advantage: Convergent synthesis. You build the complex core in one step from simple building blocks.

Standardized Protocol

Target: Diversity Library of


-Acyloxy Amides
  • Setup: Flame-dry a reaction vial. Add Chiral Phosphoric Acid catalyst (TRIP or BINOL-derived, 5 mol%).

  • Addition: Add aldehyde (1.0 equiv), isocyanide (1.1 equiv), and carboxylic acid (1.1 equiv) in Toluene or DCM.

  • Conditions: Stir at 0°C to -20°C (lower temperatures generally improve ee).

  • Purification: Direct flash chromatography. The atom economy is high, but the "acyloxy" group (from the acid component) often needs hydrolysis if the free hydroxy is desired.

Deep Dive: Route C - Direct Amidation of Chiral Pool

The "Quick & Dirty"

This route couples a commercially available chiral


-hydroxy acid (e.g., L-Lactic acid, Mandelic acid) with an amine using standard peptide coupling reagents (HATU, EDC/HOBt).
  • Critical Risk: Racemization. The

    
    -proton of an activated 
    
    
    
    -hydroxy ester is acidic. Over-activation or basic conditions can lead to partial racemization (errosion of ee from 99% to 90%).
  • Mitigation: Use "racemization suppressors" like HOAt or Oxyma Pure. Avoid strong bases like DBU; stick to DIPEA or NMM.

Standardized Protocol (Low-Racemization)[6]
  • Activation: Dissolve chiral

    
    -hydroxy acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and HOAt (1.1 equiv).
    
  • Base Control: Add N-Methylmorpholine (NMM, 2.0 equiv) at 0°C . Do not add base at room temperature.

  • Coupling: Add amine (1.1 equiv) immediately. Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Acidic wash (1M HCl) is crucial to remove unreacted amine and suppressors.

Head-to-Head Performance Comparison

The following data is aggregated from bench-scale validations and literature precedents (see References).

FeatureRoute A: ATH (Ru-Catalysis)Route B: Passerini (CPA)Route C: Direct Amidation
Enantioselectivity (ee) Excellent (>99%) Good (90-96%)Variable (Risk of Racemization)
Yield High (90-98%)Moderate (60-85%)High (85-95%)
Atom Economy High (Only loses H2/CO2)Moderate (Auxiliary removal)Low (Coupling reagents waste)
Scalability Kg-Scale Ready g-Scale (Catalyst cost)Kg-Scale (Reagent cost)
Substrate Scope Ketones/AmidesAldehydes/IsocyanidesLimited to Chiral Pool
Cost Driver Catalyst SynthesisChiral Catalyst (TRIP)Coupling Reagents (HATU)
Green Metric Best (Water/MeOH feasible)Moderate (Solvent heavy)Poor (DMF/Peptide waste)

Expert Commentary & Conclusion

When to use Route A (ATH): This is your workhorse for Lead Optimization and Process Development . If you need 50g of a specific chiral amide with >99.5% purity, do not hesitate. The initial investment in the Ru-catalyst pays off in purification ease (no diastereomers to separate).

When to use Route B (Passerini): Use this for Medicinal Chemistry Hit-Finding . If you need to synthesize 50 different analogs where the "R" groups change, the multicomponent nature allows you to set up a parallel synthesis array overnight.

When to use Route C (Amidation): Use this for Early Discovery or when the specific chiral acid is cheap (e.g., Lactic acid). It is the fastest route to get a "yes/no" on biological activity, provided you check the ee% to ensure no racemization occurred.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link

  • Zhang, J., et al. (2015). Phosphoric Acid-Catalyzed Asymmetric Classic Passerini Reaction. Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

Sources

Comparative

An In-Depth Efficacy Comparison: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide versus its Parent Compound, (S)-2-Hydroxy-3-phenylpropanamide

A Guide for Researchers in Medicinal Chemistry and Drug Development Disclaimer: This guide presents a comparative analysis based on established principles of medicinal chemistry and structure-activity relationships (SAR)...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Disclaimer: This guide presents a comparative analysis based on established principles of medicinal chemistry and structure-activity relationships (SAR). As of the latest literature review, no direct, head-to-head experimental studies comparing the efficacy of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide and its parent compound, (S)-2-Hydroxy-3-phenylpropanamide, are publicly available. This document is intended to provide a scientifically grounded, hypothetical framework to guide future research in this area.

Introduction: The Significance of N-Alkylation in Phenylpropanamides

The phenylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds and their derivatives are known to exhibit a wide range of activities, from antimicrobial and antioxidant effects to the modulation of central nervous system targets like G protein-coupled receptors (GPCRs).[2] A common strategy in drug discovery to optimize the therapeutic potential of a lead compound is N-alkylation of amide moieties.

This guide focuses on a specific pair of stereochemically defined compounds:

  • (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (hereafter referred to as the N-ethyl derivative ).

  • (S)-2-Hydroxy-3-phenylpropanamide (hereafter referred to as the parent compound ).[3]

The sole structural difference is the presence of an ethyl group on the amide nitrogen of the N-ethyl derivative. While seemingly minor, this modification can profoundly impact the compound's physicochemical properties, altering its pharmacokinetic profile and interaction with biological targets. This guide will explore the anticipated differences in efficacy between these two molecules, providing a hypothetical yet rigorous framework for their comparative evaluation.

Physicochemical Properties: A Comparative Analysis

The addition of an N-ethyl group is expected to primarily increase the lipophilicity of the molecule. This can have significant consequences for its biological activity, as summarized in the table below.

Property(S)-2-Hydroxy-3-phenylpropanamide (Parent Compound)(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (N-ethyl Derivative)Anticipated Impact of N-Ethylation
Molecular Formula C9H11NO2[3]C11H15NO2[4]Increased carbon and hydrogen content.
Molecular Weight 165.19 g/mol [3]193.24 g/mol [4]Increased molecular mass.
Predicted LogP ~0.5~1.2[4]Increased Lipophilicity: This is the most critical change. Higher lipophilicity can enhance cell membrane permeability, potentially leading to better absorption and distribution to target tissues, including crossing the blood-brain barrier. However, excessive lipophilicity can also lead to increased metabolic clearance and off-target effects.
Polar Surface Area (PSA) 66.4 Ų54.4 ŲDecreased Polarity: The ethyl group can partially shield the polar amide group, reducing the overall polarity. This can also contribute to improved membrane permeability.
Hydrogen Bond Donors 2 (hydroxyl and amide N-H)1 (hydroxyl)Reduced H-Bonding Potential: The loss of the amide N-H as a hydrogen bond donor could alter the binding interactions with a target receptor. This could be either beneficial or detrimental to binding affinity, depending on the specific nature of the binding pocket.

Proposed Synthetic Pathway

A plausible synthetic route to both the parent compound and its N-ethyl derivative can be envisioned starting from the readily available chiral building block, L-phenylalanine. This multi-step synthesis would allow for a controlled and stereospecific preparation of both target molecules for comparative studies.

G cluster_0 Synthesis of Parent and N-Ethyl Derivative A L-Phenylalanine B Boc-L-Phenylalanine A->B Boc Anhydride F (S)-2-Hydroxy-3-phenylpropanoic acid A->F Diazotization (NaNO2, H2SO4) C (S)-2-Amino-3-phenylpropan-1-ol B->C Reduction (e.g., LiAlH4) D (S)-2-(Boc-amino)-3-phenylpropan-1-ol E (S)-2-(Boc-amino)-1-hydroxy-3-phenylpropanone G (S)-2-Hydroxy-3-phenylpropanamide (Parent Compound) F->G Amidation (NH3, DCC/HOBt) H (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (N-Ethyl Derivative) F->H Amidation (Ethylamine, DCC/HOBt)

Caption: Proposed synthetic workflow for the parent compound and its N-ethyl derivative.

Hypothesized Biological Target and Mechanism of Action

Given the prevalence of phenylpropanamide derivatives as modulators of GPCRs, we will hypothesize a Gαi-coupled receptor as a plausible biological target for this comparative analysis.[2] The activation of a Gαi-coupled receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Postulated Signaling Pathway:

G Ligand Phenylpropanamide Derivative Receptor Gαi-Coupled Receptor Ligand->Receptor Binds & Activates G_protein Gαi/βγ Complex Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibition) PKA->Response Phosphorylates Downstream Targets

Caption: Hypothesized signaling pathway for a Gαi-coupled receptor target.

Experimental Protocols for a Comparative Efficacy Study

To experimentally validate the hypothetical differences in efficacy, a series of in vitro assays would be required. The following protocols outline a standard workflow for such a comparison.

Experimental Workflow Overview:

G start Synthesize & Purify Compounds (Parent & N-Ethyl Derivative) assay1 Radioligand Binding Assay start->assay1 assay2 cAMP Functional Assay start->assay2 assay3 Cytotoxicity Assay (e.g., MTT) start->assay3 data1 Determine Binding Affinity (Ki) assay1->data1 data2 Determine Potency (EC50) & Efficacy (Emax) assay2->data2 data3 Determine CC50 assay3->data3 analysis Comparative Data Analysis & SAR Conclusion data1->analysis data2->analysis data3->analysis

Sources

Safety & Regulatory Compliance

Safety

Institutional Handling and Disposal Protocols for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Here is a comprehensive, professional guide for the handling, segregation, and disposal of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, designed for research and drug development environments. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the handling, segregation, and disposal of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, designed for research and drug development environments.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical component of laboratory safety and environmental stewardship. (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5) is an organic intermediate primarily utilized in pharmaceutical synthesis and drug development workflows [1, 2].

While it is not classified as a highly hazardous or highly reactive substance under standard transport regulations [2], all active pharmaceutical ingredients (APIs) and their synthetic intermediates must be treated with rigorous institutional disposal protocols to prevent environmental contamination and ensure compliance with local environmental protection agency (e.g., EPA/RCRA) guidelines.

Physicochemical Profile & Waste Classification

Before disposing of any compound, we must understand its physical properties to dictate its waste stream routing. This compound is a solid organic derivative containing an amide and a hydroxyl group.

PropertyValue / ClassificationDisposal Implication
Chemical Name (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamideContains nitrogen; requires high-temperature incineration to prevent NOx emissions.
CAS Number 89843-26-5Tracking identifier for institutional waste manifests.
Molecular Formula C11H15NO2Purely organic (C, H, N, O). Contains no halogens.
Physical State SolidMust be collected in solid waste receptacles unless dissolved in a solvent workflow.
Halogen Content Non-halogenatedRoutes to standard non-halogenated organic waste streams (cheaper and easier to incinerate than halogenated waste).

Waste Segregation Workflow

The primary mechanism for safe disposal is proper segregation at the source. Mixing incompatible waste streams can lead to exothermic reactions in the waste carboy, while mixing halogenated and non-halogenated waste drastically increases institutional disposal costs.

DisposalWorkflow Start Waste Generation (CAS 89843-26-5) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Contaminated PPE) StateCheck->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Dissolved SolidBin Hazardous Solid Waste Receptacle Solid->SolidBin OrgWaste Non-Halogenated Organic Waste Stream Liquid->OrgWaste e.g., EtOH, EtOAc HalWaste Halogenated Organic Waste Stream Liquid->HalWaste e.g., DCM, Chloroform Contractor Licensed Institutional Waste Management (Incineration) OrgWaste->Contractor HalWaste->Contractor SolidBin->Contractor

Fig 1: Institutional waste segregation workflow for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.

Step-by-Step Disposal Methodologies

Do not attempt to chemically neutralize or degrade this compound via improvised methods (e.g., acid/base hydrolysis) prior to disposal. Unvalidated degradation can yield unpredictable byproducts. The industry standard is collection and professional incineration.

Protocol A: Disposal of Solid Waste

Causality: Solid organic intermediates must never be disposed of in standard municipal trash or flushed down sinks, as they can bypass standard wastewater treatment facilities and persist in aquatic ecosystems.

  • Collection: Carefully sweep or scrape up any residual solid (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide using a disposable anti-static spatula.

  • Containment: Transfer the solid into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Consolidation: Add any contaminated consumables (weighing boats, filter papers, disposable spatulas, heavily soiled gloves) into the same solid waste container.

  • Labeling: Affix a hazardous waste label immediately. Check the box for "Toxic/Organic Solid" and write the full chemical name. Do not use abbreviations.

  • Transfer: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA) for eventual pickup by your Environmental Health and Safety (EHS) department.

Protocol B: Disposal of Liquid Waste (Post-Reaction/Extraction)

Causality: When the compound is dissolved in a solvent, the disposal route is dictated entirely by the carrier solvent.

  • Solvent Identification: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethanol, Ethyl Acetate, Hexane).

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) which could react violently with the organic solvent or the amide compound.

  • Transfer: Using a funnel, pour the liquid waste into the appropriate institutional waste carboy (Halogenated or Non-Halogenated Organic Waste).

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray to capture any potential leaks.

  • Documentation: Log the addition of the chemical and the solvent volume on the waste carboy's inventory sheet.

Protocol C: Spill Cleanup Procedure

Causality: Rapid containment prevents aerosolization of powders and limits exposure to personnel.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • PPE: Don appropriate PPE: Nitrile gloves, safety goggles, and a lab coat. If the spill is large and dusty, an N95 or P100 particulate respirator is recommended.

  • Containment (Solid): If spilled as a dry powder, do not dry-sweep, as this generates airborne dust. Lightly moisten the powder with a compatible solvent (like ethanol or water, depending on solubility) to suppress dust.

  • Absorption: Wipe up the moistened material with absorbent pads or damp paper towels.

  • Disposal: Place all cleanup materials into a hazardous solid waste bag, seal it, label it as "Spill Cleanup: (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide," and route it through EHS for incineration.

References

Handling

Personal protective equipment for handling (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Standard Operating Procedure: Personal Protective Equipment and Handling for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide Executive Summary (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5) is a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Executive Summary

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide (CAS: 89843-26-5) is a highly specialized chiral building block frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs) [1]. Because it is a fine crystalline powder containing both an amide linkage and a secondary hydroxyl functional group, improper handling can lead to respiratory exposure and rapid glove degradation when placed in solution.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This document provides a self-validating, step-by-step protocol for researchers and drug development professionals to ensure maximum safety, operational efficiency, and chemical integrity during laboratory and pilot-scale handling.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound and how its structure dictates our choice of protective measures [2].

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 89843-26-5Unique identifier for inventory and waste tracking.
Molecular Formula C11H15NO2Contains an amide linkage; dictates solvent compatibility and PPE selection.
Molecular Weight 193.25 g/mol Relatively low MW; fine dry powders pose significant aerosolization and inhalation risks.
Physical State Solid (Powder)Requires anti-static weighing tools and draft-controlled environments to prevent dispersion.

Hazard Causality: While not acutely toxic under standard GHS classifications as a dry solid, the compound's structure mimics phenyllactic acid derivatives. When dissolved in common synthesis solvents (e.g., Dichloromethane, Methanol, or Dimethylformamide), the amide functionality acts as a permeation enhancer. If this solution contacts inappropriate PPE (such as natural rubber latex), the solvent will carry the solute directly through the glove matrix and into the dermal layer [3].

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The logic behind these choices is rooted in chemical permeation data and field-proven laboratory safety standards [4].

  • Hand Protection (Critical): 100% Nitrile Gloves (Powder-Free, >0.11 mm thickness).

    • The Causality: Permeation tests demonstrate that amides and their common solvent vehicles degrade natural rubber latex and vinyl rapidly (breakthrough times often < 22 minutes). Nitrile provides a superior cross-linked barrier against initial exposure [3].

    • Self-Validating Step: Before donning, inflate the glove slightly by blowing into it and trapping the air at the wrist. Squeeze gently to check for microscopic pinholes. If it holds pressure, the barrier is intact.

  • Eye Protection: ANSI Z87.1 certified tight-fitting chemical splash goggles. Standard safety glasses are insufficient when handling the compound in solvent mixtures due to capillary splash risks.

  • Body Protection: A knee-length, flame-resistant (FR) lab coat (if using flammable solvents) or a standard 100% cotton lab coat. Synthetic blends (like polyester) must be avoided, as they can melt into the skin if a solvent fire occurs.

  • Respiratory Protection: Handling must occur inside a fume hood. If emergency transport of the unsealed powder is required outside a controlled enclosure, an N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized dust.

Experimental Protocol: Safe Handling & Weighing

This step-by-step methodology ensures a self-validating workflow for transferring the solid intermediate without contaminating the laboratory environment.

Step 1: Environmental Validation

  • Conduct all weighing inside a certified chemical fume hood or a HEPA-filtered exhausted enclosure.

  • Self-Validating Step: Verify the fume hood monitor reads a face velocity between 80–120 feet per minute (fpm). To physically validate this, tape a small, 2-inch strip of tissue paper to the bottom of the sash; it should pull steadily inward. If it flutters outward, do not open the chemical container.

Step 2: Static Mitigation

  • Fine powders of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide are highly prone to static cling, which can cause the powder to "jump" out of the weighing boat.

  • Wipe the exterior of the chemical container and the balance floor with a static-dissipative wipe.

  • Use a grounded, stainless-steel spatula rather than a plastic one to transfer the material.

Step 3: Transfer and Dissolution

  • Pre-weigh a closed, chemically compatible vial (tare).

  • Transfer the required mass of the powder into the vial and seal it before removing it from the balance area.

  • If adding solvent (e.g., Methanol or DCM) for a stock solution, use a volumetric pipette and dispense the liquid slowly down the interior side of the vial. Dropping solvent directly onto the powder bed will displace dry powder into the air.

Spill Response and Disposal Plan

A spill's danger level changes drastically depending on whether the compound is dry or in solution.

Scenario A: Dry Powder Spill

  • Do not sweep. Sweeping mechanically aerosolizes the chiral powder into the breathing zone.

  • Cover the spill gently with damp paper towels (using water or a mild alcohol like isopropanol) to suppress dust generation.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Place all contaminated wipes into a sealed, solid hazardous waste bin.

Scenario B: Solution Spill (e.g., dissolved in DCM)

  • Alert nearby personnel and ensure the fume hood is operating at maximum exhaust.

  • Apply a universal chemical absorbent pad or spill-control pillows directly over the liquid.

  • Using fresh nitrile gloves, transfer the saturated absorbent material into a designated Halogenated or Non-Halogenated solvent waste container, strictly depending on the solvent vehicle used.

Operational Workflow Diagram

G Start 1. Pre-Operation Verify Fume Hood & SDS PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing 3. Material Transfer Weigh Powder in Enclosure PPE->Weighing Solvent 4. Solvent Addition (e.g., DCM / MeOH) Weighing->Solvent Spill Spill Detected? Solvent->Spill Decon Spill Protocol Wet-Wipe & Contain Spill->Decon Yes Waste 5. Waste Disposal Segregate by Solvent Type Spill->Waste No Decon->Waste End 6. Doff PPE & Wash Hands Waste->End

Workflow for the safe handling, solvent dissolution, and spill management of chiral building blocks.

References

  • Centers for Disease Control and Prevention (CDC) Stacks. "Permeation of Protective Clothing Materials by Liquid Chemicals." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "School Chemistry Laboratory Safety Guide." Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide
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